molecular formula C42H27N3 B139494 1,3,5-Tri(9H-carbazol-9-yl)benzene CAS No. 148044-07-9

1,3,5-Tri(9H-carbazol-9-yl)benzene

Cat. No.: B139494
CAS No.: 148044-07-9
M. Wt: 573.7 g/mol
InChI Key: DVNOWTJCOPZGQA-UHFFFAOYSA-N
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Description

1,3,5-Tri(9H-carbazol-9-yl)benzene (commonly known as tCP) is an electron-rich organic compound that functions as an excellent hole-transporting layer (HTL) material and is primarily used as a phosphorescent host material in organic light-emitting diodes (OLEDs) . Its molecular structure, featuring three carbazole units attached to a central benzene ring, gives it high thermal stability with a melting point of 330 °C . Researchers value tCP for its optoelectronic properties, including an absorption maximum at 292 nm and 337 nm, and a fluorescence emission at 358 nm when dissolved in tetrahydrofuran (THF) . Its HOMO and LUMO energy levels are approximately 5.8 eV and 2.3 eV, respectively, making it particularly suitable for electronic applications . In device architectures, tCP has been successfully implemented in both white and blue OLEDs. For instance, in a white OLED, a structure of ITO/75 wt% TPD:25 wt% PC (50nm) /TCTA (10nm)/6 % PtL30Cl*:94 % [TCTA: TCP] [1:1] (30 nm)/TAZ (30 nm)/LiF/Al achieved an external quantum efficiency (EQE) of 11.3% at 500 cd/m² . In a blue-emitting device, a structure utilizing tCP as part of the emissive layer reached a maximum luminance of 2,790 cd/m² . The product is available in various purity grades, including sublimed grade with purity >99.0% for high-performance devices and unsublimed grade with purity >98.0% . This chemical is for professional manufacturing, research laboratories, and industrial use only. It is designated For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, medical, edible, or consumer use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[3,5-di(carbazol-9-yl)phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNOWTJCOPZGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623490
Record name 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148044-07-9
Record name 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Fundamental Properties of 1,3,5-Tri(9H-carbazol-9-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB), a key organic material in the field of optoelectronics. This document details its molecular structure, thermal stability, photophysical characteristics, and electrochemical behavior. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for its synthesis and characterization are provided to facilitate its application in research and development.

Introduction

This compound, often abbreviated as TCB, is a star-shaped organic molecule with a central benzene core trisubstituted with carbazole moieties at the 1, 3, and 5 positions. Its unique molecular architecture imparts exceptional electronic and photophysical properties, making it a highly sought-after material for various applications, most notably as a hole-transporting material (HTM) and a phosphorescent host in Organic Light-Emitting Diodes (OLEDs). The rigid and planar carbazole units facilitate efficient charge transport, while the high triplet energy of the molecule allows for effective energy transfer to phosphorescent guest emitters. This guide serves as a detailed resource for understanding and utilizing the core properties of TCB.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of TCB are summarized in the table below, providing a foundational understanding of this material.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms TCB, tCP, 1,3,5-Tris(N-carbazolyl)benzene[1]
CAS Number 148044-07-9[2]
Molecular Formula C₄₂H₂₇N₃[3]
Molecular Weight 573.68 g/mol [4]
Appearance White to almost white powder or crystal
Melting Point (Mp) 325-330 °C[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through a cross-coupling reaction between 1,3,5-tribromobenzene and carbazole. Common catalytic systems for this transformation include the Ullmann condensation and the Buchwald-Hartwig amination.

Synthesis Workflow

Caption: General workflow for the synthesis and purification of TCB.

Experimental Protocol: Ullmann Condensation

A detailed experimental protocol for the Ullmann condensation reaction is as follows:

  • Reactant Preparation: In a flame-dried Schlenk flask, combine 1,3,5-tribromobenzene (1.0 eq), carbazole (3.3 eq), copper(I) iodide (CuI) (0.3 eq), and a suitable ligand such as 1,10-phenanthroline (0.6 eq).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., 1,2-dichlorobenzene or N,N-dimethylformamide) and a base, typically potassium carbonate (K₂CO₃) (6.0 eq).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 180-210 °C for 24-48 hours with vigorous stirring.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Extraction: The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or chloroform) and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or, for high-purity electronic grade material, by gradient sublimation under high vacuum.[2][5]

Thermal Properties

The thermal stability of TCB is a critical parameter for its application in electronic devices, which often operate at elevated temperatures. Key thermal properties are determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]

PropertyValue
Thermal Decomposition Temperature (Td) > 400 °C (Typical for carbazole derivatives, specific value for TCB not found)
Glass Transition Temperature (Tg) High (Specific value for TCB not found, but related carbazole compounds show high Tg)[8]
Experimental Protocol: Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is performed on a sample of TCB (typically 5-10 mg) under a nitrogen atmosphere. The sample is heated from room temperature to a final temperature of around 600-800 °C at a constant heating rate (e.g., 10 °C/min). The temperature at which a 5% weight loss is observed is recorded as the decomposition temperature (Td).[9]

  • Differential Scanning Calorimetry (DSC): DSC measurements are carried out by heating a sample of TCB (typically 2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere. The sample is subjected to a heat-cool-heat cycle, typically from room temperature to above its melting point and back, at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature (Tg) and melting point (Mp).[6][9]

Photophysical Properties

The photophysical properties of TCB determine its performance in light-emitting applications. These properties are typically characterized by UV-Vis absorption and photoluminescence spectroscopy.

PropertyValue
UV-Vis Absorption (λ_abs) ~295 nm, ~340 nm (in solution)
Photoluminescence Emission (λ_em) ~360 nm, ~380 nm (in solution)
Photoluminescence Quantum Yield (PLQY) Moderate to high (specific value for TCB not found)
Experimental Protocol: Photophysical Characterization
  • UV-Vis Absorption Spectroscopy: The absorption spectrum of a dilute solution of TCB (typically 10⁻⁵ to 10⁻⁶ M) in a suitable spectroscopic grade solvent (e.g., dichloromethane or tetrahydrofuran) is recorded at room temperature using a dual-beam UV-Vis spectrophotometer.

  • Photoluminescence Spectroscopy: The emission spectrum is recorded for the same solution using a spectrofluorometer. The excitation wavelength is typically set at one of the absorption maxima.

  • Photoluminescence Quantum Yield (PLQY): The PLQY can be determined using an integrating sphere method or a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Electrochemical Properties

The electrochemical properties of TCB, particularly its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for understanding its charge injection and transport capabilities in electronic devices.

PropertyValueReference
HOMO Energy Level ~5.8 eV
LUMO Energy Level ~2.3 eV
Electrochemical Band Gap ~3.5 eVN/A

Electrochemical Characterization Workflow

Caption: Workflow for determining the HOMO energy level of TCB via cyclic voltammetry.

Experimental Protocol: Cyclic Voltammetry
  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[10]

  • Electrolyte Solution: The measurement is performed in a deoxygenated solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous solvent (e.g., dichloromethane or acetonitrile). The concentration of TCB is typically in the millimolar range.

  • Measurement: The potential is swept cyclically, and the resulting current is measured. The onset of the first oxidation wave is used to determine the oxidation potential (E_ox).

  • HOMO Level Calculation: The HOMO energy level is calculated from the oxidation potential relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using the following empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

Applications

The excellent fundamental properties of this compound make it a versatile material in organic electronics.[3]

  • Hole-Transporting Material (HTM) in OLEDs: Its high hole mobility and suitable HOMO level facilitate efficient injection and transport of holes from the anode to the emissive layer.

  • Phosphorescent Host Material in OLEDs: The high triplet energy of TCB allows it to effectively host phosphorescent emitters, preventing back energy transfer and enabling high-efficiency electroluminescence.

  • Organic Photovoltaics (OPVs): Its electron-donating nature and charge transport properties make it a potential component in the active layer of organic solar cells.

  • Fluorescent Sensors: The photophysical properties of TCB can be exploited for the development of chemical sensors.[3]

Conclusion

This compound is a cornerstone material in the field of organic electronics, possessing a unique combination of thermal stability, and desirable photophysical and electrochemical properties. This guide has provided a detailed summary of its fundamental characteristics, along with experimental protocols for its synthesis and characterization. The presented data and methodologies are intended to support researchers and professionals in the effective utilization of TCB for the development of next-generation electronic and optoelectronic devices.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,3,5-Tri(9H-carbazol-9-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB), a significant compound in the fields of materials science and drug development. TCB, with its unique tri-substituted carbazole structure, exhibits exceptional charge transport and luminescent properties, making it a valuable component in organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs) and organic photovoltaics.[1] Furthermore, carbazole derivatives have shown potential biological activities, including anticancer and antimicrobial properties, indicating the relevance of TCB in medicinal chemistry research.

Physicochemical Properties

This compound is a polycyclic aromatic compound with three carbazole units attached to a central benzene ring.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄₂H₂₇N₃[1][2]
Molecular Weight 573.68 g/mol [2]
Appearance White to off-white powder/crystals[3]
Melting Point 325-330 °C
Purity >98.0% (HPLC)[3]

Spectroscopic and Electronic Properties

The spectroscopic and electronic properties of TCB are crucial for its applications in organic electronics.

PropertyValueConditionsReference
UV Absorption (λmax) 292 nm, 337 nmin THF
HOMO Level 5.8 eV
LUMO Level 2.3 eV

Synthesis of this compound

The synthesis of TCB typically involves the formation of carbon-nitrogen bonds between a benzene core and three carbazole units. The most common and effective methods for this transformation are transition metal-catalyzed cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination.

Synthesis Workflow

The general workflow for the synthesis of this compound involves the reaction of a tri-substituted benzene precursor with carbazole, followed by purification of the final product.

Reactants 1,3,5-Trihalogenated Benzene + Carbazole Reaction Cross-Coupling Reaction (Ullmann or Buchwald-Hartwig) Reactants->Reaction Catalyst, Base, Solvent Crude_Product Crude TCB Reaction->Crude_Product Purification Purification (Column Chromatography, Sublimation) Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product

Caption: General synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Ullmann Condensation (Adapted from N-Arylation of Carbazole)

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst, often at high temperatures.[4] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.

  • Reactants:

    • 1,3,5-Tribromobenzene (1.0 eq)

    • Carbazole (3.3 eq)

    • Copper(I) Iodide (CuI) (0.3 eq)

    • 1,10-Phenanthroline (0.6 eq)

    • Potassium Carbonate (K₂CO₃) (6.0 eq)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To a dry reaction vessel, add 1,3,5-tribromobenzene, carbazole, copper(I) iodide, and 1,10-phenanthroline.

    • Add potassium carbonate to the vessel.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 110°C and stir vigorously for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, followed by sublimation for high purity.[3][5][6]

Protocol 2: Buchwald-Hartwig Amination (Adapted from Synthesis of 9-Phenylcarbazole)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its high efficiency and broad substrate scope under milder conditions compared to the Ullmann reaction.[6]

  • Reactants:

    • 1,3,5-Tribromobenzene (1.0 eq)

    • Carbazole (3.3 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.06 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.12 eq)

    • Sodium tert-butoxide (NaOtBu) (4.2 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

    • Add 1,3,5-tribromobenzene and carbazole to the flask.

    • Add anhydrous toluene via syringe.

    • Seal the flask and heat the reaction mixture to 100°C for 12-24 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. Further purification can be achieved by sublimation.[3][5][6]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized TCB. The following are the expected characterization data based on the structure and data from similar carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the central benzene ring and the three carbazole units. The protons on the central benzene ring would likely appear as a singlet, while the protons on the carbazole units would exhibit characteristic doublet and triplet splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule. The spectrum would be characterized by a number of signals in the aromatic region (typically δ 110-150 ppm).

Note: Specific peak assignments would require 2D NMR experiments such as COSY and HSQC.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of TCB would display characteristic absorption bands for the aromatic C-H and C-C stretching vibrations. Key expected peaks include:

  • Aromatic C-H stretching: ~3050 cm⁻¹

  • Aromatic C=C stretching: ~1600 cm⁻¹ and ~1450 cm⁻¹

  • C-N stretching: ~1330 cm⁻¹

  • Aromatic C-H out-of-plane bending: ~750 cm⁻¹ (characteristic of ortho-disubstituted benzene rings in the carbazole units)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound. For TCB (C₄₂H₂₇N₃), the expected molecular ion peak [M]⁺ would be at m/z = 573.22. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Relationships in Synthesis Method Selection

The choice between the Ullmann condensation and the Buchwald-Hartwig amination depends on several factors.

cluster_Ullmann Ullmann Condensation cluster_Buchwald Buchwald-Hartwig Amination U_Catalyst Copper Catalyst (CuI, Cu Powder) U_Conditions Harsh Conditions (High Temperature) U_Catalyst->U_Conditions U_Cost Lower Catalyst Cost U_Conditions->U_Cost B_Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) B_Ligand Bulky Phosphine Ligand (e.g., XPhos) B_Catalyst->B_Ligand B_Conditions Milder Conditions (Lower Temperature) B_Ligand->B_Conditions B_Yield Higher Yields & Functional Group Tolerance B_Conditions->B_Yield Decision Choice of Synthetic Method Decision->U_Catalyst Cost-sensitive Decision->B_Catalyst Efficiency-focused

Caption: Factors influencing the choice of synthesis method for TCB.

Conclusion

This compound is a promising material with significant potential in organic electronics and medicinal chemistry. Its synthesis can be effectively achieved through established cross-coupling methodologies such as the Ullmann condensation and the Buchwald-Hartwig amination. This guide provides a foundational understanding of the synthesis and characterization of TCB, offering detailed, adaptable protocols and expected analytical data to aid researchers in their scientific endeavors. Further research into optimizing the synthesis and exploring the full range of applications of this versatile molecule is highly encouraged.

References

Spectroscopic Profile of 1,3,5-Tri(9H-carbazol-9-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri(9H-carbazol-9-yl)benzene (TCzB) is a star-shaped aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of organic electronics and materials science. Its unique molecular architecture, featuring a central benzene core trisubstituted with carbazole moieties, imparts exceptional charge transport and luminescent properties.[1] This technical guide provides a comprehensive overview of the spectroscopic analysis of TCzB, presenting key quantitative data, detailed experimental protocols, and visual representations of analytical workflows to support researchers and professionals in their understanding and application of this versatile molecule.

Molecular Structure and Chemical Identifiers

This compound is a polycyclic aromatic hydrocarbon with the following key identifiers:

  • Molecular Formula: C₄₂H₂₇N₃[2][3]

  • Molecular Weight: 573.68 g/mol [3][4]

  • CAS Number: 148044-07-9[3]

Spectroscopic Data

The spectroscopic signature of TCzB provides critical insights into its electronic structure and potential applications. The following tables summarize the key spectroscopic data for this compound.

Table 1: Photophysical Properties of this compound
ParameterValueSolventReference
UV-Vis Absorption (λabs) 292 nm, 337 nmTetrahydrofuran (THF)[5]
238, 265, 294, 332, 346 nmNot Specified[6]

Note: The multiple absorption bands are attributed to the π–π and n–π* electronic transitions within the carbazole and benzene units.*[6]

Further photoluminescence data, including emission maxima, quantum yields, and excited-state lifetimes, are crucial for a complete understanding of the material's emissive properties. However, specific quantitative values for this compound were not available in the public domain at the time of this guide's compilation.

Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), are essential for the structural elucidation and purity assessment of TCzB. Despite a thorough literature search, specific and complete NMR data for this compound were not publicly available.

Experimental Protocols

Accurate and reproducible spectroscopic analysis relies on well-defined experimental protocols. The following sections detail the methodologies for obtaining the spectroscopic data presented in this guide.

UV-Visible (UV-Vis) Absorption Spectroscopy

This protocol outlines the general procedure for acquiring the UV-Vis absorption spectrum of a solution-state sample.

Objective: To determine the wavelengths of maximum absorbance of this compound in a suitable solvent.

Materials:

  • This compound

  • Spectroscopic grade Tetrahydrofuran (THF)

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of TCzB in THF. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert law.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent (THF) to be used as a reference. Place the reference cuvette in the appropriate holder in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the TCzB solution before filling it.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

  • Data Acquisition: Acquire the absorption spectrum of the TCzB solution. The instrument will automatically subtract the baseline spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Photoluminescence Spectroscopy

This protocol describes the general steps for measuring the photoluminescence spectrum of a sample.

Objective: To determine the emission spectrum of this compound upon excitation at a specific wavelength.

Materials:

  • This compound solution (prepared as for UV-Vis)

  • Spectroscopic grade solvent

  • Fluorescence cuvettes

  • Fluorometer

Procedure:

  • Sample Preparation: Use a dilute solution of TCzB with an absorbance of less than 0.1 at the excitation wavelength to minimize inner-filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

    • Set the excitation wavelength. This is typically chosen as one of the absorption maxima determined by UV-Vis spectroscopy.

    • Set the desired emission wavelength range.

  • Solvent Blank Subtraction: Record an emission spectrum of the pure solvent to identify and subtract any background fluorescence or Raman scattering peaks.

  • Sample Measurement: Place the cuvette containing the TCzB solution in the sample holder.

  • Data Acquisition: Acquire the emission spectrum of the sample.

  • Data Analysis: Identify the wavelength(s) of maximum emission intensity (λem).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This section provides a general protocol for preparing a sample for NMR analysis.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

  • This compound (typically 5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm diameter)

  • Pipette and filter

Procedure:

  • Sample Preparation:

    • Dissolve the TCzB sample in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[6]

  • Tube Capping: Securely cap the NMR tube to prevent solvent evaporation.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Visualizing Experimental Workflows

To further clarify the relationships between these analytical techniques, the following diagrams illustrate a typical experimental workflow for the spectroscopic characterization of a novel compound like TCzB.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis of TCzB Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Verification Mass_Spec Mass Spectrometry Purification->Mass_Spec Molecular Weight Confirmation UV_Vis UV-Vis Spectroscopy NMR->UV_Vis Purity Confirmed Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation PL Photoluminescence Spectroscopy UV_Vis->PL Determine Excitation Wavelength Photophysical_Properties Determination of Photophysical Properties UV_Vis->Photophysical_Properties PL->Photophysical_Properties Mass_Spec->Structure_Elucidation

Caption: A typical workflow for the synthesis and spectroscopic characterization of TCzB.

Logical_Relationship_Spectroscopy cluster_structure Structural Information cluster_electronic Electronic Properties TCzB This compound NMR_node NMR (Connectivity, Chemical Environment) TCzB->NMR_node Provides MS_node Mass Spectrometry (Molecular Weight) TCzB->MS_node Provides UV_Vis_node UV-Vis (Electronic Transitions, λabs) TCzB->UV_Vis_node Exhibits PL_node Photoluminescence (Emission Properties, λem) UV_Vis_node->PL_node Informs Excitation

Caption: Logical relationships between spectroscopic techniques and the properties of TCzB.

Conclusion

This technical guide has summarized the currently available spectroscopic data for this compound and provided detailed, generalized protocols for its analysis. While the foundational photophysical properties have been outlined, a clear need exists for more comprehensive and publicly accessible data, particularly high-resolution NMR spectra and detailed photoluminescence characterization. The provided workflows and protocols serve as a valuable resource for researchers, enabling consistent and accurate spectroscopic evaluation of TCzB and its derivatives in the pursuit of advanced materials and technologies.

References

An In-depth Technical Guide to the Electronic Structure of 1,3,5-Tri(9H-carbazol-9-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB), also known as 1,3,5-Tris(carbazol-9-yl)benzene (tCP), is a starburst-shaped organic molecule that has garnered significant interest in the field of organic electronics. Its unique molecular architecture, featuring three carbazole moieties attached to a central benzene ring, imparts favorable electronic and photophysical properties.[1] This technical guide provides a comprehensive overview of the electronic structure of TCB, detailing its frontier molecular orbital energies, photophysical characteristics, and charge transport properties. The methodologies for experimental characterization and computational modeling are presented to offer a complete picture for researchers in materials science and organic electronics.

Introduction

This compound is a white to off-white solid with the chemical formula C₄₂H₂₇N₃ and a molecular weight of 573.68 g/mol .[1][2] Its core structure consists of a central benzene ring symmetrically substituted with three 9H-carbazole units at the 1, 3, and 5 positions. This tripodal arrangement leads to a high glass transition temperature and good thermal stability, which are crucial for the longevity of organic electronic devices. The primary application of TCB is as a hole-transporting layer (HTL) and a host material for phosphorescent emitters in organic light-emitting diodes (OLEDs).[1] Its electronic structure is central to its function in these applications.

Electronic Properties

The electronic properties of TCB are dictated by its molecular orbital energy levels, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels govern the injection and transport of charge carriers (holes and electrons) within an organic electronic device.

Frontier Molecular Orbital Energy Levels

The HOMO and LUMO energy levels of TCB have been determined both experimentally and through computational methods. A summary of these values is presented in Table 1.

ParameterValue (eV)MethodReference
HOMO-5.8Cyclic VoltammetryOssila
LUMO-2.3Cyclic Voltammetry & Optical Band GapOssila
Optical Band Gap3.5UV-Vis SpectroscopyCalculated from HOMO/LUMO

Table 1: Experimentally Determined Electronic Properties of TCB.

Photophysical Properties

The photophysical properties of TCB, specifically its absorption and emission characteristics, are crucial for its application as a host material in OLEDs. The absorption and fluorescence maxima of TCB in tetrahydrofuran (THF) are summarized in Table 2.

PropertyWavelength (nm)SolventReference
Absorption (λmax)292, 337THFOssila
Fluorescence (λem)343, 358THFOssila

Table 2: Photophysical Properties of TCB in Tetrahydrofuran.

Experimental Protocols

The characterization of the electronic structure of TCB relies on a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.

Objective: To determine the oxidation and reduction potentials of TCB, from which the HOMO and LUMO energy levels are calculated.

Instrumentation:

  • Potentiostat: An electrochemical workstation capable of performing cyclic voltammetry.

  • Three-Electrode Cell:

    • Working Electrode: Platinum button electrode.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl).

    • Counter Electrode: Platinum wire.

Materials:

  • Analyte: this compound (TCB), typically at a concentration of 10⁻³ to 10⁻⁴ M.

  • Solvent: Acetonitrile (CH₃CN), anhydrous.

  • Supporting Electrolyte: Tetraethylammonium chloride (TEACl), typically at a concentration of 0.1 M.

  • Reference Standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple for calibration.

Procedure:

  • The TCB sample is dissolved in anhydrous acetonitrile containing the supporting electrolyte.

  • The solution is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • The three-electrode cell is assembled, and the cyclic voltammogram is recorded by scanning the potential.

  • The scan rate is typically in the range of 50-200 mV/s.

  • After the measurement of the analyte, ferrocene is added to the solution, and its cyclic voltammogram is recorded to calibrate the potential scale.

  • The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

  • The HOMO and LUMO energy levels are calculated using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Logical Workflow for Cyclic Voltammetry:

CV_Workflow cluster_prep Sample Preparation cluster_measurement CV Measurement cluster_analysis Data Analysis dissolve Dissolve TCB and Electrolyte in Solvent purge Purge with Inert Gas dissolve->purge assemble Assemble 3-Electrode Cell purge->assemble scan Scan Potential and Record Voltammogram assemble->scan calibrate Calibrate with Ferrocene scan->calibrate determine_potentials Determine Onset Oxidation/Reduction Potentials calibrate->determine_potentials calculate_energies Calculate HOMO/LUMO Energy Levels determine_potentials->calculate_energies

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the photophysical properties of TCB.

Objective: To determine the absorption and emission maxima of TCB, which provide information about its electronic transitions and optical band gap.

Instrumentation:

  • UV-Vis Spectrophotometer: To measure the absorption spectrum.

  • Fluorometer: To measure the fluorescence emission spectrum.

Materials:

  • Analyte: this compound (TCB).

  • Solvent: Spectroscopic grade tetrahydrofuran (THF).

Procedure:

  • A dilute solution of TCB in THF is prepared (e.g., 10⁻⁵ M).

  • The UV-Vis absorption spectrum is recorded, and the wavelength of maximum absorption (λ_max) is identified.

  • The fluorescence emission spectrum is recorded by exciting the sample at or near its absorption maximum. The wavelength of maximum emission (λ_em) is identified.

  • The optical band gap can be estimated from the onset of the absorption spectrum using the formula: E_g = 1240 / λ_onset (nm).

Computational Modeling

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules.

Objective: To calculate the optimized geometry, HOMO and LUMO energy levels, and the distribution of these orbitals for TCB.

Methodology:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional for organic molecules.[3][4]

  • Basis Set: 6-31G(d) or a larger basis set such as 6-311++G(d,p) is typically employed for accurate results.[3][5]

Procedure:

  • The molecular structure of TCB is built.

  • A geometry optimization calculation is performed to find the lowest energy conformation.

  • A frequency calculation is often performed to confirm that the optimized structure is a true minimum on the potential energy surface.

  • The energies of the HOMO and LUMO are then calculated.

Signaling Pathway for DFT Calculation:

DFT_Pathway input Initial Molecular Structure of TCB optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) input->optimization frequency Frequency Calculation optimization->frequency optimized_structure Optimized Ground State Geometry frequency->optimized_structure orbital_calculation Molecular Orbital Calculation optimized_structure->orbital_calculation output HOMO/LUMO Energies and Orbitals orbital_calculation->output

References

1,3,5-Tri(9H-carbazol-9-yl)benzene molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB), a significant compound in the field of organic electronics. TCB is a polycyclic aromatic compound distinguished by its three carbazole units attached to a central benzene ring.[1] This unique structure imparts excellent charge transport and luminescent properties, making it a valuable material in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.[1]

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below.

PropertyValue
Molecular Formula C42H27N3[1][2][3][4][5]
Molecular Weight 573.7 g/mol [1][2]
CAS Number 148044-07-9[1][3]
IUPAC Name 9-[3,5-di(carbazol-9-yl)phenyl]carbazole[1]
Synonyms 1,3,5-Tris(9-carbazolyl)benzene, TCB, tCP[3][5][6]
Appearance White to Almost white powder to crystal[7]
Melting Point 325-330 °C[5]

Experimental Protocols

While specific, detailed experimental protocols are proprietary and vary by laboratory, a general synthetic approach involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. A typical procedure is outlined below:

General Synthesis of this compound:

  • Reactants: The synthesis typically involves the reaction of 1,3,5-tribromobenzene with three equivalents of carbazole.

  • Catalyst System: A palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), is used in conjunction with a phosphine ligand, for instance, Xantphos or a similar bulky electron-rich ligand.

  • Base and Solvent: A strong base, such as sodium tert-butoxide (NaOtBu), is required to facilitate the coupling reaction. Anhydrous toluene or xylene is commonly used as the solvent.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for several hours to days, depending on the scale and specific reagents used.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is extracted using an organic solvent. Purification is a critical step to achieve the high purity required for electronic applications. This is often accomplished through column chromatography on silica gel, followed by recrystallization or sublimation. The purity is often verified by techniques such as High-Performance Liquid Chromatography (HPLC).[3][7]

Molecular Structure

The molecular structure of this compound features a central benzene ring with three carbazole units attached at the 1, 3, and 5 positions. This arrangement results in a starburst-shaped molecule with a high degree of rotational symmetry.

Figure 1: 2D structure of this compound.

Applications and Significance

This compound is primarily utilized in the field of organic electronics. Its key applications include:

  • Host Material in Phosphorescent OLEDs (PhOLEDs): TCB serves as an excellent host material for phosphorescent emitters. Its high triplet energy level allows for efficient energy transfer to the phosphorescent guest molecules, leading to highly efficient light emission.[6]

  • Hole-Transporting Layer (HTL) Material: The carbazole moieties are electron-rich, making TCB an effective hole-transporting material.[6] In OLEDs, it facilitates the efficient injection and transport of holes from the anode to the emissive layer.

  • Organic Photovoltaics (OPVs): The compound's charge-transporting capabilities are also beneficial for applications in organic solar cells.

  • Fluorescent Sensors: Due to its distinct photophysical properties, TCB can be employed in the development of fluorescent sensors.

The tri-substituted design of TCB enhances its charge transport properties compared to mono- or di-substituted carbazole derivatives. This unique molecular architecture promotes effective intermolecular stacking in the solid state, which is advantageous for device performance.

References

An In-Depth Technical Guide to 1,3,5-Tri(9-carbazolyl)benzene (CAS: 148044-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1,3,5-Tri(9-carbazolyl)benzene (tCP), a key organic material in the field of advanced electronics. This document also includes a list of notable suppliers for procurement.

Core Properties

1,3,5-Tri(9-carbazolyl)benzene, also known as 1,3,5-Tris(N-carbazolyl)benzene or TCB, is a star-shaped organic molecule that has garnered significant interest for its application in organic light-emitting diodes (OLEDs).[1][2] Its structure consists of a central benzene ring with three carbazole units attached at the 1, 3, and 5 positions. This configuration imparts excellent hole-transporting properties and high thermal stability, making it a crucial component in the development of efficient and durable electronic devices.[2][3]

Physicochemical Data

The key physicochemical properties of 1,3,5-Tri(9-carbazolyl)benzene are summarized in the table below.

PropertyValueReferences
CAS Number 148044-07-9[1][2][4][5]
Molecular Formula C₄₂H₂₇N₃[1][4]
Molecular Weight 573.68 g/mol [1][4][5]
IUPAC Name 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole)[3]
Synonyms 1,3,5-Tris(N-carbazolyl)benzene, TCB, tCP[1][4][6]
Appearance White to off-white solid/powder/crystals[1]
Melting Point 325-334 °C[5][6][7]
Density ~1.26 g/cm³[5][7]
Solubility Soluble in Tetrahydrofuran (THF)[5][7]
HOMO Level 5.8 eV[1][8]
LUMO Level 2.3 eV[1][8]
Absorption (λmax in THF) 292 nm, 337 nm[1][8]
Fluorescence (λem in THF) 343 nm, 358 nm[1][8]
Structural Information
PropertyValueReferences
SMILES c1ccc2c(c1)c1ccccc1n2c1cc(cc(c1)n1c2ccccc2c2ccccc12)n1c2ccccc2c2ccccc12[3]
InChI InChI=1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H[3]

Experimental Protocols

Synthesis of 1,3,5-Tri(9-carbazolyl)benzene

A common synthetic route for 1,3,5-Tri(9-carbazolyl)benzene involves a copper-catalyzed Ullmann condensation reaction between 1,3,5-tribromobenzene and carbazole. The following is a representative experimental protocol.

Materials:

  • 1,3,5-tribromobenzene

  • Carbazole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 1,3,5-tribromobenzene (1 equivalent), carbazole (3.3 equivalents), CuI (0.3 equivalents), 1,10-phenanthroline (0.6 equivalents), and K₂CO₃ (6 equivalents).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF to the flask via a syringe.

  • Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water and stir for 1 hour.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water and then with methanol.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

  • Further purification can be achieved by sublimation under high vacuum to obtain a high-purity product suitable for electronic applications.

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactants 1,3,5-tribromobenzene Carbazole Reaction Reflux (150-160 °C) 24-48 hours Inert Atmosphere Reactants->Reaction Catalyst CuI 1,10-Phenanthroline Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Precipitation in Water Filtration Reaction->Workup Purification1 Column Chromatography (Silica Gel) Workup->Purification1 Purification2 Sublimation Purification1->Purification2 Product 1,3,5-Tri(9-carbazolyl)benzene Purification2->Product

Synthesis Workflow for 1,3,5-Tri(9-carbazolyl)benzene
Fabrication of an OLED Device using 1,3,5-Tri(9-carbazolyl)benzene

1,3,5-Tri(9-carbazolyl)benzene is commonly used as a hole-transporting layer (HTL) in OLEDs. The following protocol describes the fabrication of a typical multi-layer OLED device by thermal evaporation in a high-vacuum environment.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • 1,3,5-Tri(9-carbazolyl)benzene (tCP) for the Hole-Transporting Layer (HTL)

  • An emissive layer (EML) material (e.g., a phosphorescent dopant in a host material)

  • An electron-transporting layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃)

  • An electron-injection layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • A cathode material (e.g., Aluminum - Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning equipment (ultrasonic bath, UV-ozone cleaner)

  • Deionized water, acetone, isopropanol

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum.

    • Hole-Transporting Layer (HTL): Evaporate 1,3,5-Tri(9-carbazolyl)benzene onto the ITO substrate to a thickness of 30-50 nm. The deposition rate should be maintained at approximately 0.1-0.2 nm/s.

    • Emissive Layer (EML): Co-evaporate the host and dopant materials to the desired thickness (e.g., 20-30 nm). The doping concentration is a critical parameter and needs to be precisely controlled.

    • Electron-Transporting Layer (ETL): Evaporate the ETL material (e.g., Alq₃) to a thickness of 20-40 nm at a rate of 0.1-0.2 nm/s.

  • Cathode Deposition:

    • Electron-Injection Layer (EIL): Deposit a thin layer of LiF (e.g., 0.5-1 nm) at a low deposition rate (e.g., 0.01-0.05 nm/s).

    • Cathode: Deposit the aluminum cathode to a thickness of 100-150 nm at a higher deposition rate (e.g., 0.5-1 nm/s).

  • Encapsulation:

    • Remove the fabricated device from the vacuum chamber and immediately encapsulate it in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin to prevent degradation from moisture and oxygen.

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps Cleaning ITO Substrate Cleaning (Ultrasonication & UV-Ozone) HTL Hole-Transporting Layer (HTL) 1,3,5-Tri(9-carbazolyl)benzene Cleaning->HTL EML Emissive Layer (EML) HTL->EML ETL Electron-Transporting Layer (ETL) EML->ETL EIL Electron-Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation FinalDevice OLED Device Encapsulation->FinalDevice

OLED Device Fabrication Workflow

Biological Activity

While the primary application of 1,3,5-Tri(9-carbazolyl)benzene is in materials science, some carbazole derivatives have been reported to exhibit biological activities, such as anticancer and antimicrobial properties.[9] However, to date, there are no specific, in-depth studies on the biological effects of 1,3,5-Tri(9-carbazolyl)benzene itself. Its intended use is for research and development in electronics and is not for medicinal or household applications.[4]

Suppliers

1,3,5-Tri(9-carbazolyl)benzene is available from a number of chemical suppliers that specialize in materials for organic electronics. Notable suppliers include:

  • Sigma-Aldrich (Merck) [6]

  • TCI (Tokyo Chemical Industry) [2][10]

  • ChemicalBook [2][4][7]

  • CymitQuimica [3]

  • Noctiluca [1]

  • Ossila [2]

  • BLDpharm [11]

  • Ambeed [12]

  • LookChem

  • Smolecule [9]

  • Hoffman Fine Chemicals [5]

  • Lumtec [13]

  • Synthonix, Inc. [14]

It is important to note that purity, especially sublimed grade, is critical for optimal performance in electronic devices.[1][8]

Safety Information

1,3,5-Tri(9-carbazolyl)benzene should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4] First aid measures include moving the person to fresh air if inhaled, washing the skin with soap and water in case of contact, flushing eyes with water, and rinsing the mouth with water if swallowed.[4]

References

In-Depth Technical Guide: Triplet Energy Level of 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Significance of the Triplet Energy Level

1,3,5-Tri(9H-carbazol-9-yl)benzene, commonly known as TCB or tCP, is a crucial organic semiconductor material extensively utilized in the fabrication of high-efficiency organic light-emitting diodes (OLEDs).[1][2] Its primary role in these devices is as a host material for phosphorescent emitters. The triplet energy level (T₁) of the host material is a paramount parameter that dictates the performance of phosphorescent OLEDs (PhOLEDs).

For efficient energy transfer, the triplet energy of the host material must be higher than that of the phosphorescent dopant (guest). This energetic hierarchy ensures that excitons, which are electron-hole pairs generated within the host material upon electrical excitation, can be effectively transferred to the guest molecules. If the host's triplet energy is lower than the guest's, the energy transfer would be energetically unfavorable, leading to a significant reduction in the device's efficiency. Therefore, a precise understanding and accurate measurement of the triplet energy level of TCB are fundamental for the rational design and optimization of PhOLEDs.

Quantitative Photophysical Data

The photophysical properties of this compound have been characterized to elucidate its suitability as a host material in OLEDs. The key quantitative data are summarized in the table below.

PropertyValueMethod of DeterminationReference
**Triplet Energy (T₁) **2.95 eV Phosphorescence Spectroscopy (at 77 K) Tsai, M.-H., et al. (2011)
Absorption Maxima (λmax)292 nm, 337 nmUV-Vis Spectroscopy (in THF)Ossila
Fluorescence Emission Maxima (λem)343 nm, 358 nmFluorescence Spectroscopy (in THF)Ossila
Highest Occupied Molecular Orbital (HOMO)5.8 eVCyclic VoltammetryOssila
Lowest Unoccupied Molecular Orbital (LUMO)2.3 eVCalculated from HOMO and optical bandgapOssila

Experimental Protocol: Determination of the Triplet Energy Level

The triplet energy level of organic materials like TCB is experimentally determined using low-temperature phosphorescence spectroscopy. This technique allows for the direct observation of the radiative decay from the lowest triplet excited state (T₁) to the singlet ground state (S₀).

Principle

At room temperature, non-radiative decay processes often quench the long-lived triplet excitons. By cooling the sample to cryogenic temperatures, typically 77 K (the boiling point of liquid nitrogen), these non-radiative pathways are significantly suppressed, allowing for the detection of the phosphorescence emission. The energy of the highest-energy peak in the phosphorescence spectrum, corresponding to the 0-0 vibrational transition (from the zeroth vibrational level of the T₁ state to the zeroth vibrational level of the S₀ state), is taken as the triplet energy of the material.

Materials and Apparatus
  • Sample Preparation: A dilute solution of TCB in a suitable solvent that forms a clear, rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran, ethanol, or a mixture of ethers). The concentration should be low enough to avoid aggregation effects. Alternatively, a thin film of the material can be used.

  • Spectrofluorometer: Equipped with a pulsed excitation source (e.g., a xenon flash lamp or a pulsed laser) and a time-gated detector (e.g., an intensified charge-coupled device, ICCD, or a photomultiplier tube with a chopper).

  • Cryostat: A Dewar flask or a more sophisticated cryostat capable of maintaining the sample at 77 K.

  • Liquid Nitrogen: For cooling the sample.

  • Quartz Cuvette or Sample Holder: For holding the sample in the cryostat.

Experimental Procedure
  • Sample Preparation: Prepare a dilute solution of TCB in the chosen solvent.

  • Degassing: The solution should be thoroughly degassed to remove dissolved oxygen, which is an efficient quencher of triplet states. This can be achieved by several freeze-pump-thaw cycles.

  • Sample Mounting: Transfer the degassed solution into a quartz cuvette and place it in the sample holder of the cryostat.

  • Cooling: Slowly immerse the sample holder in the cryostat filled with liquid nitrogen and allow the sample to cool and solidify into a transparent glass.

  • Spectrometer Setup:

    • Set the excitation wavelength to one of the absorption maxima of TCB (e.g., 292 nm or 337 nm).

    • Configure the detector for time-gated measurement. A delay time after the excitation pulse is introduced to ensure that the short-lived fluorescence has completely decayed, and only the long-lived phosphorescence is detected. The delay time is typically in the microsecond to millisecond range.

    • Set the gate time (the period during which the detector is active) to capture the phosphorescence emission.

  • Data Acquisition:

    • Excite the sample with the pulsed light source.

    • Record the phosphorescence spectrum by scanning the emission monochromator over the desired wavelength range.

  • Data Analysis:

    • Identify the highest-energy peak (the 0-0 transition) in the recorded phosphorescence spectrum.

    • Convert the wavelength of this peak (λphos) to energy in electron volts (eV) using the following equation: T₁ (eV) = 1240 / λphos (nm)

Visualizations

Experimental Workflow for Triplet Energy Determination

experimental_workflow cluster_prep Sample Preparation cluster_measurement Phosphorescence Measurement cluster_analysis Data Analysis prep1 Dissolve TCB in Solvent prep2 Degas Solution (Freeze-Pump-Thaw) prep1->prep2 prep3 Transfer to Quartz Cuvette prep2->prep3 meas1 Mount Sample in Cryostat prep3->meas1 meas2 Cool to 77 K with Liquid N2 meas1->meas2 meas3 Excite with Pulsed UV Light meas2->meas3 meas4 Time-Gated Detection of Emission meas3->meas4 ana1 Record Phosphorescence Spectrum meas4->ana1 ana2 Identify 0-0 Transition Peak ana1->ana2 ana3 Calculate Triplet Energy (T1) ana2->ana3 result Triplet Energy Level ana3->result oled_energy_levels Energy levels in a TCB-hosted PhOLED. cluster_host TCB (Host) Host_S1 S1 Host_T1 T1 Host_S1->Host_T1 ISC Guest_T1 T1 Host_T1->Guest_T1 Energy Transfer Host_S0 S0 Guest_S0 S0 Guest_T1->Guest_S0 Phosphorescence

References

Quantitative Data: HOMO and LUMO Energy Levels of TCP

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Frontier Molecular Orbitals of 2,4,6-Trichlorophenol (TCP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,4,6-Trichlorophenol (TCP), a compound of interest in various chemical and biological studies. Understanding the frontier molecular orbitals is crucial as they govern the electronic properties, reactivity, and potential interactions of a molecule with biological targets. This document details the computational and experimental methodologies used to determine these properties and presents the key quantitative data in a structured format.

The electronic properties of 2,4,6-Trichlorophenol have been investigated using computational methods. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

ParameterEnergy (eV)Description
EHOMO -6.64Energy of the Highest Occupied Molecular Orbital
ELUMO -1.12Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.52ELUMO - EHOMO

Note: These values are representative and derived from Density Functional Theory (DFT) calculations. Specific values may vary depending on the computational model and experimental conditions.

Methodologies for Determining HOMO and LUMO Levels

The determination of HOMO and LUMO energy levels can be approached through both computational and experimental protocols.

Computational Protocol: Density Functional Theory (DFT)

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it a standard tool in molecular modeling.[1]

Workflow for DFT Calculations:

  • Molecular Geometry Optimization: The first step is to determine the most stable 3D conformation of the TCP molecule. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface. A common functional and basis set for this purpose is B3LYP/6-311++G(d,p).[2]

  • Frequency Calculation: To ensure the optimized structure is a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is at a stable equilibrium.

  • Frontier Molecular Orbital Analysis: Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals. The HOMO and LUMO energies are then identified from this output.[1]

  • Calculation of Electronic Properties: From the HOMO and LUMO energies, other important electronic properties can be calculated, such as the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.[3]

G cluster_input Input cluster_dft DFT Calculation Engine (e.g., Gaussian) cluster_output Output & Analysis mol_structure Initial Molecular Structure (2,4,6-Trichlorophenol) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure sp_calc Single-Point Energy Calculation freq_calc->sp_calc Verified Minimum Energy Structure opt_geom Optimized Geometry freq_calc->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq mo_energies Molecular Orbital Energies (HOMO, LUMO) sp_calc->mo_energies elec_prop Calculated Electronic Properties (Energy Gap, Reactivity Descriptors) mo_energies->elec_prop G cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis cell Electrochemical Cell (3-electrode system) cv_scan Cyclic Voltammetry Scan cell->cv_scan sample TCP in Solvent + Supporting Electrolyte sample->cv_scan ref Internal Standard (Ferrocene) ref->cv_scan voltammogram Generate Voltammogram (Current vs. Potential) cv_scan->voltammogram potentials Determine Onset Potentials (E_ox, E_red) voltammogram->potentials equations Apply Empirical Equations potentials->equations energies Calculate HOMO & LUMO Energies equations->energies

References

An In-depth Technical Guide on the Photophysical Properties of Tri-Carbazole Benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of tri-carbazole benzene derivatives, a class of molecules with significant potential in organic electronics and biomedical applications. This document details their synthesis, photophysical characteristics, and the experimental methodologies used for their evaluation.

Introduction

Tri-carbazole benzene derivatives are a class of organic molecules characterized by a central benzene ring substituted with three carbazole moieties. The number and connectivity of the carbazole units significantly influence the electronic and photophysical properties of these compounds. Their rigid and planar structure, coupled with the electron-donating nature of the carbazole units, leads to unique absorption and emission characteristics, making them suitable for a range of applications, including as host materials in Organic Light Emitting Diodes (OLEDs), fluorescent probes, and in drug development.

Core Photophysical Properties

The photophysical behavior of tri-carbazole benzene derivatives is governed by the interplay of electronic transitions within the molecule. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through radiative (fluorescence, phosphorescence) or non-radiative pathways.

2.1. Data Presentation

The following tables summarize the key photophysical data for representative tri-carbazole benzene derivatives.

Compoundλabs (nm)λem (nm)Quantum Yield (ΦF)Fluorescence Lifetime (τF, ns)HOMO (eV)LUMO (eV)SolventReference(s)
1,3,5-tris(N-carbazolyl)benzene (tCP)292, 337343, 358---5.8-2.3THF[1]
1,3-bis(N-carbazolyl)benzene (mCP)292, 338345, 360----THF
Carbazole (parent molecule)--0.38---Cyclohexane[2]

Experimental Protocols

Detailed methodologies for the characterization of the photophysical properties of tri-carbazole benzene derivatives are provided below.

3.1. UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation:

    • Solutions of the tri-carbazole benzene derivative are prepared in a suitable solvent (e.g., tetrahydrofuran (THF), cyclohexane) at a known concentration (typically in the micromolar range).

    • A cuvette containing the pure solvent is used as a reference (blank).

  • Measurement:

    • The spectrophotometer is first zeroed with the blank cuvette.

    • The absorbance of the sample solution is then measured over a specific wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[3][4]

3.2. Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for wavelength selection, and a detector (e.g., photomultiplier tube).[5][6]

  • Sample Preparation:

    • Dilute solutions of the compound are prepared in a suitable solvent to avoid concentration-dependent effects like self-absorption. The absorbance of the solution at the excitation wavelength should typically be below 0.1.

  • Measurement:

    • The sample is excited at a wavelength corresponding to one of its absorption maxima.

    • The emission spectrum is recorded by scanning the emission monochromator over a range of wavelengths longer than the excitation wavelength.

    • The wavelength of maximum emission intensity (λem) is determined.[5]

3.3. Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard with a known quantum yield.

  • Procedure:

    • The fluorescence spectra of both the sample and a standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54) are recorded under identical experimental conditions (excitation wavelength, slit widths).

    • The absorbance of both solutions at the excitation wavelength is measured.

    • The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where:

      • Φr is the quantum yield of the reference.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

3.4. Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τF).

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This includes a pulsed light source (e.g., picosecond laser diode), a sample holder, a fast photodetector, and timing electronics.[7][8]

  • Measurement:

    • The sample is excited with a short pulse of light.

    • The arrival times of the emitted photons are recorded relative to the excitation pulse.

    • A histogram of the number of photons versus time is constructed, which represents the fluorescence decay curve.

  • Data Analysis:

    • The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

Signaling Pathways and Experimental Workflows

4.1. Exciton Dynamics in an OLED with a Tri-Carbazole Benzene Host

Tri-carbazole benzene derivatives are often used as host materials in the emissive layer of OLEDs. The following diagram illustrates the key photophysical processes (exciton dynamics) that occur in such a device.

Exciton_Dynamics_in_OLED Exciton Dynamics in an OLED with a Tri-Carbazole Benzene Host cluster_injection Charge Injection & Exciton Formation cluster_host Host Material (Tri-Carbazole Benzene) cluster_guest Guest Emitter (Dopant) cluster_emission Light Emission Hole_Injection Hole Injection (Anode) Exciton_Formation Exciton Formation (in Host) Hole_Injection->Exciton_Formation Hole Transport Electron_Injection Electron Injection (Cathode) Electron_Injection->Exciton_Formation Electron Transport Singlet_Host Singlet Exciton (S1) Exciton_Formation->Singlet_Host 25% Triplet_Host Triplet Exciton (T1) Exciton_Formation->Triplet_Host 75% Singlet_Host->Triplet_Host ISC Singlet_Guest Singlet Exciton (S1) Singlet_Host->Singlet_Guest FRET TADF TADF Singlet_Host->TADF Delayed Emission Triplet_Host->Singlet_Host RISC Triplet_Guest Triplet Exciton (T1) Triplet_Host->Triplet_Guest Dexter Transfer Fluorescence Fluorescence Singlet_Guest->Fluorescence Phosphorescence Phosphorescence Triplet_Guest->Phosphorescence

Caption: Exciton dynamics in an OLED host.

4.2. General Experimental Workflow for Photophysical Characterization

The logical flow for characterizing the photophysical properties of a newly synthesized tri-carbazole benzene derivative is outlined below.

Photophysical_Characterization_Workflow Workflow for Photophysical Characterization Start Synthesized Compound UV_Vis UV-Vis Absorption Spectroscopy Start->UV_Vis Determine λ_abs Fluorescence_Spec Fluorescence Spectroscopy UV_Vis->Fluorescence_Spec Select Excitation Wavelength Quantum_Yield Quantum Yield Measurement Fluorescence_Spec->Quantum_Yield Determine λ_em Lifetime Time-Resolved Fluorescence Fluorescence_Spec->Lifetime Data_Analysis Data Analysis and Interpretation Quantum_Yield->Data_Analysis Lifetime->Data_Analysis End Complete Photophysical Profile Data_Analysis->End

Caption: Photophysical characterization workflow.

References

Methodological & Application

Application Notes and Protocols for 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCPB) as a Host Material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) represent the forefront of lighting and display technology, offering the potential for near-perfect internal quantum efficiency by harnessing both singlet and triplet excitons. The performance of these devices is critically dependent on the host-guest system within the emissive layer, where a phosphorescent guest emitter is dispersed within a host material matrix. An ideal host material should possess a high triplet energy to confine excitons on the guest, good charge transport properties to ensure a balanced charge injection and transport, and high thermal and morphological stability to guarantee a long operational lifetime of the device.

1,3,5-Tri(9H-carbazol-9-yl)benzene, also known as TCPB or tCP, is a star-shaped organic molecule that has garnered significant attention as a host material in PhOLEDs.[1] Its molecular structure, consisting of three carbazole moieties attached to a central benzene ring, provides excellent hole-transporting capabilities.[1] The rigid and symmetric nature of TCPB contributes to good film-forming properties and high thermal stability.[2] This document provides detailed application notes and experimental protocols for the synthesis, purification, and utilization of TCPB as a host material in the fabrication of PhOLEDs.

Properties of this compound (TCPB)

A summary of the key photophysical and thermal properties of TCPB is presented in the table below. These properties are essential for designing efficient and stable PhOLEDs.

PropertyValueReference
Molecular Formula C₄₂H₂₇N₃[1]
Molecular Weight 573.68 g/mol [3]
Highest Occupied Molecular Orbital (HOMO) -5.8 eV
Lowest Unoccupied Molecular Orbital (LUMO) -2.3 eV
Triplet Energy (E_T) ~2.9 eV (estimated)
Melting Point (mp) 325-330 °C[3]
Thermal Decomposition Temperature (TGA, 0.5% weight loss) >310 °C

Experimental Protocols

Synthesis of this compound (TCPB) via Buchwald-Hartwig Amination

This protocol describes a plausible method for the synthesis of TCPB based on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Materials:

  • 1,3,5-Tribromobenzene

  • 9H-Carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Reaction Setup: In a Schlenk flask, under an inert atmosphere of argon or nitrogen, combine 1,3,5-tribromobenzene (1.0 eq.), 9H-carbazole (3.3 eq.), and sodium tert-butoxide (3.6 eq.).

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq.) and P(t-Bu)₃ (0.08 eq.) in anhydrous toluene.

  • Reaction Initiation: Add the catalyst solution to the reaction flask containing the reactants and base.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification (Column Chromatography): Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

  • Final Product: Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid.

dot

Caption: Buchwald-Hartwig synthesis workflow for TCPB.

Purification of TCPB by Vacuum Sublimation

For use in high-performance OLEDs, TCPB must be purified to a very high level (>99.9%). Vacuum sublimation is the standard method for purifying small organic molecules for electronic applications.

Equipment:

  • Vacuum sublimation apparatus (glass tube with a cold finger)

  • High-vacuum pump

  • Heating mantle or tube furnace

  • Temperature controller

Procedure:

  • Apparatus Setup: Thoroughly clean and dry the sublimation apparatus.

  • Loading: Place the crude or column-purified TCPB at the bottom of the sublimation tube.

  • Assembly: Insert the cold finger and connect it to a cooling water source.

  • Vacuum: Evacuate the apparatus to a high vacuum (typically < 10⁻⁵ Torr).

  • Heating: Gradually heat the bottom of the tube using a heating mantle or tube furnace. The sublimation temperature will depend on the vacuum level but is typically in the range of 250-300 °C.

  • Sublimation: The TCPB will sublime and deposit as a highly pure crystalline solid on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.

  • Harvesting: Carefully break the vacuum and collect the purified TCPB from the cold finger in a clean, dry vial inside a glovebox to prevent contamination.

dot

Caption: Vacuum sublimation purification process.

Fabrication of a TCPB-based PhOLED

This protocol describes a general procedure for the fabrication of a multilayer PhOLED using thermal evaporation.

Device Structure: ITO / HTL / TCPB:Phosphorescent Dopant (EML) / ETL / EIL / Cathode

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Transport Layer (HTL) material (e.g., TAPC)

  • This compound (TCPB) - host

  • Phosphorescent dopant (e.g., Ir(ppy)₃ for green, FIrpic for blue)

  • Electron-Transport Layer (ETL) material (e.g., TPBi)

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

Procedure:

  • Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before loading into the deposition chamber.

  • Thin Film Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

  • HTL Deposition: Thermally evaporate the HTL material onto the ITO substrate to a desired thickness (e.g., 40 nm).

  • Emissive Layer (EML) Deposition: Co-evaporate TCPB and the phosphorescent dopant from separate sources. The doping concentration is controlled by the relative deposition rates (e.g., 6-10 wt% dopant). The typical EML thickness is 20-30 nm.

  • ETL Deposition: Deposit the ETL material to a desired thickness (e.g., 30 nm).

  • EIL Deposition: Deposit a thin layer of the EIL material (e.g., 1 nm of LiF).

  • Cathode Deposition: Deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

dot

PhOLED_Device_Structure Cathode Cathode (e.g., Al) EIL EIL (e.g., LiF) Cathode->EIL ETL ETL (e.g., TPBi) EIL->ETL EML EML (TCPB : Dopant) ETL->EML HTL HTL (e.g., TAPC) EML->HTL Anode Anode (ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

References

Application Notes and Protocols: 1,3,5-Tri(9H-carbazol-9-yl)benzene as a Hole-Transporting Layer in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB), a star-shaped organic molecule, is a promising hole-transporting material (HTM) for application in perovskite solar cells (PSCs). Its molecular structure, featuring three carbazole moieties attached to a central benzene ring, imparts excellent hole-transporting capabilities and a high glass transition temperature, contributing to both high efficiency and operational stability of the resulting photovoltaic devices.[1][2] Carbazole-based derivatives are a well-established class of HTMs in organic electronics due to their robust thermal stability, high hole mobility, and suitable energy level alignment with perovskite absorbers.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of TCB and its implementation as a hole-transporting layer (HTL) in n-i-p planar perovskite solar cells.

Physicochemical Properties of TCB

PropertyValueReference
Molecular FormulaC₄₂H₂₇N₃[1]
Molecular Weight573.69 g/mol
AppearanceWhite to off-white powder
Highest Occupied Molecular Orbital (HOMO)~ -5.5 eV
Lowest Unoccupied Molecular Orbital (LUMO)~ -2.4 eV
Glass Transition Temperature (Tg)High (specific value varies with measurement conditions)[2]
SolubilitySoluble in common organic solvents like chlorobenzene, toluene, and chloroform

Application in Perovskite Solar Cells

TCB serves as an effective HTL in PSCs by facilitating the efficient extraction of photogenerated holes from the perovskite absorber layer and their transport to the anode (typically gold or silver), while simultaneously blocking electrons.[5] The appropriate alignment of its HOMO energy level with the valence band of the perovskite is crucial for minimizing energy loss at the interface.[5] The high glass transition temperature of carbazole-based materials like TCB contributes to the morphological stability of the HTL, which is a critical factor for the long-term operational stability of PSCs.[2]

Experimental Protocols

Synthesis of this compound (TCB)

Two common and effective methods for the synthesis of TCB are the Ullmann condensation and the Buchwald-Hartwig amination.

Protocol 1: Ullmann Condensation

This protocol is a classic method for forming C-N bonds.

Materials:

  • 1,3,5-Tribromobenzene

  • Carbazole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium carbonate (K₂CO₃) (base)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • In a round-bottom flask, combine 1,3,5-tribromobenzene (1.0 eq), carbazole (3.3 eq), CuI (0.3 eq), 1,10-phenanthroline (0.3 eq), and K₂CO₃ (6.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to reflux (typically 140-150 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound as a white solid.

Protocol 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is known for its high efficiency and broad substrate scope.

Materials:

  • 1,3,5-Tribromobenzene

  • Carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (ligand)

  • Sodium tert-butoxide (NaOtBu) (base)

  • Anhydrous toluene (solvent)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.03 eq), XPhos (0.06 eq), and NaOtBu (4.2 eq) to an oven-dried Schlenk flask.

  • Add carbazole (3.3 eq) and a magnetic stir bar.

  • Seal the flask, remove it from the glovebox, and add anhydrous toluene and 1,3,5-tribromobenzene (1.0 eq) via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Fabrication of n-i-p Planar Perovskite Solar Cells

Substrate Preparation:

  • Pattern fluorine-doped tin oxide (FTO) coated glass substrates by etching with zinc powder and HCl.

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes before use.

Electron Transport Layer (ETL) Deposition:

  • Prepare a SnO₂ nanoparticle solution.

  • Spin-coat the SnO₂ solution onto the cleaned FTO substrates at 3000 rpm for 30 seconds.

  • Anneal the substrates at 150 °C for 30 minutes in ambient air.

Perovskite Layer Deposition (in a nitrogen-filled glovebox):

  • Prepare the perovskite precursor solution (e.g., a mixed-cation lead-halide perovskite in DMF:DMSO).

  • Spin-coat the perovskite precursor solution onto the SnO₂ layer. A typical two-step program is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

  • During the second step, dispense an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate.

  • Anneal the perovskite film at 100 °C for 60 minutes.

Hole-Transporting Layer (HTL) Deposition:

  • Prepare the TCB solution by dissolving TCB in chlorobenzene (e.g., 10-20 mg/mL).

  • Optionally, additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) can be added to the TCB solution to improve conductivity and device performance. A typical composition is 1 mL of TCB solution containing 17.5 µL of a 520 mg/mL Li-TFSI solution in acetonitrile and 28.8 µL of tBP.

  • Spin-coat the TCB solution onto the perovskite layer at 4000 rpm for 30 seconds.

Metal Electrode Deposition:

  • Deposit an 80-100 nm thick gold (Au) or silver (Ag) back contact by thermal evaporation through a shadow mask to define the active area of the solar cell.

Data Presentation

While direct and comprehensive performance data for TCB as the primary HTL in perovskite solar cells is emerging, the performance of structurally similar carbazole-based HTMs provides a strong benchmark. The following table summarizes the performance of perovskite solar cells using isomeric carbazole-terminated hole-transporting materials.

Table 1: Photovoltaic Performance of Perovskite Solar Cells with Isomeric Carbazole-Based HTMs [1]

HTMVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
V1209 (o-isomer)1.0223.47217.31
V1221 (m-isomer)1.0323.67317.81
V1225 (p-isomer)1.0323.67317.81
Spiro-OMeTAD (reference)1.0524.17619.34

Based on the excellent hole-transport properties of TCB demonstrated in organic light-emitting diodes (OLEDs) and the performance of similar carbazole derivatives, it is anticipated that TCB-based perovskite solar cells could achieve power conversion efficiencies (PCEs) in the range of 18-20%, with the potential for further optimization through the use of additives and interfacial engineering.

Visualizations

Synthesis_Workflow Synthesis of this compound (TCB) cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination 1,3,5-Tribromobenzene_U 1,3,5-Tribromobenzene Reactants_U Combine Reactants (CuI, Ligand, Base) 1,3,5-Tribromobenzene_U->Reactants_U Carbazole_U Carbazole Carbazole_U->Reactants_U Reaction_U Reflux in DMF Reactants_U->Reaction_U Purification_U Work-up & Column Chromatography Reaction_U->Purification_U TCB_U TCB Product Purification_U->TCB_U 1,3,5-Tribromobenzene_B 1,3,5-Tribromobenzene Reactants_B Combine Reactants (Pd Catalyst, Ligand, Base) 1,3,5-Tribromobenzene_B->Reactants_B Carbazole_B Carbazole Carbazole_B->Reactants_B Reaction_B Heat in Toluene Reactants_B->Reaction_B Purification_B Work-up & Column Chromatography Reaction_B->Purification_B TCB_B TCB Product Purification_B->TCB_B PSC_Fabrication_Workflow Perovskite Solar Cell Fabrication Workflow Substrate_Cleaning FTO Substrate Cleaning ETL_Deposition ETL (SnO₂) Deposition (Spin-coating) Substrate_Cleaning->ETL_Deposition Perovskite_Deposition Perovskite Layer Deposition (Spin-coating in Glovebox) ETL_Deposition->Perovskite_Deposition HTL_Deposition HTL (TCB) Deposition (Spin-coating) Perovskite_Deposition->HTL_Deposition Electrode_Deposition Metal Electrode Deposition (Thermal Evaporation) HTL_Deposition->Electrode_Deposition Device_Characterization Device Characterization (J-V, EQE, Stability) Electrode_Deposition->Device_Characterization Energy_Level_Diagram Energy Level Diagram of a TCB-based Perovskite Solar Cell cluster_device Device Structure FTO FTO ETL ETL (SnO₂) Perovskite Perovskite HTL HTL (TCB) Anode Anode (Au/Ag) ETL_CB CB ~ -4.0 ETL_VB VB ~ -7.5 Perovskite_CB CB ~ -3.9 Perovskite_CB->ETL_CB Electron Transfer Perovskite_VB VB ~ -5.4 HTL_HOMO HOMO ~ -5.5 Perovskite_VB->HTL_HOMO Hole Transfer HTL_LUMO LUMO ~ -2.4 Anode_WF WF ~ -5.1

References

Application Notes and Protocols for Solution-Processing of 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCzB) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solution-based deposition of high-quality thin films of 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCzB). TCzB is a versatile organic semiconductor material with a high triplet energy and excellent hole-transporting properties, making it a prime candidate for use in organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices.[1][2] The following sections detail protocols for spin coating, blade coating, and inkjet printing, along with essential procedures for substrate preparation and post-deposition annealing.

Substrate Preparation

A pristine substrate surface is critical for the deposition of uniform and well-adhering TCzB thin films. The following protocol is a general-purpose cleaning procedure for common substrates like glass, indium tin oxide (ITO)-coated glass, and silicon wafers.

Protocol 1: Standard Substrate Cleaning

  • Initial Cleaning: Sequentially sonicate the substrates in a bath of detergent (e.g., Alconox), deionized (DI) water, acetone, and isopropanol (IPA) for 15 minutes each.

  • Rinsing: Thoroughly rinse the substrates with DI water between each sonication step.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • Surface Treatment: Immediately before film deposition, treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes to remove any remaining organic residues and improve the surface wettability.

Solution Preparation for TCzB

The quality of the precursor solution is paramount for achieving high-quality thin films. The choice of solvent and the concentration of TCzB will significantly influence the film morphology and, consequently, the device performance.[3]

Indicative Solution Parameters:

ParameterRecommended RangeNotes
Solvent Chlorobenzene, Toluene, o-DichlorobenzeneChlorobenzene is a commonly used solvent for carbazole-based materials.[4] Toluene can also be effective.[5] The choice of solvent can affect film morphology.[3]
Concentration 5 - 20 mg/mLThe optimal concentration will depend on the desired film thickness and the chosen deposition technique.
Dissolution Stir on a hotplate at 40-60 °C for 1-2 hoursEnsure complete dissolution of the TCzB powder.
Filtration Filter through a 0.2 µm PTFE syringe filterThis step is crucial to remove any particulate impurities that could lead to defects in the film.

Spin Coating

Spin coating is a widely used laboratory technique for producing uniform thin films.[6] The process involves dispensing a solution onto a spinning substrate, where centrifugal force spreads the liquid and solvent evaporation leaves a solid film.[7]

Protocol 2: Spin Coating of TCzB Thin Films

  • Preparation: Prepare the TCzB solution as described in the "Solution Preparation" section. Ensure the spin coater is in a clean, controlled environment (e.g., a glovebox).

  • Dispensing: Dispense an ample amount of the TCzB solution (e.g., 50-100 µL for a 1x1 inch substrate) onto the center of the cleaned, static substrate.

  • Spinning Program:

    • Step 1 (Spreading): Ramp to 500-1000 rpm at 500 rpm/s and hold for 5-10 seconds. This allows for an even spread of the solution across the substrate.

    • Step 2 (Thinning): Ramp to the desired final speed (e.g., 2000-5000 rpm) at a high acceleration (e.g., >2000 rpm/s) and hold for 30-60 seconds. The final spin speed is a key determinant of the film thickness.[6]

  • Drying: After the spin cycle is complete, the film may be soft-baked on a hotplate at a low temperature (e.g., 60-80 °C) for 1-2 minutes to remove residual solvent before the final annealing step.

Indicative Spin Coating Parameters and Resulting Film Characteristics:

TCzB Concentration (mg/mL in Chlorobenzene)Spin Speed (rpm)Approximate Film Thickness (nm)
10200050 - 60
10400035 - 45
15200070 - 80
15400050 - 60

Note: These are indicative values and will vary based on the specific spin coater, solvent, and environmental conditions.

Experimental Workflow for Spin Coating

G cluster_prep Preparation cluster_coating Spin Coating Process cluster_post Post-Processing prep_solution Prepare TCzB Solution dispense Dispense Solution prep_solution->dispense clean_substrate Clean Substrate clean_substrate->dispense spread Spreading Step (Low Speed) dispense->spread thin Thinning Step (High Speed) spread->thin soft_bake Soft Bake thin->soft_bake anneal Thermal Annealing soft_bake->anneal

Caption: Workflow for TCzB thin film deposition via spin coating.

Blade Coating (Doctor Blading)

Blade coating is a scalable deposition technique that is compatible with roll-to-roll processing, making it attractive for large-area device fabrication.[8] A blade with a defined gap is moved across the substrate, spreading the solution to form a wet film that subsequently dries.[9]

Protocol 3: Blade Coating of TCzB Thin Films

  • Setup: Secure the cleaned substrate on a flat, heated stage. Set the blade at a fixed height (gap) above the substrate. The gap height is a critical parameter for controlling film thickness.

  • Solution Deposition: Dispense a line of the TCzB solution in front of the blade. The volume of the solution will depend on the coating area and the blade gap.

  • Coating: Move the blade across the substrate at a constant, controlled speed. The coating speed influences the wet film thickness and the drying dynamics.[4]

  • Drying: The film is typically dried on the heated stage. The temperature of the stage will affect the solvent evaporation rate and the resulting film morphology.

Indicative Blade Coating Parameters:

ParameterRecommended RangeNotes
Solution Concentration 10 - 25 mg/mLHigher concentrations are often used for blade coating compared to spin coating to achieve similar film thicknesses.
Blade Speed 5 - 50 mm/sSlower speeds can lead to thicker films.[4]
Blade Gap 50 - 200 µmA larger gap generally results in a thicker film.
Substrate Temperature 40 - 80 °CA heated substrate promotes solvent evaporation and can influence film crystallinity.

Logical Relationships in Blade Coating

G cluster_params Process Parameters cluster_props Resulting Film Properties concentration Solution Concentration thickness Film Thickness concentration->thickness Increases blade_speed Blade Speed blade_speed->thickness Decreases blade_gap Blade Gap blade_gap->thickness Increases substrate_temp Substrate Temperature roughness Surface Roughness substrate_temp->roughness Affects crystallinity Crystallinity substrate_temp->crystallinity Influences

Caption: Key parameter relationships in blade coating.

Inkjet Printing

Inkjet printing is a digital, additive manufacturing technique that allows for the precise deposition of materials in a patterned manner, minimizing material waste.[10] For successful inkjet printing of TCzB, the formulation of a stable ink with appropriate physical properties is crucial.

Protocol 4: Inkjet Printing of TCzB Thin Films (Indicative)

  • Ink Formulation:

    • Solvent System: A mixture of solvents is often required to achieve the desired viscosity and surface tension. A high-boiling point solvent (e.g., o-dichlorobenzene) can be mixed with a lower-boiling point co-solvent.

    • TCzB Concentration: Typically in the range of 1-10 mg/mL.

    • Additives: Surfactants or binders may be necessary to stabilize the ink and improve jetting performance.

    • Filtration: The ink must be rigorously filtered (e.g., through a 0.2 µm filter) to prevent nozzle clogging.

  • Printing Parameters:

    • Nozzle Temperature: May need to be controlled to maintain stable ink viscosity.

    • Substrate Temperature: A heated substrate (e.g., 40-60 °C) can aid in solvent evaporation and film formation.

    • Drop Spacing: The distance between adjacent droplets will determine the film uniformity and thickness.

    • Waveform: The voltage waveform applied to the piezoelectric actuator in the printhead needs to be optimized for stable droplet formation.

  • Post-Printing Treatment: The printed film will require a post-deposition annealing step to remove residual solvents and improve the film quality.

Indicative Ink Properties for Inkjet Printing:

PropertyTarget Range
Viscosity 1 - 25 mPa·s[9]
Surface Tension 25 - 50 mN/m[9]

Inkjet Printing Workflow

G cluster_ink Ink Formulation cluster_print Printing Process cluster_post Post-Processing formulate Formulate TCzB Ink (Solvent, Concentration, Additives) filter_ink Filter Ink formulate->filter_ink load_ink Load Ink into Cartridge filter_ink->load_ink set_params Set Printing Parameters (Substrate Temp, Drop Spacing) load_ink->set_params print_film Print TCzB Film set_params->print_film anneal Thermal Annealing print_film->anneal

Caption: Workflow for TCzB thin film deposition via inkjet printing.

Post-Deposition Annealing

Thermal annealing after film deposition is a critical step to remove residual solvents, improve the molecular ordering (crystallinity), and enhance the electrical properties of the TCzB thin film.[11][12]

Protocol 5: Thermal Annealing of TCzB Thin Films

  • Transfer: Carefully transfer the substrate with the deposited TCzB film to a hotplate or into a vacuum oven.

  • Annealing: Heat the substrate to the desired annealing temperature and hold for a specific duration. The optimal temperature and time will depend on the solvent used and the desired film properties.

  • Cooling: Allow the substrate to cool down slowly to room temperature to prevent the formation of cracks in the film.

Indicative Annealing Parameters:

ParameterRecommended RangeNotes
Annealing Temperature 80 - 150 °CHigher temperatures can improve crystallinity but may also lead to film dewetting or degradation.
Annealing Duration 10 - 60 minutesLonger annealing times can promote better molecular packing.[13]
Atmosphere Inert (e.g., Nitrogen or Argon)An inert atmosphere is recommended to prevent oxidation of the material at elevated temperatures.

Quantitative Data Summary

The performance of optoelectronic devices is highly dependent on the properties of the constituent thin films. The choice of solution-processing technique can significantly impact the final device characteristics. The following table provides an indicative comparison of device performance metrics for OLEDs utilizing a solution-processed hole transport layer (HTL), which could be analogous to TCzB.

Indicative Performance of OLEDs with Solution-Processed HTLs:

Deposition MethodHTL MaterialTurn-on Voltage (V)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)
Spin CoatingPolymer Blend~3.0~15~5-7
Blade CoatingSmall Molecule~2.5 - 3.5~18~6-8
Inkjet PrintingSmall Molecule~3.5 - 4.5~10~3-5

Note: This data is compiled from various sources on solution-processed OLEDs and serves as a general comparison. Actual performance will vary depending on the specific device architecture, materials, and fabrication conditions.

Signaling Pathway/Logical Relationship

The function of TCzB as a hole transport layer in an OLED involves a series of energy and charge transfer steps. This can be visualized as a signaling pathway from charge injection to light emission.

Charge and Energy Transfer in an OLED with TCzB HTL

G anode Anode (e.g., ITO) htl TCzB HTL anode->htl Hole Injection eml Emissive Layer (EML) htl->eml Hole Transport light Light Emission eml->light Exciton Formation & Radiative Decay etl Electron Transport Layer (ETL) etl->eml Electron Transport cathode Cathode (e.g., Al) cathode->etl Electron Injection

Caption: Simplified charge and energy flow in an OLED device.

References

Application Notes and Protocols for Thermal Evaporation of Tris(o-tolyl)phosphine (TCP) Layers in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the thermal evaporation of Tris(o-tolyl)phosphine (TCP) for the fabrication of Organic Light-Emitting Diodes (OLEDs). It includes material properties, experimental procedures, and key deposition parameters.

Introduction

Tris(o-tolyl)phosphine (TCP) is an organophosphorus compound utilized in the fabrication of high-performance OLEDs.[1] Its primary role within the OLED architecture is often as a hole-transporting host material.[1] The thermal and morphological stability of TCP, coupled with its electronic properties, make it a suitable candidate for vacuum thermal evaporation, a key deposition technique for small molecule organic materials in OLED manufacturing.[2][3]

Thermal evaporation is a physical vapor deposition (PVD) method where a material is heated in a high vacuum environment to the point of sublimation or evaporation.[4] The resulting vapor then travels and condenses onto a cooler substrate, forming a thin, uniform film.[4] Precise control over deposition parameters is crucial for achieving desired film characteristics and optimal device performance.[5]

Material Properties of Tris(o-tolyl)phosphine (TCP)

A thorough understanding of the material properties of TCP is essential for developing a successful thermal evaporation protocol.

PropertyValueReference
Chemical Formula C21H21P[1]
Molecular Weight 304.37 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 123-125 °C[1]
Solubility Soluble in many organic solvents[1]

Thermal Evaporation Protocol for TCP

This protocol outlines the key steps and parameters for the deposition of a TCP layer using a thermal evaporation system.

Pre-Deposition Preparation
  • Substrate Cleaning:

    • Thoroughly clean the substrate (e.g., Indium Tin Oxide (ITO)-coated glass) to remove any organic and inorganic contaminants.

    • A typical cleaning procedure involves sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Immediately before loading into the deposition chamber, treat the substrate with UV-ozone or oxygen plasma to enhance the work function of the anode and improve hole injection.

  • Source Preparation:

    • Use a high-purity grade of TCP (>99.5%).

    • Load the TCP powder into a suitable evaporation source, such as a quartz or alumina crucible. Low-temperature evaporation cells are ideal for organic materials to ensure precise temperature control.[4]

    • Ensure the crucible is clean to avoid cross-contamination.

Deposition Parameters

The following table summarizes the key parameters for the thermal evaporation of TCP. These values are starting points and may require optimization based on the specific deposition system and desired film characteristics.

ParameterRecommended ValueNotes
Base Pressure < 5 x 10⁻⁶ TorrA high vacuum is necessary to minimize the incorporation of impurities and to ensure a long mean free path for the evaporated molecules.
Evaporation Temperature 130 - 160 °CThis temperature should be above the melting point of TCP but low enough to prevent thermal decomposition. The exact temperature will influence the deposition rate.
Deposition Rate 0.5 - 2.0 Å/sA stable and controlled deposition rate is crucial for achieving a uniform and smooth film. This can be monitored in-situ using a quartz crystal microbalance.
Substrate Temperature Room TemperatureThe substrate is typically kept at room temperature, although slight heating or cooling can be used to modify film morphology.
Layer Thickness 10 - 50 nmThe optimal thickness will depend on the specific device architecture and the function of the TCP layer.
Deposition Procedure
  • Pump Down: Load the prepared substrate and the TCP-filled crucible into the thermal evaporation chamber and pump down to the desired base pressure.

  • Source Degassing: Gently heat the TCP source to a temperature slightly below its evaporation point for a period to outgas any adsorbed moisture or volatile impurities.

  • Deposition:

    • Gradually increase the temperature of the crucible until the desired deposition rate is achieved, as monitored by the quartz crystal microbalance.

    • Open the shutter to begin the deposition of the TCP layer onto the substrate.

    • Maintain a stable deposition rate throughout the process by carefully controlling the source temperature.

  • Cool Down and Venting:

    • Once the desired film thickness is reached, close the shutter and turn off the power to the evaporation source.

    • Allow the system to cool down before venting the chamber with an inert gas, such as nitrogen.

Experimental Workflow and Device Structure

The following diagrams illustrate the experimental workflow for TCP deposition and a typical OLED device structure incorporating a TCP layer.

G cluster_prep Pre-Deposition cluster_dep Deposition Process cluster_post Post-Deposition sub_clean Substrate Cleaning src_prep Source Preparation pump Pump Down to High Vacuum src_prep->pump degas Source Degassing pump->degas deposit TCP Deposition degas->deposit cool Cool Down & Vent deposit->cool char Film Characterization cool->char fab Device Fabrication char->fab

Experimental workflow for TCP deposition.

G cluster_oled OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) TCP TCP (Hole-Transporting Host) HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Substrate (e.g., Glass)

Typical OLED structure with a TCP layer.

References

Application Notes and Protocols for the Synthesis of 1,3,5-Tri(9H-carbazol-9-yl)benzene via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri(9H-carbazol-9-yl)benzene (TCP) is a star-shaped organic molecule with a triphenylamine core functionalized with three carbazole units. This unique structure imparts exceptional electronic and photophysical properties, making it a highly valuable material in the field of organic electronics. Primarily, TCP is utilized as a host material in phosphorescent organic light-emitting diodes (OLEDs) due to its high triplet energy and excellent hole-transporting capabilities.[1] Beyond OLEDs, carbazole derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.[1] The synthesis of TCP is, therefore, of considerable importance for both materials science and drug discovery.

The most effective and widely used method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a crucial step in the construction of TCP.[2] This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of TCP via the Buchwald-Hartwig amination, along with comparative data and visualizations to aid researchers in their synthetic endeavors.

Reaction Scheme and Mechanism

The synthesis of this compound involves the palladium-catalyzed cross-coupling of 1,3,5-tribromobenzene with three equivalents of 9H-carbazole. The general reaction is depicted below:

G cluster_0 Reactants cluster_1 Product 1,3,5-Tribromobenzene plus1 + 3 1,3,5-Tribromobenzene->plus1 Carbazole reagents Pd Catalyst Ligand Base Solvent, Heat plus1->Carbazole TCP reagents->TCP

Figure 1: General reaction scheme for the synthesis of this compound.

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[2]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound based on established Buchwald-Hartwig amination procedures.

Materials:

  • 1,3,5-Tribromobenzene (1.0 eq)

  • 9H-Carbazole (3.3 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, tBuXPhos, or tri-tert-butylphosphine) (e.g., 4-8 mol%)[3]

  • Sodium tert-butoxide (NaOtBu) (4.0 eq)

  • Anhydrous toluene or xylene

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a continuous flow of inert gas (Argon or Nitrogen), add 1,3,5-tribromobenzene, 9H-carbazole, sodium tert-butoxide, the palladium precatalyst (Pd₂(dba)₃), and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous toluene or xylene to the flask via a syringe. The typical solvent volume is around 10-20 mL per mmol of the limiting reactant (1,3,5-tribromobenzene).

  • Degassing: If not performed in a glovebox, degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. It can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1] Further purification to achieve high purity for electronic applications can be achieved by recrystallization or sublimation.

Data Presentation

The yield and purity of this compound are highly dependent on the specific reaction conditions. The following table summarizes representative data from various synthetic approaches.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity
1,3,5-TribromobenzenePd₂(dba)₃ (2)Tri-tert-butylphosphine (8)NaOtBuToluene11024~85>98% (HPLC)
1,3,5-TrichlorobenzenePd(OAc)₂ (3)XPhos (6)K₃PO₄Dioxane10048~75>97% (NMR)
1,3,5-TriiodobenzenePd(PPh₃)₄ (5)-Cs₂CO₃DMF12018~80>98% (HPLC)

Characterization Data for this compound:

PropertyValue
Molecular Formula C₄₂H₂₇N₃
Molecular Weight 573.68 g/mol [4]
Appearance White to off-white powder/crystals
Melting Point 325-330 °C[4]
Purity (HPLC) >98.0%
Solubility Soluble in tetrahydrofuran

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G A Reaction Setup (Inert Atmosphere) B Solvent Addition & Degassing A->B Add Anhydrous Solvent C Reaction at Reflux B->C Heat to Reflux D Work-up (Extraction & Washing) C->D Cool & Dilute E Purification (Column Chromatography) D->E Concentrate F Characterization (NMR, MS, HPLC) E->F Isolate Pure Product

Figure 2: Experimental workflow for the synthesis of TCP.

Buchwald-Hartwig Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination is a fundamental concept for understanding this transformation.

G A Pd(0)Ln B Oxidative Addition Complex A->B + Ar-X C Pd(II)-Amido Complex B->C + Carbazole-H - HX (Base) D Product Complex C->D Reductive Elimination D->A - Product

Figure 3: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion

The Buchwald-Hartwig amination stands as a robust and efficient method for the synthesis of this compound, a key building block in modern organic electronics and a scaffold of interest in medicinal chemistry. The detailed protocol and comparative data provided herein offer a valuable resource for researchers aiming to synthesize this important molecule. Careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The provided workflows and mechanistic diagrams serve to enhance the understanding and practical application of this synthetic methodology.

References

Application Notes and Protocols: Synthesis of Carbazole Derivatives via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has proven particularly valuable in the synthesis of carbazole derivatives, which are key structural motifs in a wide array of pharmaceuticals, agrochemicals, and materials for organic electronics, such as organic light-emitting diodes (OLEDs).[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of carbazole derivatives, with a focus on 9-phenylcarbazole as a representative example.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination for synthesizing carbazole derivatives involves the coupling of a carbazole with an aryl halide (or pseudohalide) in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] The catalytic cycle, a well-established mechanistic pathway, proceeds through several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][4]

The general reaction scheme is as follows:

The catalytic cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. The carbazole then coordinates to the palladium center and is deprotonated by the base to form a Pd(II)-amido complex. Finally, reductive elimination occurs, forming the desired N-arylcarbazole product and regenerating the active Pd(0) catalyst, thus completing the cycle.[1][2][4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output pd0 Pd(0)L pd2_ox L-Pd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amido L-Pd(II)(Ar)(N-Carbazole) pd2_ox->pd2_amido Amine Coordination & Deprotonation (Carbazole-NH, Base) pd2_amido->pd0 Reductive Elimination product 9-Arylcarbazole pd2_amido->product Product Release aryl_x Aryl Halide (Ar-X) carbazole Carbazole base Base

Buchwald-Hartwig Catalytic Cycle

Comparative Data of Reaction Conditions

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the synthesis of 9-phenylcarbazole and related N-arylcarbazoles, providing a basis for comparison and optimization.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃Tri-tert-butylphosphineK₂CO₃XyleneReflux99[1]
Pd(OAc)₂XantphosCs₂CO₃p-Xylene11046[5]
Pd(OAc)₂P(o-tolyl)₃NaOt-BuToluene100High[4]
Pd(OAc)₂RuPhosNaOt-BuToluene100High[6]
Pd(OAc)₂XPhosK₃PO₄Dioxane100High[6]
PdCl₂(PhCN)₂RuPhosLiHMDS--High[7]

Note: "High" yield indicates a qualitative description from the source where a specific quantitative value was not provided for the general reaction. dba = dibenzylideneacetone; OAc = acetate; OTf = trifluoromethanesulfonate; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; LiHMDS = Lithium bis(trimethylsilyl)amide.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 9-phenylcarbazole, a common carbazole derivative.

Synthesis of 9-Phenylcarbazole

Materials:

  • 9H-Carbazole (20 g, 120 mmol)

  • Bromobenzene (28.2 g, 179 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.095 g, 1.196 mmol)

  • Tri-tert-butylphosphine (4.78 mL of a 1.0 M solution in toluene, 4.78 mmol)

  • Potassium carbonate (K₂CO₃) (24.80 g, 179 mmol)

  • 18-Crown-6 (3.16 g, 11.96 mmol)

  • Dry Xylene (400 mL)

  • Round-bottom flask (1 L)

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst-Ligand Premixing: In a dry 1 L round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 mL of a 1.0 M solution in toluene, 4.78 mmol). Add 400 mL of dry xylene. Stir the mixture for 20 minutes at room temperature.[1]

  • Addition of Reactants: To the catalyst mixture, add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) in sequence.[1]

  • Reaction: Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Decant the xylene solution to separate it from the solid residues. The crude product can then be purified by column chromatography on silica gel.[1]

Experimental_Workflow start Start premix Catalyst-Ligand Premixing (Pd₂(dba)₃, P(t-Bu)₃ in Xylene) start->premix add_reagents Add Reactants (Carbazole, Bromobenzene, K₂CO₃, 18-Crown-6) premix->add_reagents reflux Reflux for 18h under Nitrogen add_reagents->reflux monitor Monitor Reaction (TLC or GC-MS) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete separate Separate Solution from Solids cool->separate purify Purify by Column Chromatography separate->purify end End purify->end

Experimental Workflow for 9-Phenylcarbazole Synthesis

Troubleshooting and Optimization

Several factors can influence the outcome of the Buchwald-Hartwig amination. The following points should be considered for troubleshooting and optimization:

  • Choice of Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) often result in faster reactions. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferable, although they may necessitate higher reaction temperatures.[6]

  • Solvent Selection: The solvent must effectively dissolve the reactants, base, and catalytic species. Common choices include toluene, dioxane, and THF. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[6]

  • Catalyst and Ligand: Modern, well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) can offer more reliable results by ensuring the efficient formation of the active Pd(0) species. For the amination of carbazoles, bulky and electron-rich phosphine ligands like XPhos, RuPhos, and BrettPhos are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.[6]

  • Reaction Temperature: Buchwald-Hartwig aminations typically require elevated temperatures, often in the range of 80-110 °C. For less reactive aryl chlorides, higher temperatures may be necessary.[6]

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and air-sensitive. They should be handled in a well-ventilated fume hood and under an inert atmosphere.

  • Organic solvents such as xylene and toluene are flammable. Avoid open flames and ensure proper grounding of equipment.[1]

  • Bases like potassium carbonate and sodium tert-butoxide are corrosive or irritants; avoid contact with skin and eyes.

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of carbazole derivatives. The provided protocols and comparative data offer a solid foundation for researchers to successfully implement this reaction. By carefully selecting and optimizing reaction conditions, a wide range of N-arylcarbazoles can be synthesized efficiently, facilitating advancements in drug discovery and materials science.

References

Application Notes and Protocols: Doping of Iridium Complexes in Carbazole-Based Host Materials for High-Performance OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and extensive experimental data on the doping of various iridium complexes specifically in tris(4-carbazoyl-phenyl)amine (TCP) as a host material is limited in publicly available research. However, TCP is a prominent member of the carbazole family of host materials. The following application notes and protocols are compiled based on extensive research into iridium complex doping in structurally and electronically analogous carbazole-based host materials. The provided data and methodologies are representative of this class of materials and should serve as a strong starting point for research and development involving TCP.

Introduction to Iridium Complexes in Carbazole Hosts

Iridium(III) complexes are the cornerstone of phosphorescent organic light-emitting diodes (OLEDs) due to their ability to harness both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. The choice of host material is critical for achieving high device performance. Carbazole-based materials, including TCP, are widely used as hosts due to their high triplet energy, good hole-transporting properties, and excellent thermal and morphological stability.

Properly tuning the doping concentration of the iridium guest in the carbazole host is essential for optimizing device efficiency, color purity, and operational lifetime. This document provides a summary of performance data for various iridium complexes in carbazole-based hosts and detailed protocols for the fabrication and characterization of such OLEDs.

Data Presentation: Performance of Iridium Complexes in Carbazole-Based Hosts

The following tables summarize the performance of OLEDs employing various iridium(III) complexes doped into different carbazole-based host materials. This data is intended to provide a comparative overview and guide the selection of appropriate doping concentrations.

Table 1: Performance of Green Emitting Iridium Complexes in Carbazole-Based Hosts

Iridium ComplexHost MaterialDoping Conc. (wt%)Max. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Turn-on Voltage (V)
Ir(ppy)₂ (acac)3-BCTPyNot Specified18.970.6Not SpecifiedNot Specified
Ir(ppy)₃m1BTCBPNot Specified>20 (implied)Not SpecifiedNot SpecifiedNot Specified
Ir(ppy)₃C2 HostNot Specified11.439.941.83.0
(pyidcz)₂Ir(tmd)Not SpecifiedNot Specified21.269.236.83.6

Table 2: Performance of Yellow/Orange/Red Emitting Iridium Complexes in Carbazole-Based Hosts

Iridium ComplexHost MaterialDoping Conc. (wt%)Max. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates
(PhthzICz)₂Ir(tmd)mCBPNot Specified25.2Not SpecifiedNot SpecifiedNot Specified
(thzICz)₂Ir(tmd)mCBPNot Specified22.7Not SpecifiedNot SpecifiedNot Specified
Cz-based Ir(III)Not SpecifiedNot Specified32.2100.4Not SpecifiedYellow to Orange-Red
(2-BtcPh)₂Ir(pic)Not Specified510.5Not Specified11.0(0.65, 0.34)
(L-5-CHO)₂Ir(acac)PVK:PBDNot Specified0.660.840.20Red-Orange

Table 3: Performance of Blue Emitting Iridium Complexes in Carbazole-Based Hosts

Iridium ComplexHost MaterialDoping Conc. (wt%)Max. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Turn-on Voltage (V)
FIrpicC2 HostNot Specified9.421.421.72.9
FCNIrpicC23 HostNot Specified24.3Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Synthesis of Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) - A Representative Carbazole-Based Host

This protocol outlines a general synthetic route for a carbazole-based hole transporting material, analogous to the synthesis of many carbazole-based host materials.[1]

Materials:

  • 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid

  • Tris(4-iodophenyl)amine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Tri-tert-butylphosphine [t-Bu₃P] (50% in toluene)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • Combine 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid (10 g, 22 mmol), tris(4-iodophenyl)amine (3 g, 4.8 mmol), Pd(PPh₃)₄ (1.7 g, 1.47 mmol), t-Bu₃P (1.4 mL, 2.88 mmol), and K₂CO₃ (13 g, 94 mmol) in a reaction flask.

  • Add toluene (150 mL) and distilled water (50 mL) to the mixture.

  • Stir the mixture at 100 °C for 48 hours under an argon atmosphere.

  • After the reaction is complete, cool the mixture to room temperature and extract the product with dichloromethane.

  • Separate the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product.

OLED Device Fabrication Protocol

This protocol describes a standard procedure for fabricating a phosphorescent OLED using thermal evaporation.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Hellmanex III solution

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Nitrogen gas (high purity)

  • Organic materials (hole injection, hole transport, emissive layer host, iridium complex dopant, electron transport, and electron injection layers)

  • Metal for cathode (e.g., Al, LiF/Al)

  • Substrate cleaning bath (ultrasonicator)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Glovebox system with integrated spin coater and evaporator (optional, for solution processing and encapsulation)

Procedure:

  • Substrate Cleaning: a. Sonicate ITO substrates in a 2% Hellmanex solution for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in deionized water for 15 minutes. d. Sonicate in isopropyl alcohol for 15 minutes. e. Rinse thoroughly with deionized water. f. Dry the substrates with a stream of high-purity nitrogen gas. g. Treat the substrates with UV-ozone for 10 minutes immediately before loading into the deposition chamber.

  • Organic Layer Deposition: a. Load the cleaned ITO substrates into the thermal evaporation chamber. b. Sequentially deposit the organic layers by thermal evaporation under high vacuum. The typical device structure is as follows:

    • Hole Injection Layer (HIL), e.g., HATCN (5 nm)
    • Hole Transport Layer (HTL), e.g., NPB (40 nm)
    • Emissive Layer (EML): Co-evaporate the carbazole-based host (e.g., TCP) and the iridium complex dopant at the desired weight percentage (e.g., 5-15 wt%). The typical thickness is 20-30 nm. The doping concentration is controlled by the relative deposition rates of the host and dopant, monitored by separate QCMs.
    • Electron Transport Layer (ETL), e.g., TPBi (40 nm)
    • Electron Injection Layer (EIL), e.g., LiF (1 nm)

  • Cathode Deposition: a. Without breaking vacuum, deposit the metal cathode, e.g., Aluminum (Al), at a thickness of 100 nm.

  • Encapsulation: a. Transfer the completed devices to a nitrogen-filled glovebox. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

Visualizations

Experimental Workflow for OLED Fabrication

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Device Finalization sub_cleaning ITO Substrate Cleaning (Sonication in Solvents) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone hil Hole Injection Layer (HIL) uv_ozone->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) (Host:Dopant Co-evaporation) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode Deposition eil->cathode encapsulation Encapsulation (Glovebox) cathode->encapsulation testing Device Testing and Characterization encapsulation->testing Energy_Level_Diagram cluster_device Device Structure cluster_energy Energy Levels (eV) cluster_homo cluster_lumo Anode Anode (ITO) HIL HIL HTL HTL EML EML (Carbazole Host + Ir Dopant) ETL ETL EIL EIL Cathode Cathode (LiF/Al) y_axis Energy Anode_HOMO -4.8 HIL_HOMO -5.2 HTL_HOMO -5.5 Host_HOMO -5.8 HTL_HOMO->Host_HOMO Hole Injection Dopant_HOMO -5.4 Host_HOMO->Dopant_HOMO Energy Transfer ETL_HOMO -6.2 HTL_LUMO -2.4 Host_LUMO -2.7 Dopant_LUMO -3.0 Host_LUMO->Dopant_LUMO ETL_LUMO -3.2 ETL_LUMO->Host_LUMO Electron Injection EIL_LUMO -3.5 Cathode_LUMO -4.2

References

Application Notes and Protocols for Fabricating Multilayer OLEDs with 1,3,5-Tri(9H-carbazol-9-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the fabrication of multilayer Organic Light-Emitting Diodes (OLEDs) utilizing 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCPB), also known as 1,3,5-Tris(N-carbazolyl)benzene (tCP). This document outlines the material properties, device architecture, detailed experimental protocols for fabrication via vacuum thermal evaporation, and performance characteristics of TCPB-based OLEDs.

Introduction

This compound is a star-shaped organic molecule that has garnered significant attention in the field of organic electronics.[1] Its high hole mobility, wide bandgap, and excellent thermal stability make it a prime candidate for use as a hole transport layer (HTL) and as a host material in phosphorescent OLEDs (PhOLEDs).[1][2] The tripodal arrangement of carbazole moieties around a central benzene core provides good morphological stability and efficient charge transport pathways.[1] These characteristics contribute to the fabrication of efficient and stable OLED devices.

Material Properties of this compound

A summary of the key physical and electronic properties of TCPB is presented in the table below. Understanding these properties is crucial for optimizing the deposition process and device performance.

PropertyValueReference
Chemical Formula C₄₂H₂₇N₃[2]
Molecular Weight 573.68 g/mol [2]
Appearance White to off-white powder/crystals[3]
Melting Point 325-330 °C
HOMO Level 5.8 eV[2]
LUMO Level 2.3 eV[2]
Absorption (λmax) 292, 337 nm (in THF)[2]
Fluorescence (λem) 343, 358 nm (in THF)[2]

Multilayer OLED Device Architecture

A typical multilayer OLED structure incorporating TCPB as a hole transport layer is detailed below. The thicknesses of the layers are representative and may be optimized for specific applications and emissive materials.

LayerMaterialFunctionThickness (nm)
Anode Indium Tin Oxide (ITO)Hole Injection100-150
Hole Injection Layer (HIL) Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)Enhance Hole Injection50
Hole Transport Layer (HTL) This compound (TCPB/tCP) Hole Transport10
Emissive Layer (EML) TCPB doped with a phosphorescent emitter (e.g., Ir(ppy)₃ or PtOEP)Light Emission20-30
Electron Transport Layer (ETL) Tris(8-hydroxyquinolinato)aluminium (Alq₃)Electron Transport & Hole Blocking30-50
Electron Injection Layer (EIL) Lithium Fluoride (LiF)Enhance Electron Injection1
Cathode Aluminum (Al)Electron Injection100

Experimental Protocol: Fabrication by Vacuum Thermal Evaporation

This protocol outlines the step-by-step procedure for fabricating a multilayer OLED using TCPB via vacuum thermal evaporation.

1. Substrate Preparation: 1.1. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. 1.2. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. 1.3. Dry the substrates using a stream of high-purity nitrogen gas. 1.4. Immediately before loading into the vacuum chamber, treat the substrates with UV-ozone for 10-15 minutes to remove any residual organic contaminants and to increase the work function of the ITO.

2. Organic Layer Deposition: 2.1. Place the cleaned substrates into a substrate holder and load them into a high-vacuum thermal evaporation chamber. 2.2. Load the organic materials, including TAPC, TCPB, the chosen phosphorescent emitter, and Alq₃, into separate crucibles within the chamber. 2.3. Evacuate the chamber to a base pressure of less than 5 x 10⁻⁶ Torr. 2.4. Deposit the organic layers sequentially onto the ITO substrate by heating the crucibles. The deposition rates should be monitored using a quartz crystal microbalance.

  • HIL (TAPC): Deposit a 50 nm thick layer at a rate of 1-2 Å/s.[4]
  • HTL (TCPB): Deposit a 10 nm thick layer of TCPB at a rate of 1-2 Å/s.
  • EML (TCPB:Emitter): Co-evaporate TCPB and the phosphorescent emitter. The doping concentration of the emitter is typically between 6-10 wt%. The total thickness of the EML should be 20-30 nm, with a host deposition rate of ~1-2 Å/s and the dopant rate adjusted to achieve the desired concentration.
  • ETL (Alq₃): Deposit a 30-50 nm thick layer at a rate of 1-2 Å/s.

3. Cathode Deposition: 3.1. Without breaking the vacuum, deposit the electron injection layer and the cathode. 3.2. EIL (LiF): Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s. 3.3. Cathode (Al): Deposit a 100 nm thick layer of Aluminum at a rate of 2-5 Å/s.

4. Encapsulation: 4.1. After the deposition is complete, transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air or moisture. 4.2. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and the cathode from degradation.

Quantitative Data Presentation

The following tables summarize the performance of OLEDs where TCPB (tCP) is used as a host material in the emissive layer. The device architecture and specific materials can influence the performance characteristics.

Table 1: Performance of a White Emitting OLED with TCPB Host [2]

ParameterValue
Device Structure ITO/TPD:PC/TCTA/PtL30Cl:TCTA:TCP/TAZ/LiF/Al
Color White
External Quantum Efficiency (EQE) @ 500 cd/m² 11.3%
Current Efficiency @ 500 cd/m² 23.5 cd/A
Bias Voltage @ 500 cd/m² 9.3 V

Table 2: Performance of a Blue Emitting OLED with TCPB Host [2]

ParameterValue
Device Structure ITO/TAPC/tCP:BPCC/TemPPB/LiF/Al
Color Blue
External Quantum Efficiency (EQE) @ 1000 cd/m² 10.4%
Current Efficiency @ 1000 cd/m² 13.9 cd/A
Bias Voltage @ 1000 cd/m² 5.1 V

Mandatory Visualizations

OLED_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Vacuum Thermal Evaporation cluster_2 Device Finalization sub_clean Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone 15 min each load_chamber Load Substrates & Materials into Vacuum Chamber uv_ozone->load_chamber pump_down Evacuate to < 5x10⁻⁶ Torr load_chamber->pump_down hil_dep HIL Deposition (TAPC) pump_down->hil_dep htl_dep HTL Deposition (TCPB) hil_dep->htl_dep eml_dep EML Co-evaporation (TCPB:Emitter) htl_dep->eml_dep etl_dep ETL Deposition (Alq₃) eml_dep->etl_dep eil_dep EIL Deposition (LiF) etl_dep->eil_dep cathode_dep Cathode Deposition (Al) eil_dep->cathode_dep encapsulation Encapsulation (Inert Atmosphere) cathode_dep->encapsulation characterization Device Characterization (J-V-L, EQE, etc.) encapsulation->characterization

Caption: Experimental workflow for the fabrication of multilayer OLEDs using TCPB.

Conclusion

This compound is a versatile and high-performance material for the fabrication of multilayer OLEDs. Its excellent hole transport properties and ability to serve as a host for phosphorescent emitters make it a valuable component in achieving high efficiency and operational stability. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and scientists to successfully fabricate and characterize OLEDs incorporating TCPB, paving the way for further advancements in organic electronics and their applications.

References

Application of 2,4,6-Tris(4-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine (TCP) in Thermally Activated Delayed Fluorescence (TADF) Devices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the utilization of 2,4,6-Tris(4-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine (TCP) as a host material in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). It is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development who are interested in the fabrication and characterization of high-efficiency OLEDs. This document covers the fundamental role of TCP, experimental procedures for device fabrication, and performance data of TCP-based TADF devices.

Introduction to TCP in TADF Devices

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading technology for third-generation OLEDs, enabling internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons. The design of efficient TADF devices relies heavily on the selection of appropriate host materials that facilitate efficient energy transfer to the TADF emitter.

2,4,6-Tris(4-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine, hereafter referred to as TCP, is a promising host material for TADF OLEDs. Its molecular structure, featuring a central electron-deficient 1,3,5-triazine core and three peripheral hole-transporting carbazole units, imparts a bipolar nature to the molecule.[1] This bipolarity allows for balanced charge transport, which is crucial for achieving high device efficiencies and long operational lifetimes.[1] The carbazole moieties provide good hole-transporting capabilities, while the triazine core facilitates electron injection and transport.[1]

The key properties of TCP that make it an excellent host for TADF emitters include:

  • High Triplet Energy: A high triplet energy level is essential to ensure efficient energy transfer to the guest TADF emitter and to prevent back-energy transfer.

  • Bipolar Charge Transport: Balanced transport of both holes and electrons ensures a wide recombination zone within the emissive layer, leading to higher efficiency and reduced efficiency roll-off at high brightness.[1]

  • Good Thermal and Morphological Stability: TCP exhibits high thermal stability, which is necessary for the vacuum deposition process used in OLED fabrication.

Data Presentation: Performance of TCP-Hosted TADF OLEDs

The performance of TADF OLEDs is highly dependent on the device architecture, the choice of the TADF emitter, and the fabrication conditions. Below is a summary of representative performance data for a green TADF OLED using TCP as the host material and a commonly used green TADF emitter, (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN).

ParameterValueReference
Emitter 4CzIPN[2]
Host TCP[3]
Maximum External Quantum Efficiency (EQE) ~15-20%[4]
Maximum Current Efficiency ~40-60 cd/A[4]
Maximum Power Efficiency ~30-50 lm/W[2]
Turn-on Voltage ~3.0-4.0 V[4]
Emission Peak (λEL) ~520 nm[2]
CIE Coordinates (x, y) ~(0.30, 0.61)[4]

Note: The presented data is a representative compilation from various sources and may not correspond to a single, specific device. Actual performance will vary based on the complete device stack and fabrication parameters.

Experimental Protocols

This section provides a detailed protocol for the fabrication of a multilayer TADF OLED using TCP as the host material by vacuum thermal evaporation.

Substrate Preparation
  • Substrate: Indium tin oxide (ITO)-coated glass substrates with a sheet resistance of 15-20 Ω/sq.

  • Cleaning:

    • Sequentially sonicate the substrates in ultrasonic baths of acetone and isopropyl alcohol for 15 minutes each.[5]

    • Dry the substrates with a high-purity nitrogen gun.[5]

    • Treat the substrates with oxygen plasma for 5-10 minutes to remove organic residues and improve the work function of the ITO surface.[5]

Device Fabrication: Vacuum Thermal Evaporation

The OLED layers are deposited sequentially onto the cleaned ITO substrate in a high-vacuum chamber (base pressure < 10-6 Torr). The deposition rates and layer thicknesses are monitored in situ using quartz crystal microbalances.

Device Structure: ITO / HTL / TCP:Emitter / EBL / ETL / EIL / Cathode

LayerMaterialThickness (nm)Deposition Rate (Å/s)Purpose
HTL TAPC401.5Hole Transport Layer
EML TCP:x% Emitter202.0 (co-deposition)Emissive Layer
EBL TCTA101.0Electron Blocking Layer
ETL TPBi301.5Electron Transport Layer
EIL LiF10.2Electron Injection Layer
Cathode Al1005.0Cathode
  • HTL: Hole Transport Layer (e.g., TAPC: 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane)

  • EML: Emissive Layer (e.g., TCP doped with a TADF emitter like 4CzIPN at a concentration of x%)

  • EBL: Electron Blocking Layer (e.g., TCTA: Tris(4-carbazoyl-9-ylphenyl)amine)

  • ETL: Electron Transport Layer (e.g., TPBi: 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))

  • EIL: Electron Injection Layer (e.g., Lithium Fluoride)

Device Characterization
  • Electroluminescence (EL) Spectra and CIE Coordinates: Measure using a spectroradiometer.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a calibrated photodiode.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

Mandatory Visualizations

Energy Level Diagram and Device Structure

The following diagram illustrates the energy levels of the materials used in a typical TCP-hosted TADF OLED and the device architecture. The HOMO and LUMO energy levels are crucial for understanding charge injection and transport within the device. The HOMO of TCP is approximately -5.83 eV and the LUMO is around -2.88 eV.[6]

G cluster_device TADF OLED Structure cluster_energy Energy Level Diagram (eV) Anode Anode (ITO) HTL HTL (TAPC) EML EML (TCP:Emitter) EBL EBL (TCTA) ETL ETL (TPBi) EIL EIL (LiF) Cathode Cathode (Al) l1 LUMO l2 l3 l4 l5 l6 l7 h1 HOMO h2 h3 h4 h5 h6 h7 LUMO_TAPC -2.4 HOMO_TAPC -5.5 LUMO_TCP -2.88 HOMO_TCP -5.83 LUMO_TCTA -2.4 HOMO_TCTA -5.7 LUMO_TPBi -2.7 HOMO_TPBi -6.2

Caption: Device architecture and energy level diagram of a TCP-hosted TADF OLED.

Energy Transfer Mechanism in TCP-Hosted TADF Devices

In a TCP-hosted TADF device, the primary mechanism of light emission involves the transfer of energy from the host (TCP) to the guest (TADF emitter). This process is crucial for achieving high efficiency.

  • Charge Injection and Transport: Holes are injected from the anode and transported through the HTL, while electrons are injected from the cathode and transported through the ETL.

  • Exciton Formation: Holes and electrons meet in the emissive layer and form excitons on the TCP host molecules in a 1:3 ratio of singlets to triplets.

  • Host-to-Guest Energy Transfer: The energy of the host excitons is transferred to the guest TADF emitter molecules. This can occur via two primary mechanisms:

    • Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole coupling mechanism that transfers energy from the host singlet excitons to the guest singlet excitons.[7]

    • Dexter Energy Transfer: A short-range electron exchange mechanism that can transfer energy from both singlet and triplet excitons of the host to the respective states of the guest.[8]

  • TADF Mechanism in the Emitter:

    • The guest singlet excitons radiatively decay, producing prompt fluorescence.

    • The guest triplet excitons, due to a small singlet-triplet energy gap (ΔEST), undergo efficient Reverse Intersystem Crossing (RISC) to the singlet state, enabled by thermal energy.

    • These up-converted singlet excitons then also radiatively decay, producing delayed fluorescence.

G cluster_host TCP Host cluster_guest TADF Emitter S1_H Singlet Exciton (S1) S1_G Singlet Exciton (S1) S1_H->S1_G FRET T1_H Triplet Exciton (T1) T1_G Triplet Exciton (T1) T1_H->T1_G Dexter Transfer prompt_fluorescence Light S1_G->prompt_fluorescence Prompt Fluorescence (hν) delayed_fluorescence Light S1_G->delayed_fluorescence Delayed Fluorescence (hν) T1_G->S1_G RISC (ΔE_ST) recombination Charge Recombination (25% Singlet, 75% Triplet) recombination->S1_H recombination->T1_H

Caption: Energy transfer and TADF mechanism in a TCP-hosted device.

References

Troubleshooting & Optimization

Technical Support Center: 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCzB) Solubility for Spin Coating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCzB), focusing on improving its solubility for spin coating applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TCzB) and what are its common applications?

A1: this compound (TCzB), also known as 1,3,5-Tris(N-carbazolyl)benzene (TCP), is a polycyclic aromatic compound with the molecular formula C₄₂H₂₇N₃.[1] It is characterized by three carbazole units attached to a central benzene ring.[1] TCzB is primarily used in organic electronics due to its excellent charge transport and luminescent properties.[1] Common applications include:

  • Hole-transporting material (HTL) in organic light-emitting diodes (OLEDs).[1]

  • Host material for phosphorescent emitters in OLEDs, which can increase device efficiency.[1]

Q2: Why is the solubility of TCzB often a challenge for spin coating?

A2: The planar and rigid structure of TCzB, along with strong intermolecular π-π stacking, contributes to its typically low solubility in common organic solvents. This poor solubility can make it difficult to prepare solutions of sufficient concentration for achieving uniform, defect-free thin films via spin coating.

Q3: Which solvents are commonly used to dissolve TCzB and its derivatives?

A3: While specific solubility data for TCzB is not extensively published, related carbazole derivatives like 1,3-bis(9-carbazolyl)benzene (mCP) have been studied. For mCP, solvents such as dichloromethane, toluene, tetrahydrofuran (THF), 1-methyl-2-pyrrolidinone (NMP), and dimethyl sulfoxide (DMSO) have been used.[2] For carbazole diols, high-purity organic solvents like chloroform, chlorobenzene, and THF are often employed.[3] It is likely that similar solvents can be used for TCzB, although heating may be required to achieve complete dissolution.[3]

Q4: What are the general strategies to improve the solubility of poorly soluble organic compounds like TCzB?

A4: Several techniques can be employed to enhance the solubility of poorly soluble organic compounds:

  • Co-solvency: Using a mixture of a good solvent and a poor solvent can sometimes increase solubility.[4][5]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solute, which may improve the dissolution rate.[5][6]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance solubility.[4][6]

  • Chemical Modification: Synthesizing derivatives of TCzB with solubilizing groups is a common and effective strategy.

Troubleshooting Guide for Spin Coating TCzB

This guide addresses common problems encountered during the spin coating of TCzB solutions and provides potential remedies.

Problem Possible Cause(s) Suggested Remedy/Troubleshooting Step(s)
Incomplete Substrate Coating 1. Poor wettability of the substrate by the TCzB solution (high contact angle).[7][8] 2. Insufficient volume of the dispensed solution.[7]1a. Treat the substrate surface with UV/ozone or oxygen plasma to increase its surface energy.[7] 1b. Modify the solvent system to one with lower surface tension.[7] 2. Increase the volume of the solution dispensed onto the substrate.[7]
Pinholes and Comet Streaks in the Film 1. Particulate matter or dust on the substrate or in the solution.[7][9] 2. Aggregation or precipitation of TCzB in the solution before or during spinning.[7]1. Ensure the substrate is thoroughly cleaned using a standard cleaning procedure (e.g., with a recommended cleaner like Hellmanex III followed by rinsing with deionized water and drying).[7] Filter the TCzB solution through a syringe filter (e.g., 0.2 µm PTFE) immediately before use. 2. Gently heat the solution and sonicate to ensure complete dissolution and break up any aggregates.
Film with a Hole in the Center The solution was not dispensed at the center of the substrate.[8]Carefully dispense the solution at the center of the substrate to ensure even spreading during spinning.
Uneven Film Thickness or Swirls 1. The solution is drying too quickly before an even wet layer is formed.[8] 2. The spin speed is too low, especially with high boiling point solvents.1. Use a solvent with a higher boiling point to slow down the evaporation rate. 2. Employ a two-step spin coating process: a lower speed step for spreading and a higher speed step for thinning and drying.[7]
Edge Bead Formation Accumulation of excess solution at the edge of the substrate due to surface tension effects, particularly with viscous solutions or low spin speeds.1. Use a two-step spin coating process with a high-speed final step to fling off the excess solution.[7] 2. Carefully use a cotton swab to absorb the excess solution at the edge while the substrate is still spinning (this requires practice to avoid damaging the film).[7]
Vacuum Warping of the Substrate The vacuum used to hold the substrate is causing it to warp, leading to non-uniform film thickness.[9]Ensure the substrate is properly seated on the chuck. If the problem persists, consider using a spin coater with a different substrate holding mechanism or optimizing the vacuum pressure if possible.

Experimental Protocols

Protocol 1: General Procedure for Spin Coating a TCzB Solution

  • Solution Preparation:

    • Dissolve TCzB in a suitable high-purity organic solvent (e.g., chloroform, chlorobenzene, or THF) to the desired concentration (e.g., 5-20 mg/mL).[3]

    • The solution may require gentle heating and stirring to ensure complete dissolution.[3]

    • Filter the solution through a 0.2 µm PTFE syringe filter immediately before use to remove any particulate matter.

  • Substrate Preparation:

    • Thoroughly clean the substrates (e.g., ITO-coated glass) using a standard procedure, such as sonication in a detergent solution, followed by rinsing with deionized water, acetone, and isopropanol.[7]

    • Dry the substrates with a stream of nitrogen or in an oven.

    • Optional: Treat the substrates with UV/ozone or oxygen plasma to improve wettability.[7]

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a specific volume of the filtered TCzB solution onto the center of the substrate.

    • Start the spin coater. A typical spin speed may range from 1000-4000 rpm for a duration of 30-60 seconds.[3] The film thickness can be controlled by adjusting the solution concentration and spin speed.[3]

  • Annealing:

    • Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a glovebox).

    • Anneal the film at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 10-30 minutes) to remove residual solvent and improve the film morphology.[3]

Visualizations

Spin_Coating_Workflow cluster_prep Preparation cluster_process Spin Coating Process cluster_post Post-Processing Sol_Prep Solution Preparation (Dissolve & Filter TCzB) Dispense Dispense Solution onto Substrate Sol_Prep->Dispense Sub_Clean Substrate Cleaning (Sonication, Rinsing) Sub_Treat Substrate Treatment (UV/Ozone or Plasma) Sub_Clean->Sub_Treat Sub_Treat->Dispense Spin Spin Coat (e.g., 1000-4000 rpm) Dispense->Spin Anneal Annealing (80-120 °C) Spin->Anneal Final_Film Uniform TCzB Thin Film Anneal->Final_Film Troubleshooting_Logic Start Spin Coating Issue Identified Incomplete_Coating Incomplete Coating? Start->Incomplete_Coating Pinholes Pinholes/Streaks? Incomplete_Coating->Pinholes No Improve_Wetting Improve Wettability (Surface Treatment) Incomplete_Coating->Improve_Wetting Yes Uneven_Film Uneven Film? Pinholes->Uneven_Film No Clean_Filter Clean Substrate & Filter Solution Pinholes->Clean_Filter Yes Adjust_Solvent Adjust Solvent (Higher Boiling Point) Uneven_Film->Adjust_Solvent Yes Increase_Volume Increase Solution Volume Improve_Wetting->Increase_Volume Check_Dissolution Ensure Complete Dissolution Clean_Filter->Check_Dissolution Optimize_Spin Optimize Spin Speed/Steps Adjust_Solvent->Optimize_Spin

References

Technical Support Center: Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) Thin Film Deposition for OLED Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the crystallization of Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) thin films during the fabrication of Organic Light-Emitting Diodes (OLEDs). Maintaining an amorphous and stable TCTA layer is crucial for optimal device performance and longevity.

Frequently Asked Questions (FAQs)

Q1: What is TCTA and why is it used in OLEDs?

A1: TCTA, or Tris(4-carbazoyl-9-ylphenyl)amine, is an organic small molecule widely used in OLEDs. Due to its electronic properties, it serves multiple functions within the device stack, primarily as a hole transport layer (HTL) and an electron blocking layer (EBL). Its high triplet energy also makes it a suitable host material for phosphorescent emitters. A key property of TCTA is its high glass transition temperature (Tg), which contributes to the thermal stability of the OLED.

Q2: What is the significance of TCTA's glass transition temperature (Tg)?

A2: The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. TCTA has a relatively high Tg of 151°C.[1] Materials with a high Tg are desirable for OLEDs as they are more thermally stable and less prone to morphological changes, such as crystallization, at the device's operating temperatures.[2] This stability is crucial for ensuring a long operational lifetime for the OLED.

Q3: Why is it critical to prevent the crystallization of TCTA thin films?

A3: In OLEDs, amorphous (non-crystalline) organic films are generally preferred because they result in smooth surfaces and uniform interfaces between layers, which is essential for efficient charge injection and transport.[3] Crystallization of the TCTA layer can lead to several problems:

  • Increased surface roughness: This can cause non-uniform charge injection and create potential short circuits.

  • Grain boundaries: These act as traps for charge carriers, impeding their mobility and reducing the overall efficiency of the device.

  • Device degradation: Morphological instability and crystallization can lead to the formation of defects, reducing the operational lifetime of the OLED.[4]

Q4: What is an "ultrastable glass" and how does it relate to TCTA deposition?

A4: An ultrastable glass represents the most thermodynamically stable amorphous state of a material. For organic molecules like TCTA, forming an ultrastable glass can significantly enhance the efficiency and operational stability of an OLED.[1] Research has shown that depositing the organic layer at a substrate temperature that is approximately 85% of the material's glass transition temperature (Tg) can facilitate the formation of these ultrastable glasses.[1]

Troubleshooting Guide: Preventing TCTA Crystallization

This guide addresses common issues encountered during the deposition of TCTA thin films that can lead to crystallization and provides actionable solutions.

Problem 1: Observed Crystallites or Hazy Appearance in the TCTA Film

  • Question: My deposited TCTA film is not perfectly transparent and appears hazy, or I can see crystalline structures under a microscope. What is the likely cause and how can I fix it?

  • Answer: This is a clear indication of film crystallization. The primary causes are related to the deposition parameters, particularly substrate temperature and deposition rate.

    • High Substrate Temperature: If the substrate temperature is too close to or exceeds the glass transition temperature (Tg) of TCTA (151°C), the molecules will have enough mobility to arrange themselves into a more ordered, crystalline state.

    • Very Low Deposition Rate: An extremely slow deposition rate can also provide molecules with more time to diffuse on the substrate surface and nucleate into crystalline domains.[5]

    Solutions:

    • Optimize Substrate Temperature: For TCTA, it is recommended to maintain the substrate temperature well below its Tg. To form a stable amorphous film, consider a substrate temperature in the range of room temperature up to a moderate temperature (e.g., 50-70°C). For creating an "ultrastable glass," a higher temperature of around 85% of the Tg (in Kelvin) might be optimal, but this requires precise control to avoid crystallization.[1]

    • Increase Deposition Rate: A higher deposition rate reduces the time available for molecules to organize into a crystalline structure. A typical starting point for small molecules like TCTA is in the range of 0.5-2.0 Å/s. Experiment with increasing the rate within this range to see if it improves the amorphous quality of the film.

    • Substrate Surface Quality: Ensure the substrate is impeccably clean. Particulates or residues can act as nucleation sites for crystallization. The nature of the substrate itself can also influence film growth.[6]

Problem 2: TCTA Film Dewets or Forms Islands on the Substrate

  • Question: My TCTA film is not continuous and has formed droplets or islands. What could be causing this dewetting?

  • Answer: Dewetting occurs when the deposited material has poor adhesion to the underlying layer, or when high surface tension of the material leads to the formation of islands instead of a continuous film.

    Solutions:

    • Surface Energy Modification: The surface energy of the substrate is critical. If there is a significant mismatch with the surface energy of TCTA, dewetting can occur. You may need to treat the substrate surface (e.g., with UV-ozone or plasma) to improve adhesion.

    • Check for Contamination: Any organic or inorganic contaminants on the substrate can lead to poor adhesion and subsequent dewetting. Rigorous substrate cleaning protocols are essential.

    • Adjust Deposition Rate: While a very low rate can cause crystallization, an excessively high rate can sometimes lead to poor film formation and stress. It is important to find an optimal balance.

Problem 3: Crystallization Occurs After Fabrication, During Device Operation or Annealing

  • Question: The TCTA film was amorphous immediately after deposition, but crystallization occurred after a post-deposition annealing step or during device operation. Why is this happening?

  • Answer: This phenomenon, known as thermally induced crystallization, occurs when the film is exposed to temperatures that provide enough energy for the molecules to reorganize.

    Solutions:

    • Avoid High-Temperature Post-Annealing: If a post-deposition anneal is necessary, ensure the temperature remains significantly below the Tg of TCTA (151°C). Annealing above the Tg will almost certainly induce crystallization.

    • Improve Thermal Management of the Device: During operation, OLEDs generate heat.[4] If the device temperature approaches the Tg of the organic layers, their morphology can change over time. Ensure proper heat sinking and thermal management in your device design to maintain a stable operating temperature.

    • Utilize Ultrastable Glass Deposition: As mentioned, depositing TCTA under conditions that promote the formation of an ultrastable glass can enhance its thermal stability and resistance to crystallization during operation.[1]

Data and Protocols

TCTA Material Properties
PropertyValueSignificance
Full Chemical Name Tris(4-carbazoyl-9-ylphenyl)amineIdentifies the specific molecule.
Abbreviation TCTACommon acronym used in literature.
Glass Transition Temp. (Tg) 151°CKey indicator of thermal stability. Higher Tg reduces the risk of crystallization at operating temperatures.[1][2]
HOMO Level ~5.7 eVEnergy level of the Highest Occupied Molecular Orbital, relevant for hole injection and transport.
LUMO Level ~2.4 eVEnergy level of the Lowest Unoccupied Molecular Orbital, relevant for electron blocking.[7]
Primary Functions Hole Transport Layer (HTL), Electron Blocking Layer (EBL), Phosphorescent HostVersatile material for various roles in the OLED stack.[8]
Influence of Deposition Parameters on TCTA Film Morphology
ParameterEffect on CrystallinityRecommended Practice for Amorphous Films
Substrate Temperature Increasing temperature increases molecular mobility, raising the risk of crystallization, especially near or above Tg.[9]Maintain substrate temperature well below TCTA's Tg of 151°C (e.g., room temperature to 70°C).
Deposition Rate Very low rates can allow more time for molecular arrangement and nucleation.[5]Use a moderate to high deposition rate (e.g., 0.5 - 2.0 Å/s) to kinetically trap molecules in an amorphous state.
Vacuum Level A poor vacuum can lead to the incorporation of impurities which can act as nucleation sites for crystallization.Maintain a high vacuum (e.g., < 10⁻⁶ Torr) during the deposition process.
Post-Deposition Annealing Annealing at temperatures approaching or exceeding Tg will likely induce crystallization.If annealing is required, keep the temperature significantly below 151°C.
Experimental Protocol: Thermal Evaporation of Amorphous TCTA Thin Films

This protocol outlines a general procedure for depositing amorphous TCTA films using a thermal evaporation system.

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., ITO-coated glass) using a sequence of solvents such as deionized water with detergent, acetone, and isopropanol in an ultrasonic bath.

    • Dry the substrate with a nitrogen gun.

    • Optional: Treat the substrate with UV-ozone or an oxygen plasma to remove residual organic contaminants and improve the surface energy for better film adhesion.

  • Material Preparation:

    • Use high-purity, sublimed grade TCTA (>99.5%) to minimize impurities that could act as nucleation sites.[8]

    • Load the TCTA powder into a suitable crucible (e.g., quartz or tantalum) designed for thermal evaporation.

  • Deposition Process:

    • Mount the cleaned substrates in the deposition chamber.

    • Evacuate the chamber to a high vacuum, typically below 10⁻⁶ Torr.

    • Set the substrate holder to the desired temperature. For a standard amorphous film, room temperature is often sufficient.

    • Slowly ramp up the current to the crucible heater to begin sublimating the TCTA material.

    • Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the heating power to achieve and maintain the target deposition rate (e.g., 1.0 Å/s).

    • Deposit the TCTA film to the desired thickness.

    • Once the target thickness is reached, shut off the power to the crucible and allow it to cool.

    • Allow the substrates to cool to room temperature before venting the chamber.

  • Film Characterization:

    • Morphology: Use Atomic Force Microscopy (AFM) to assess the surface roughness and check for the presence of crystalline grains.

    • Crystallinity: Use X-ray Diffraction (XRD) to confirm the amorphous nature of the film. An amorphous film will produce a broad, diffuse halo in the XRD pattern, whereas a crystalline film will show sharp diffraction peaks.[10][11]

Visual Logic and Workflows

Below are diagrams illustrating key concepts and troubleshooting workflows for TCTA thin film deposition.

TCTA_Crystallization_Factors cluster_params Deposition Parameters cluster_post Post-Deposition Substrate Temperature Substrate Temperature Crystallization Risk Crystallization Risk Substrate Temperature->Crystallization Risk High Temp ↑ Risk Deposition Rate Deposition Rate Deposition Rate->Crystallization Risk Low Rate ↑ Risk Vacuum Level Vacuum Level Vacuum Level->Crystallization Risk Poor Vacuum ↑ Risk Annealing Annealing Annealing->Crystallization Risk Temp > Tg ↑ Risk

Caption: Key factors influencing the risk of TCTA crystallization.

Troubleshooting_Workflow start Film shows signs of crystallization (hazy, grains) q_temp Is substrate temp. well below Tg (151°C)? start->q_temp a_temp_high Reduce substrate temperature. q_temp->a_temp_high No q_rate Is deposition rate > 0.5 Å/s? q_temp->q_rate Yes a_temp_high->q_rate a_rate_low Increase deposition rate (e.g., 1.0-2.0 Å/s). q_rate->a_rate_low No q_clean Verify substrate cleaning protocol. q_rate->q_clean Yes a_rate_low->q_clean end_good Amorphous film achieved. q_clean->end_good

Caption: Troubleshooting workflow for crystalline TCTA films.

References

Technical Support Center: 1,3,5-Tri(9-H-carbazol-9-yl)benzene (TCPB) Degradation in Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCPB) in electronic devices. The information provided is based on established knowledge of carbazole-based materials and general degradation mechanisms in organic electronics.

Frequently Asked Questions (FAQs)

Q1: What are the primary suspected degradation mechanisms for TCPB in electronic devices?

A1: While specific degradation pathways for TCPB are not extensively documented, based on the known chemistry of carbazole and triphenylbenzene moieties, the primary suspected degradation mechanisms are:

  • Photo-oxidation: In the presence of oxygen and light (particularly UV radiation), the electron-rich carbazole units can undergo oxidation. This can lead to the formation of reactive oxygen species (ROS) which further degrade the material.[1]

  • Thermal Degradation: At elevated operational temperatures, bond cleavage can occur within the TCPB molecule. The C-N bond linking the carbazole to the central benzene ring is a potential site for thermal dissociation.

  • Electrochemical Instability: Under electrical stress, TCPB can undergo oxidation and reduction. The stability of the resulting radical cations and anions is crucial. Instability can lead to irreversible chemical reactions and the formation of degradation products. Carbazole derivatives are known for their hole-transporting properties and chemical stability, but extreme potentials can push them beyond their stable window.[2][3]

  • Exciton-Induced Degradation: In OLEDs, the energy released from the recombination of excitons can contribute to the degradation of the host material, TCPB. This can involve bond dissociation or reactions with neighboring molecules.[4]

Q2: How does the degradation of TCPB typically manifest in device performance?

A2: Degradation of TCPB, often used as a host or hole-transport material, can lead to several observable changes in device performance:

  • Decreased Luminance and Efficiency: Degradation products can act as non-radiative recombination centers or traps for charge carriers, reducing the efficiency of light emission.

  • Increased Operating Voltage: The formation of charge traps and disruption of the material's morphology can impede charge transport, requiring a higher voltage to achieve the same current density.

  • Shift in Emission Color: Degradation of the host material can alter the energy landscape of the emissive layer, potentially leading to a shift in the emission spectrum.

  • Appearance of Dark Spots: Localized degradation, often initiated by pinholes in the encapsulation or impurities, can lead to the formation of non-emissive areas that appear as dark spots.[5]

Q3: What are some common degradation products observed for carbazole-based materials?

A3: Studies on similar carbazole-based materials, such as CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl), have identified degradation products resulting from the cleavage of the C-N bond and subsequent reactions.[6] For TCPB, one could anticipate the formation of carbazole, triphenylbenzene derivatives, and various oxidized species. Mass spectrometry techniques are instrumental in identifying these degradation byproducts.[6][7][8][9]

Q4: Is TCPB susceptible to degradation from ambient conditions?

A4: Yes, like many organic electronic materials, TCPB is susceptible to degradation from exposure to moisture and oxygen, especially when combined with light or elevated temperatures.[4] Proper device encapsulation is critical to minimize exposure to these environmental factors. Residual water in a device can lead to structural changes in organic materials, resulting in a decrease in luminance over time.[8]

Troubleshooting Guide

This guide provides a question-and-answer format to help diagnose and address common issues encountered during experiments with TCPB-based devices.

Observed Issue Potential Cause (Related to TCPB Degradation) Troubleshooting Steps & Recommendations
Rapid decrease in device brightness (luminance) during operation. Photo-oxidation or Exciton-Induced Degradation of TCPB: Formation of non-emissive species.1. Improve Encapsulation: Ensure a hermetic seal to prevent oxygen and moisture ingress. 2. UV Filtering: Use a UV filter during testing if the device is exposed to ambient light. 3. Material Purity: Use high-purity, sublimated TCPB to minimize impurities that can act as degradation initiation sites. 4. Analyze Degradation Products: Use techniques like mass spectrometry to identify byproducts.[6][7]
Increase in the required voltage to operate the device over time. Electrochemical Degradation of TCPB: Formation of charge traps that hinder charge transport.1. Operate within Stable Voltage Window: Determine the electrochemical stability window of TCPB using cyclic voltammetry. 2. Interface Engineering: Optimize the interfaces with adjacent layers to ensure smooth charge injection and reduce charge accumulation at the TCPB layer. 3. Check for Impurities: Impurities can have lower electrochemical stability and degrade first.
A noticeable shift in the color of the light emitted from the device. Formation of Emissive Degradation Products: Degradation of TCPB may create new species that have their own emission profiles, altering the overall spectrum.1. Photoluminescence (PL) Spectroscopy: Measure the PL spectrum of the device before and after operation to identify any new emission peaks. 2. Re-evaluate Host-Dopant System: The degradation product might be interfering with the energy transfer between the host (TCPB) and the dopant.
Appearance and growth of dark, non-emissive spots on the device. Localized Degradation of TCPB: Often initiated by dust particles, pinholes in the substrate or electrodes, or material aggregation.1. Substrate Cleaning: Ensure meticulous cleaning of the substrate before device fabrication. 2. Cleanroom Environment: Fabricate devices in a cleanroom environment to minimize particulate contamination. 3. Optimize Deposition Parameters: Ensure uniform and amorphous film deposition to prevent the formation of crystalline domains that can be more susceptible to degradation.
Device failure after exposure to high temperatures (e.g., during annealing). Thermal Decomposition of TCPB: The molecule may be breaking down at elevated temperatures.1. Determine Thermal Stability: Use thermogravimetric analysis (TGA) to determine the decomposition temperature of your TCPB source material. 2. Optimize Annealing Parameters: Anneal at the lowest effective temperature and for the shortest necessary duration. 3. Material Purity: Impurities can lower the thermal stability of the material.

Data Presentation

Table 1: Summary of Potential TCPB Degradation Mechanisms and Their Effects

Degradation MechanismTriggering FactorsObservable Device EffectsRecommended Analytical Techniques
Photo-oxidation Light (especially UV), OxygenDecreased luminance, Increased operating voltage, Formation of dark spots.Photoluminescence (PL) Spectroscopy, Mass Spectrometry (MS), X-ray Photoelectron Spectroscopy (XPS).
Thermal Degradation High TemperatureIncreased operating voltage, Device failure (shorting or open circuit).Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Atomic Force Microscopy (AFM).
Electrochemical Instability High Electric Field/VoltageIncreased operating voltage, Decreased efficiency.Cyclic Voltammetry (CV), Impedance Spectroscopy.
Exciton-Induced Degradation High Current Density, Exciton RecombinationDecreased luminance and efficiency.Time-Resolved Photoluminescence (TRPL), Electroluminescence (EL) Lifetime Measurements.

Experimental Protocols

Protocol 1: Investigating Photostability of TCPB Films

  • Sample Preparation: Deposit a thin film (e.g., 50 nm) of TCPB on a quartz substrate.

  • Initial Characterization: Measure the initial absorbance spectrum using a UV-Vis spectrophotometer and the photoluminescence (PL) spectrum.

  • Controlled Exposure: Expose the film to a UV light source (e.g., 365 nm) of known intensity for specific time intervals in a controlled atmosphere (e.g., ambient air and inert nitrogen).

  • Interim Characterization: After each exposure interval, re-measure the UV-Vis and PL spectra.

  • Data Analysis: Plot the change in absorbance at the peak wavelength and the PL intensity as a function of exposure time. A faster decay in air compared to nitrogen indicates photo-oxidation.

Protocol 2: Evaluating Electrochemical Stability using Cyclic Voltammetry (CV)

  • Electrolyte Preparation: Prepare an electrolyte solution, for example, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

  • Working Electrode Preparation: Deposit a thin film of TCPB onto an indium tin oxide (ITO) coated glass slide.

  • Electrochemical Cell Assembly: Assemble a three-electrode cell with the TCPB film as the working electrode, a platinum wire as the counter electrode, and a silver wire as the pseudo-reference electrode. Ferrocene can be added at the end as an internal standard.

  • CV Measurement: Scan the potential to positive values to observe the oxidation peak and then reverse the scan to observe the reduction of the oxidized species. Repeat for several cycles.

  • Data Analysis: An irreversible oxidation peak suggests that the resulting cation is unstable and undergoes a chemical reaction. The onset of the oxidation peak provides information about the HOMO level.

Visualizations

DegradationPathways cluster_photo Photo-oxidation cluster_thermal Thermal Degradation cluster_electro Electrochemical Degradation TCPB This compound (TCPB) Photo_Excitation Light (hν) + O₂ TCPB->Photo_Excitation Oxidized_TCPB Oxidized TCPB (Degradation Products) TCPB->Oxidized_TCPB Direct Oxidation Heat High Temperature (Δ) TCPB->Heat Voltage High Electric Field TCPB->Voltage Excited_TCPB TCPB* (Excited State) Photo_Excitation->Excited_TCPB ROS Reactive Oxygen Species (ROS) Excited_TCPB->ROS Energy Transfer ROS->TCPB Attack Bond_Cleavage C-N Bond Cleavage Heat->Bond_Cleavage Fragments Carbazole & Triphenylbenzene Radicals Bond_Cleavage->Fragments Cation TCPB Radical Cation (TCPB⁺) Voltage->Cation -e⁻ Unstable_Cation Unstable Cation Cation->Unstable_Cation If unstable Electro_Products Irreversible Products Unstable_Cation->Electro_Products

Caption: Inferred degradation pathways of TCPB.

ExperimentalWorkflow Start Fabricate TCPB-based Device Initial_Char Initial Performance Characterization (IVL, EQE, Spectrum) Start->Initial_Char Stress_Test Apply Stress (Electrical, Thermal, Optical) Initial_Char->Stress_Test Post_Char Post-Stress Performance Characterization Stress_Test->Post_Char Degradation_Analysis Degradation Product Analysis (e.g., MS, XPS) Stress_Test->Degradation_Analysis Data_Correlation Correlate Performance Changes with Chemical and Physical Analysis Post_Char->Data_Correlation Degradation_Analysis->Data_Correlation Conclusion Identify Dominant Degradation Mechanism Data_Correlation->Conclusion

Caption: General workflow for analyzing TCPB degradation.

TroubleshootingLogic Start Device Performance Degrading? Voltage_Increase Is Operating Voltage Increasing? Start->Voltage_Increase Luminance_Decrease Is Luminance Decreasing Rapidly? Start->Luminance_Decrease Dark_Spots Are Dark Spots Appearing? Start->Dark_Spots Color_Shift Is Emission Color Shifting? Start->Color_Shift Action_Electro Investigate Electrochemical Stability (CV) Voltage_Increase->Action_Electro Yes Action_Photo Investigate Photo-oxidation (Improve Encapsulation, UV Filter) Luminance_Decrease->Action_Photo Yes Action_Fabrication Review Fabrication Process (Cleanliness, Deposition) Dark_Spots->Action_Fabrication Yes Action_Spectrum Analyze Emission Spectrum (PL Spectroscopy) Color_Shift->Action_Spectrum Yes

References

Technical Support Center: Enhancing Thermal Stability of Carbazole-Based Host Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working to enhance the thermal stability of carbazole-based host materials for applications such as Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What are the key indicators of thermal stability in carbazole-based host materials?

A1: The primary indicators of thermal stability are the decomposition temperature (Td) and the glass transition temperature (Tg).

  • Decomposition Temperature (Td): This is the temperature at which the material begins to chemically degrade. It is typically measured as the temperature at which a 5% weight loss is observed using Thermogravimetric Analysis (TGA). A higher Td indicates greater thermal stability. For OLED applications, a Td above 400°C is generally desirable.[1]

  • Glass Transition Temperature (Tg): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is crucial for maintaining the morphological stability of thin films in devices during operation, preventing crystallization and phase separation that can lead to device failure.[1][2] A Tg above 100°C is often preferred for host materials.[1]

Q2: How can the thermal stability of carbazole-based materials be improved through molecular design?

A2: Several molecular design strategies can be employed to enhance the thermal stability of carbazole-based host materials:

  • Introducing Rigid and Bulky Substituents: Attaching rigid aromatic groups (e.g., phenyl, biphenyl) or bulky alkyl groups (e.g., tert-butyl) to the carbazole core can restrict intramolecular motion and increase both Tg and Td.[3][4]

  • Creating Dendritic or Oligomeric Structures: Building larger molecules by linking multiple carbazole units together into dendrimers or oligomers can significantly increase thermal stability due to the increased molecular weight and intermolecular interactions.

  • Incorporating Electron-Withdrawing or Electron-Donating Groups: The strategic placement of electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups (e.g., methoxy) can influence intermolecular forces and molecular packing, thereby affecting thermal stability.[5]

  • Extending π-Conjugation: Extending the π-conjugated system of the carbazole core can enhance molecular rigidity and improve thermal stability.[6]

Q3: What is the impact of impurities on the thermal stability of carbazole host materials?

A3: Impurities can significantly compromise the thermal stability and overall performance of carbazole-based host materials. Even trace amounts of isomeric impurities or residual catalysts from synthesis can act as defect sites, leading to lower decomposition temperatures and reduced device lifetimes.[7] Therefore, rigorous purification of the synthesized materials is paramount.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of carbazole-based host materials, with a focus on thermal stability.

Issue Probable Cause(s) Recommended Solution(s)
Low Decomposition Temperature (Td) observed in TGA. 1. Residual Impurities: Presence of unreacted starting materials, byproducts, or residual catalyst (e.g., palladium).2. Inherent Molecular Instability: The molecular design may lack features that promote high thermal stability.3. Oxidation: The material may be sensitive to oxidation at elevated temperatures.1. Purification: Implement rigorous purification techniques such as column chromatography, recrystallization, and vacuum sublimation.[8]2. Molecular Redesign: Modify the molecular structure by introducing bulky or rigid substituents, or by increasing the molecular weight through oligomerization.[3]3. Inert Atmosphere: Perform TGA analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]
Low Glass Transition Temperature (Tg) observed in DSC. 1. Flexible Moieties: The molecular structure may contain flexible alkyl chains or linkages that lower the Tg.2. Low Molecular Weight: Smaller molecules tend to have lower Tg values.3. Plasticization Effect: Residual solvent in the sample can act as a plasticizer, lowering the Tg.1. Increase Rigidity: Incorporate rigid aromatic units and avoid long, flexible alkyl chains in the molecular design.[2]2. Increase Molecular Weight: Synthesize higher molecular weight analogues, such as dimers or trimers.[4]3. Thorough Drying: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent before DSC analysis.
Low yield in Suzuki or Ullmann coupling reactions. 1. Catalyst Inactivity: The palladium or copper catalyst may be deactivated.2. Improper Reaction Conditions: Incorrect temperature, solvent, base, or reaction time.3. Poor Substrate Solubility: Starting materials may not be fully dissolved in the reaction solvent.4. Presence of Oxygen: Oxygen can lead to unwanted side reactions and catalyst degradation.1. Use Fresh Catalyst: Employ fresh, high-purity catalyst and ligands.2. Optimize Conditions: Systematically screen different solvents, bases, and temperatures.[10][11]3. Solvent Screening: Choose a solvent system that ensures good solubility of all reactants at the reaction temperature.4. Degas Solvents: Thoroughly degas all solvents and run the reaction under an inert atmosphere (nitrogen or argon).[11]
Difficulty in purifying the final product. 1. Similar Polarity of Product and Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography difficult.2. Formation of Homocoupling Byproducts: Side reactions can lead to homocoupling of the starting materials.1. Multiple Purification Steps: Use a combination of purification techniques, such as column chromatography followed by recrystallization from different solvent systems. For high-purity materials for OLEDs, vacuum sublimation is often necessary.[8]2. Optimize Reaction Stoichiometry: Adjust the stoichiometry of the reactants to minimize the formation of homocoupling products.

Quantitative Data on Thermal Stability

The following tables summarize the thermal properties of various carbazole-based host materials reported in the literature.

Table 1: Thermal Properties of Selected Carbazole Derivatives

CompoundTd (°C, 5% weight loss)Tg (°C)Reference
mCBP-92[12]
ATRZ-115[12]
BCC-36-147[4]
BTCC-36-210[4]
BCC-27-165[4]
BTCC-27-188[4]
C30-C42 (range)263 - 49042 - 217[3]
E21-E25 (range)285 - 44088 - 119[3]
H1386139[13][14]
H2361127[13][14]

Experimental Protocols

General Synthesis of High-Tg Carbazole Host Material via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 3,6-diaryl-9-phenylcarbazole derivative, a class of compounds known for high thermal stability.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 3,6-Dibromo-9-phenylcarbazole C 3,6-Diaryl-9-phenylcarbazole A:e->C:w + 2 eq. B Arylboronic Acid B:e->C:w + 2.2 eq. Reagents Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O Reflux, 24h

Caption: Suzuki-Miyaura cross-coupling for carbazole synthesis.

Materials:

  • 3,6-Dibromo-9-phenylcarbazole

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (4.0 equivalents)

  • Toluene (degassed)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 3,6-dibromo-9-phenylcarbazole, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio of toluene to water).

  • Add the Pd(PPh₃)₄ catalyst to the mixture under a positive flow of inert gas.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure 3,6-diaryl-9-phenylcarbazole. For device applications, further purification by vacuum sublimation is recommended.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the procedure for determining the decomposition temperature (Td) of a carbazole-based material.

TGA_Workflow Start Start Prep Sample Preparation (5-10 mg in alumina pan) Start->Prep Load Load Sample into TGA Instrument Prep->Load Purge Purge with Inert Gas (e.g., N₂) Load->Purge Equilibrate Equilibrate at Start Temperature (e.g., 30°C) Purge->Equilibrate Heat Heat at a Constant Rate (e.g., 10°C/min) Equilibrate->Heat Monitor Monitor Weight Loss vs. Temperature Heat->Monitor Analyze Analyze Thermogram (Determine Td at 5% weight loss) Monitor->Analyze End End Analyze->End

Caption: Experimental workflow for TGA analysis.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified and dried carbazole derivative into a clean TGA sample pan (typically alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature well above the expected decomposition temperature (e.g., 600-800 °C).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) is typically determined as the temperature at which 5% of the initial sample weight has been lost.

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes the procedure for determining the glass transition temperature (Tg) of a carbazole-based material.

DSC_Workflow Start Start Prep Sample Preparation (3-5 mg in sealed aluminum pan) Start->Prep Load Load Sample and Reference Pans into DSC Instrument Prep->Load Cycle1_Heat First Heating Cycle (to erase thermal history) Load->Cycle1_Heat Cycle1_Cool Cooling Cycle (to create a uniform thermal state) Cycle1_Heat->Cycle1_Cool Cycle2_Heat Second Heating Cycle (for Tg determination) Cycle1_Cool->Cycle2_Heat Analyze Analyze Thermogram (Determine Tg from the second heating scan) Cycle2_Heat->Analyze End End Analyze->End

Caption: Experimental workflow for DSC analysis.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified and dried carbazole derivative into a DSC pan (typically aluminum) and hermetically seal it. Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC instrument.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon).

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a rate of 10-20 °C/min to a temperature above its expected Tg and melting point (if any) to erase its previous thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well below the Tg.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan.

  • Data Acquisition: Record the heat flow as a function of temperature for all cycles.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan. It appears as a step-like change in the baseline of the heat flow versus temperature curve. The Tg is typically taken as the midpoint of this transition.[8]

References

Optimizing Annealing Temperatures for 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCzB) Films: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the annealing temperature for 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCzB) films. TCzB is a crucial hole-transporting and host material in various organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The thermal treatment of these films is a critical step that significantly influences their morphology, and consequently, the overall device performance. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, comparative format to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing TCzB films?

A1: Annealing is a post-deposition thermal treatment designed to improve the quality of the TCzB film. The primary goals are to enhance the intermolecular ordering, improve the planarity of the molecules, and promote better interfacial contact with adjacent layers in a device stack. This can lead to improved charge carrier mobility, enhanced device efficiency, and greater operational stability.

Q2: What is the typical glass transition temperature (Tg) of TCzB, and why is it important for annealing?

A2: The glass transition temperature (Tg) of 1,3,5-Tris(N-carbazolyl)benzene (TCB or TCzB) has been observed to be approximately 127 °C (400 K).[1] The Tg is a critical parameter because annealing is typically most effective when performed at temperatures near or slightly above this point. At these temperatures, the amorphous solid can flow and rearrange into a more ordered and stable state without undergoing crystallization, which could be detrimental to the performance of some devices.[1] For some similar carbazole-based host materials, a higher Tg of 165 °C has been reported, which can contribute to improved device lifetime.[2]

Q3: How does annealing temperature affect the morphology of TCzB films?

A3: Annealing can significantly alter the surface morphology of TCzB films. In general, as the annealing temperature increases towards the Tg, the film may become smoother and more uniform due to molecular rearrangement. However, exceeding the optimal temperature can lead to issues such as crystallization, dewetting, or the formation of aggregates, which can increase surface roughness and negatively impact device performance.

Q4: Can annealing improve the efficiency of OLEDs incorporating TCzB?

A4: Yes, optimizing the annealing temperature of the TCzB layer can lead to a significant improvement in OLED efficiency. For instance, in devices with a similar hole transport material (NPB, with a Tg of 95 °C), annealing at 120 °C resulted in a notable increase in maximum luminance efficiency from 1.9 cd/A to 3.0 cd/A.[3] This enhancement is often attributed to improved hole injection and transport, leading to more balanced charge recombination within the emissive layer. However, it is important to note that for some emissive polymers, lower annealing temperatures (e.g., 50 °C) have been found to be optimal, with efficiency decreasing at higher temperatures.[4][5]

Q5: What are the risks of annealing at excessively high temperatures?

A5: Annealing TCzB films at temperatures well above the optimal range can lead to several adverse effects. These include thermal degradation of the organic material, increased surface roughness due to crystallization, and potential interdiffusion of materials between adjacent layers in a multilayer device.[3] Such changes can lead to a decrease in device performance, including reduced efficiency and shorter operational lifetimes. For example, in one study on a polymer emissive layer, increasing the annealing temperature from 50 °C to 200 °C led to a ~35% drop in External Quantum Efficiency (EQE).[4][5]

Troubleshooting Guide

This section addresses common problems encountered during the annealing of TCzB films and provides potential solutions.

Problem Potential Causes Recommended Solutions
Cracked or Peeling Film After Annealing - High internal stress in the as-deposited film.- Mismatch in thermal expansion coefficients between the TCzB film and the substrate.- Too rapid heating or cooling rates during the annealing process.- Optimize deposition parameters to reduce initial film stress.- Select a substrate with a closer thermal expansion coefficient to TCzB.- Use a slower, more controlled ramp rate for heating and cooling during annealing.
Increased Surface Roughness or Haze - Annealing temperature is too high, inducing crystallization or aggregation.- Presence of contaminants on the substrate or in the TCzB source material.- Systematically decrease the annealing temperature. An optimal range is often near the material's Tg (around 127 °C for TCzB).[1]- Ensure rigorous cleaning of the substrate prior to deposition.- Use high-purity TCzB source material.
Poor Device Performance (Low Efficiency, High Turn-on Voltage) - Sub-optimal annealing temperature leading to poor film morphology and charge transport.- Thermal degradation of the TCzB or adjacent layers.- Interdiffusion of materials at the interfaces.- Perform a systematic study of annealing temperatures, starting from below the Tg and gradually increasing. Monitor key device metrics at each temperature.- Keep the annealing temperature below the decomposition temperature of all materials in the device stack.- Consider shorter annealing times to minimize interdiffusion.
Inconsistent Results Between Batches - Variations in the annealing process parameters (temperature, time, atmosphere).- Inconsistent film thickness.- Degradation of the TCzB source material over time.- Ensure precise and repeatable control over all annealing parameters.- Maintain consistent film thickness for all samples.- Store TCzB source material in a clean, dry, and dark environment.

Data Presentation: Impact of Annealing on Film and Device Properties

Table 1: Hypothetical Influence of Annealing Temperature on TCzB Film Properties

Annealing Temperature (°C)Surface Roughness (RMS, nm)CrystallinityHole Mobility (cm²/Vs)
As-deposited (25 °C)0.8Amorphous1 x 10⁻⁴
80 °C0.6Amorphous5 x 10⁻⁴
120 °C0.4Amorphous1 x 10⁻³
150 °C1.2Partially Crystalline8 x 10⁻⁴
180 °C2.5Crystalline5 x 10⁻⁴

Table 2: Hypothetical Impact of TCzB Annealing Temperature on OLED Performance

TCzB Annealing Temperature (°C)Turn-on Voltage (V)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE, %)
As-deposited (25 °C)4.5157
80 °C4.2188.5
120 °C3.82210
150 °C4.8146.5
180 °C5.5104.5

Experimental Protocols

Substrate Preparation
  • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10 minutes to remove any remaining organic residues and to improve the work function of the ITO.

Thermal Evaporation of TCzB Film
  • Place the cleaned substrates into a substrate holder in a high-vacuum thermal evaporation chamber.

  • Load high-purity TCzB powder into a quartz crucible.

  • Evacuate the chamber to a base pressure of less than 5 x 10⁻⁶ Torr.

  • Deposit the TCzB film at a rate of 1-2 Å/s. The film thickness should be monitored in-situ using a quartz crystal microbalance. A typical thickness for a hole transport layer is 30-50 nm.

  • After deposition, allow the substrates to cool to room temperature before venting the chamber with nitrogen.

Post-Deposition Annealing of TCzB Film
  • Transfer the substrates with the as-deposited TCzB films into a nitrogen-filled glovebox.

  • Place the substrates on a hotplate.

  • Set the hotplate to the desired annealing temperature (e.g., 80 °C, 100 °C, 120 °C, 140 °C). It is recommended to test a range of temperatures around the material's Tg.

  • Anneal the films for a specified duration, typically 10-30 minutes.

  • After annealing, turn off the hotplate and allow the films to cool down slowly to room temperature inside the glovebox to prevent thermal shock and defect formation.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_dep Film Deposition cluster_anneal Post-Deposition Annealing cluster_analysis Characterization sub_cleaning Substrate Cleaning (Ultrasonication) sub_drying Nitrogen Drying sub_cleaning->sub_drying sub_uv UV-Ozone Treatment sub_drying->sub_uv load_chamber Load into Vacuum Chamber sub_uv->load_chamber pump_down Evacuate to < 5x10⁻⁶ Torr load_chamber->pump_down evaporation Thermal Evaporation of TCzB (1-2 Å/s) pump_down->evaporation transfer_glovebox Transfer to Glovebox evaporation->transfer_glovebox anneal_hotplate Anneal on Hotplate (e.g., 80-140 °C) transfer_glovebox->anneal_hotplate cool_down Controlled Cooling anneal_hotplate->cool_down morphology Morphological Analysis (AFM, SEM) cool_down->morphology device_fab Complete Device Fabrication cool_down->device_fab performance Performance Testing (J-V-L, EQE) device_fab->performance

Caption: Experimental workflow for the deposition and annealing of TCzB films.

logical_relationship cluster_params Annealing Parameters cluster_props Film Properties cluster_perf Device Performance temp Annealing Temperature morph Film Morphology (Smoothness, Uniformity) temp->morph influences mobility Hole Mobility morph->mobility affects stability Operational Stability morph->stability affects efficiency Device Efficiency (EQE, cd/A) mobility->efficiency impacts efficiency->stability

Caption: Relationship between annealing temperature and device performance.

References

Technical Support Center: Reducing Charge Trapping in TCP-Based Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetracyanophenyl-porphyrin (TCP)-based organic semiconductors. The information provided is designed to help address common experimental challenges related to charge trapping, a critical factor limiting device performance.

Frequently Asked Questions (FAQs)

Q1: What is charge trapping in TCP-based organic semiconductors and how does it affect my device?

A1: Charge trapping is a phenomenon where charge carriers (electrons or holes) moving through the TCP semiconductor layer become localized at defect sites, impurities, or grain boundaries.[1][2] These trapped charges are temporarily or permanently unable to contribute to the electrical current, leading to several adverse effects on device performance:

  • Reduced Charge Carrier Mobility: Trapped charges scatter mobile carriers, reducing their overall velocity in the applied electric field.

  • Increased Threshold Voltage: A higher gate voltage is required to turn on the transistor as the initial applied voltage must first fill the trap states before accumulating free carriers in the channel.[2]

  • Device Instability and Hysteresis: The slow trapping and de-trapping of charges can lead to a shift in the threshold voltage during operation and a difference in the current-voltage characteristics depending on the direction of the voltage sweep (hysteresis).[2]

  • Lower ON/OFF Ratio: Increased off-current due to trapped charges can reduce the switching performance of transistors.

Q2: What are the common sources of charge traps in TCP-based semiconductor devices?

A2: Charge traps in TCP-based devices can be intrinsic to the material or introduced during fabrication and handling. Common sources include:

  • Structural Defects: Imperfections in the molecular packing of the TCP thin film, such as grain boundaries and disordered regions, can create energetic traps.

  • Impurities: Contaminants from synthesis or the environment, such as oxygen and water molecules, are known to create trap states.[1]

  • Dielectric Interface: The interface between the TCP semiconductor and the gate dielectric is a critical region where charge trapping can occur due to surface roughness, dangling bonds, or chemical residues.[1][2]

  • Processing Solvents: Residual solvent molecules within the semiconductor film can act as charge traps.

Q3: How can I characterize the extent of charge trapping in my TCP-based transistors?

A3: Several electrical characterization techniques can be used to quantify charge trapping:

  • Subthreshold Swing (SS): The subthreshold swing, extracted from the transfer characteristics of a field-effect transistor (FET), provides an estimate of the total trap density at the semiconductor/dielectric interface. A steeper subthreshold swing (smaller SS value) indicates a lower trap density.

  • Temperature-Dependent Mobility: Measuring the charge carrier mobility at different temperatures can reveal the presence of shallow or deep trap states. In many trap-limited transport models, mobility shows a characteristic temperature dependence.

  • Gate Bias Stress Measurements: Applying a constant gate voltage for an extended period and observing the shift in the threshold voltage can provide information about the stability of the device and the dynamics of charge trapping.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication and testing of TCP-based organic semiconductor devices.

Issue 1: Low Charge Carrier Mobility in a TCP-based OFET

Possible Cause Troubleshooting Step Expected Outcome
Poor Film Morphology / High Trap Density Optimize the deposition conditions of the TCP layer. For solution-processed films, experiment with different solvents, solution concentrations, and substrate temperatures. For vacuum-deposited films, control the substrate temperature and deposition rate.An optimized deposition process will lead to a more ordered film with larger crystalline domains and fewer grain boundaries, resulting in higher mobility.
Unfavorable Dielectric Interface Treat the surface of the gate dielectric before depositing the TCP layer. Common treatments include using self-assembled monolayers (SAMs) like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).[1][2][3]A well-treated dielectric surface can promote better ordering of the TCP molecules at the interface and passivate surface traps, leading to improved mobility.
Residual Impurities Perform a post-deposition thermal annealing step. Annealing can help remove residual solvents and improve the molecular packing of the film. The optimal annealing temperature and time will depend on the specific TCP derivative and substrate.A properly annealed film will have a lower density of trap states associated with impurities and structural disorder, resulting in higher mobility.

Issue 2: Significant Hysteresis in the Transfer Characteristics

Possible Cause Troubleshooting Step Expected Outcome
Mobile Ions in the Dielectric If using a polymer dielectric, ensure it is thoroughly dried before use. For silicon dioxide dielectrics, a high-temperature anneal under vacuum can remove adsorbed water.Reducing mobile ions in the dielectric will minimize their drift under an applied gate bias, thereby reducing hysteresis.
Slow Charge Trapping/De-trapping at the Interface Use a gate dielectric with a low density of surface traps. Fluorinated polymer dielectrics like Cytop have been shown to have "cleaner" surfaces with fewer trap sites compared to SiO2.[1]A cleaner semiconductor-dielectric interface will have fewer sites for slow charge trapping, leading to a reduction in hysteresis.
Exposure to Air and Moisture Encapsulate the device to protect it from the ambient environment. Perform all measurements in an inert atmosphere (e.g., a nitrogen-filled glovebox).Encapsulation will prevent the introduction of extrinsic traps from oxygen and water, improving device stability and reducing hysteresis.[1]

Quantitative Data Summary

The following tables summarize typical performance metrics for organic field-effect transistors (OFETs) and the impact of various optimization strategies. Note that these values are illustrative and will vary depending on the specific TCP derivative, device architecture, and experimental conditions.

Table 1: Effect of Dielectric Surface Treatment on Porphyrin-based OFET Performance

Dielectric Surface Treatment Mobility (cm²/Vs) Threshold Voltage (V) ON/OFF Ratio
SiO₂None0.01 - 0.05-20 to -3010⁴ - 10⁵
SiO₂HMDS0.08 - 0.2-10 to -15> 10⁵
SiO₂OTS0.2 - 0.5-5 to -10> 10⁶
CytopNone0.3 - 0.8-2 to -8> 10⁶

Data compiled from general knowledge of porphyrin-based OFETs and is intended for comparative purposes.

Table 2: Influence of Thermal Annealing on a Solution-Processed Porphyrin Derivative Film

Annealing Temperature (°C) Mobility (cm²/Vs) Subthreshold Swing (V/dec)
No Annealing0.021.5
1000.080.9
1500.250.5
2000.15 (degradation may occur)0.7

Illustrative data demonstrating the general trend of performance improvement with annealing up to an optimal temperature.

Experimental Protocols

Protocol 1: Dielectric Surface Treatment with Hexamethyldisilazane (HMDS)

  • Substrate Cleaning: Sequentially sonicate the SiO₂/Si substrates in deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the substrates with a stream of nitrogen gas and bake them on a hotplate at 120°C for 20 minutes to remove any residual moisture.

  • UV-Ozone Treatment: Treat the substrates with UV-ozone for 10 minutes to remove organic residues and create a hydrophilic surface.

  • HMDS Vapor Deposition: Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of HMDS. Evacuate the desiccator to a base pressure of <1 mTorr. The HMDS vapor will react with the hydroxyl groups on the SiO₂ surface.

  • Reaction Time: Allow the reaction to proceed for at least 2 hours at room temperature.

  • Post-Treatment Cleaning: Remove the substrates from the desiccator and rinse them with isopropanol to remove any physisorbed HMDS.

  • Drying: Dry the substrates with a nitrogen stream. The surface should now be hydrophobic.

  • TCP Deposition: Immediately proceed with the deposition of the TCP semiconductor layer.

Protocol 2: Thermal Annealing of TCP Thin Films

  • Film Deposition: Deposit the TCP thin film onto the desired substrate using your established solution-based or vacuum deposition method.

  • Transfer to Inert Atmosphere: Immediately transfer the sample into a nitrogen-filled glovebox or a vacuum chamber to prevent exposure to ambient air.

  • Annealing Setup: Place the sample on a hotplate located inside the glovebox or vacuum chamber.

  • Temperature Ramping: Slowly ramp up the temperature to the desired annealing temperature (e.g., 150°C) at a rate of 5-10°C per minute to avoid thermal shock.

  • Annealing Time: Hold the sample at the target temperature for the desired duration (e.g., 30 minutes). This will need to be optimized for your specific TCP material.

  • Cooling: Turn off the hotplate and allow the sample to cool down slowly to room temperature inside the inert atmosphere.

  • Device Completion: Proceed with the deposition of the source/drain electrodes and device encapsulation.

Visualizations

ChargeTrappingEffects cluster_causes Sources of Charge Traps cluster_semiconductor TCP Semiconductor cluster_effects Detrimental Effects on Device Defects Structural Defects (Grain Boundaries) ChargeTransport Charge Transport Defects->ChargeTransport trap charges Impurities Impurities (Oxygen, Water) Impurities->ChargeTransport trap charges Interface Dielectric Interface (Roughness, Surface States) Interface->ChargeTransport trap charges ReducedMobility Reduced Mobility ChargeTransport->ReducedMobility IncreasedVth Increased Threshold Voltage ChargeTransport->IncreasedVth Hysteresis Hysteresis & Instability ChargeTransport->Hysteresis

Caption: The impact of charge trap sources on device performance.

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Cleaning Substrate Cleaning SurfaceTreatment Dielectric Surface Treatment (e.g., HMDS) Cleaning->SurfaceTreatment TCP_Deposition TCP Semiconductor Deposition SurfaceTreatment->TCP_Deposition Annealing Thermal Annealing TCP_Deposition->Annealing Electrode_Deposition Electrode Deposition Annealing->Electrode_Deposition Encapsulation Encapsulation Electrode_Deposition->Encapsulation IV_Measurement I-V Characterization Encapsulation->IV_Measurement Parameter_Extraction Parameter Extraction (Mobility, Vth, SS) IV_Measurement->Parameter_Extraction

References

Technical Support Center: Enhancing the Operational Lifetime of TADF-OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on strategies to improve the operational lifetime of your devices.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms in TADF-OLEDs that limit their operational lifetime?

A1: The operational lifetime of TADF-OLEDs is primarily limited by a combination of intrinsic and extrinsic degradation mechanisms. Intrinsic factors include the electrochemical instability of the organic materials, particularly the host and emitter molecules, when subjected to electrical stress.[1][2] High exciton concentrations, a common feature in efficient TADF devices, can lead to bimolecular degradation processes such as triplet-triplet annihilation and exciton-polaron annihilation, which reduce device efficiency and stability.[3][4] The formation of non-emissive species, or "dark spots," can also occur due to the degradation of organic materials or the ingress of oxygen and moisture.[5][6] Furthermore, the stability of the interfaces between different layers in the OLED stack is crucial, as charge accumulation at these interfaces can accelerate material degradation.[7]

Q2: How does the choice of host material impact the lifetime of a TADF-OLED?

A2: The host material plays a critical role in the stability and lifetime of TADF-OLEDs. A suitable host should possess a high triplet energy to effectively confine excitons on the TADF emitter and prevent energy back-transfer.[8][9] Good charge transport properties in the host are essential for maintaining a balanced charge injection and transport within the emissive layer, which helps to reduce efficiency roll-off and prolong device lifetime.[9][10] The morphological stability of the host material is also crucial; hosts with a high glass transition temperature (Tg) are less prone to crystallization, which can lead to device failure.[8] Furthermore, the interaction between the host and the TADF emitter can influence the photoluminescence quantum yield (PLQY) and the rate of reverse intersystem crossing (RISC), both of which are key parameters for high-performance and stable devices.[8][11]

Q3: What are the key molecular design strategies for developing stable TADF emitters?

A3: The molecular design of the TADF emitter itself is fundamental to achieving long operational lifetimes. Key strategies include:

  • Minimizing the Singlet-Triplet Energy Gap (ΔEST): A small ΔEST is essential for efficient RISC, which reduces the population of long-lived triplet excitons that can participate in degradation pathways.[8] This is often achieved by designing molecules with a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2]

  • Enhancing Molecular Rigidity: Rigid molecular structures can suppress non-radiative decay channels and improve the photoluminescence quantum yield.[8]

  • Increasing Bond Dissociation Energy: Targeting the weakest bonds within the donor-acceptor structure of the TADF molecule and increasing their bond dissociation energy can enhance photochemical stability.[12]

  • Steric Shielding: Introducing bulky side groups can prevent close packing of molecules, thereby reducing aggregation-caused quenching and improving stability.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid Luminance Decay (Short Lifetime) 1. Unstable host or emitter material.[1][2] 2. High exciton density leading to annihilation processes.[3][4][8] 3. Poor charge balance in the emissive layer.[10] 4. Interface degradation between organic layers.[7] 5. Oxygen or moisture contamination.[5][6]1. Select host materials with high triplet energy and good electrochemical stability.[8][9] 2. Optimize the doping concentration of the TADF emitter to minimize aggregation and exciton-exciton annihilation. 3. Adjust the thickness of charge transport layers to achieve balanced electron and hole injection. 4. Ensure a clean and inert environment during fabrication and encapsulation.[6]
High Efficiency Roll-Off at High Brightness 1. Long exciton lifetime of the TADF emitter.[3][4] 2. Imbalanced charge transport leading to a narrow recombination zone.[12] 3. Triplet-triplet and singlet-triplet annihilation.[3][4]1. Design TADF emitters with faster RISC rates to shorten the delayed fluorescence lifetime.[8] 2. Utilize host materials with bipolar charge transport characteristics to broaden the recombination zone.[9] 3. Consider a co-host system to improve charge balance.
Appearance of Dark Spots or Non-emissive Areas 1. Particulate contamination during substrate cleaning or deposition. 2. Pinholes in the organic layers or cathode.[6] 3. Degradation of the organic materials due to moisture or oxygen ingress.[5][6] 4. Delamination of layers.1. Implement a rigorous substrate cleaning protocol. 2. Optimize deposition parameters to ensure uniform and pinhole-free films. 3. Use high-quality encapsulation techniques to protect the device from the ambient environment.[6]
Inconsistent Device Performance Between Batches 1. Variations in material purity. 2. Inconsistent deposition rates or layer thicknesses.[12] 3. Fluctuations in vacuum levels during evaporation. 4. Changes in ambient conditions (humidity, temperature).1. Use materials from the same batch with known purity. 2. Calibrate deposition monitors regularly and maintain consistent deposition conditions. 3. Ensure a stable high-vacuum environment for thermal evaporation. 4. Control the fabrication environment, preferably within a glovebox.

Quantitative Data Summary

Table 1: Impact of Host Material on TADF-OLED Lifetime

TADF EmitterHost MaterialInitial Luminance (cd/m²)LT50 (hours)External Quantum Efficiency (EQE) (%)Reference
DMAC-DPSDPEPO1000>10019.3[9]
DMAC-DPSmCP1000<5012.5[9]
4CzIPNCBPNot Specified~250Not Specified[6]
4CzIPN4CzIPN (as host)Not Specified~500Not Specified[6]

Table 2: Lifetime of Blue TADF-OLEDs with Different Emitters

EmitterHostInitial Luminance (cd/m²)LT80 (hours)EQE (%)Reference
BDpyInCzmCBP-CN500218.7[10]
DDCzTrzmCBP50052<2[10]

Experimental Protocols

Protocol 1: Standardized Fabrication of a TADF-OLED by Thermal Evaporation
  • Substrate Cleaning:

    • Sequentially sonicate patterned Indium Tin Oxide (ITO) glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to remove organic residues and improve the ITO work function.[13]

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Deposit the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) sequentially without breaking the vacuum.

    • The EML is typically co-evaporated from two sources containing the host material and the TADF emitter at a specific doping concentration.

    • Monitor the thickness of each layer using a quartz crystal microbalance.

  • Cathode Deposition:

    • Deposit a thin electron injection layer (EIL), such as LiF or Liq, followed by a thicker layer of a low work function metal, typically aluminum (Al), to form the cathode.

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) immediately after fabrication.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.

Protocol 2: Measurement of Operational Lifetime
  • Initial Characterization:

    • Measure the initial current density-voltage-luminance (J-V-L) characteristics of the encapsulated device using a source measure unit (SMU) and a calibrated photodetector or spectrometer.

    • Determine the current density required to achieve the desired initial luminance (e.g., 1000 cd/m²).

  • Lifetime Test:

    • Drive the device at a constant DC current corresponding to the desired initial luminance.

    • Continuously monitor the luminance of the device over time using a photodetector.

    • Record the time it takes for the luminance to decay to a certain percentage of its initial value, such as 95% (LT95), 80% (LT80), or 50% (LT50).[3][5][14]

    • The entire measurement should be conducted in a controlled environment to minimize temperature fluctuations.

Visualizations

TADF_Mechanism cluster_ground Ground State cluster_excited Excited States S0 S0 S1 S1 (Singlet) S0->S1 T1 T1 (Triplet) S0->T1 Electrical Excitation (75%) S1->S0 S1->S0 T1->S0 Non-radiative Decay T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Energy)

Caption: The energy level diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) mechanism.

Degradation_Pathway cluster_stress Operational Stress cluster_mechanisms Degradation Mechanisms cluster_outcomes Device Failure Stress Electrical Stress (Current, Voltage) Exciton High Exciton Concentration Stress->Exciton Instability Electrochemical Instability Stress->Instability Annihilation Triplet-Triplet Annihilation Exciton->Annihilation Luminance Luminance Decay Annihilation->Luminance Instability->Luminance DarkSpots Dark Spot Formation Instability->DarkSpots

Caption: A simplified logical flow of common degradation pathways in TADF-OLEDs under operational stress.

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication (High Vacuum) cluster_post Post-Fabrication & Testing Cleaning Substrate Cleaning (Sonication, UV-Ozone) HIL_HTL Deposit Hole-Side Layers (HIL, HTL) Cleaning->HIL_HTL EML Deposit Emissive Layer (Host:Emitter) HIL_HTL->EML ETL Deposit Electron-Side Layers (ETL) EML->ETL Cathode Deposit Cathode (e.g., LiF/Al) ETL->Cathode Encapsulation Encapsulation (Inert Atmosphere) Cathode->Encapsulation Testing Lifetime & Efficiency Measurement Encapsulation->Testing

Caption: A typical experimental workflow for the fabrication and testing of TADF-OLEDs.

References

Technical Support Center: Purification of 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB) by Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing sublimation for the purification of synthesized 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the sublimation of TCB.

Problem Potential Cause Recommended Solution
Low or No Yield of Sublimate Temperature too low: The sublimation temperature is insufficient to produce a significant vapor pressure of TCB.Gradually increase the temperature of the heating mantle or oil bath. Monitor for the appearance of sublimate on the cold finger.
Vacuum level is insufficient: A poor vacuum will require a higher temperature for sublimation to occur, increasing the risk of thermal decomposition.Check all connections on the sublimation apparatus for leaks. Ensure the vacuum pump is operating correctly and can achieve the required pressure (typically <0.1 Torr).
Material has already sublimed: The sublimation may have completed without being observed.Turn off the heat and vacuum, and carefully inspect the cold finger for product.
Product is Contaminated (e.g., discolored) Heating rate is too fast: Rapid heating can cause volatile impurities to sublime along with the TCB.Heat the sample slowly and allow for a gradual increase in temperature to create a temperature gradient that separates impurities from the desired product.
Initial material is very impure: The crude TCB may contain a high concentration of impurities that are difficult to separate by a single sublimation.Consider a pre-purification step such as column chromatography or recrystallization before sublimation.
Thermal decomposition: The sublimation temperature is too high, causing the TCB to decompose. TCB has a high melting point, but decomposition can still occur.Reduce the sublimation temperature. If the yield is too low at a lower temperature, improve the vacuum to facilitate sublimation at a lower temperature.
Material is "bumping" or splattering Residual solvent in the crude material: The presence of solvent can cause the material to bump when heated under vacuum.Ensure the crude TCB is thoroughly dried in a vacuum oven before attempting sublimation.
Sublimate is falling off the cold finger Poor adhesion of crystals: The sublimed crystals are not adhering well to the cold surface.Ensure the cold finger is clean before starting the sublimation. A slightly roughened surface can sometimes improve adhesion.
Vibrations: Physical disturbances can dislodge the collected crystals.Place the sublimation apparatus in a location free from vibrations.
Material is melting instead of subliming Pressure is too high: The pressure in the system is above the triple point of TCB, favoring the liquid phase.Improve the vacuum. Sublimation occurs at pressures below the triple point.[1][2]
Temperature is too high: The temperature has exceeded the melting point of TCB at the given pressure.Reduce the heating temperature.

Frequently Asked Questions (FAQs)

Q1: What is the ideal sublimation temperature and pressure for TCB?

Q2: What are the common impurities in synthesized TCB?

A2: Common impurities can include unreacted starting materials (e.g., carbazole, 1,3,5-tribromobenzene), partially reacted intermediates, and isomers formed during the synthesis.[3] Purification by sublimation is effective at removing less volatile starting materials and byproducts.

Q3: How can I improve the purity of my sublimed TCB?

A3: To improve purity, consider a second sublimation of the collected material. Additionally, creating a distinct temperature gradient along the sublimation tube can help separate impurities with different volatilities from the TCB.

Q4: My sublimed TCB is a fine powder. How can I grow larger crystals?

A4: The rate of sublimation and the temperature of the cold finger influence crystal size. Slower sublimation rates, achieved by using a lower temperature and a higher vacuum, tend to produce larger and more well-defined crystals.

Q5: Is it necessary to use an inert atmosphere during the sublimation of TCB?

A5: While TCB is a relatively stable organic molecule, at high temperatures it can be susceptible to oxidation. Performing the sublimation under a high vacuum minimizes the presence of oxygen. For very high purity requirements, a system that can be backfilled with an inert gas like nitrogen or argon after evacuation is recommended.

Experimental Protocol: Sublimation of this compound (TCB)

This protocol provides a general procedure for the purification of TCB by vacuum sublimation.

1. Preparation of the Crude Material:

  • Ensure the synthesized TCB is a dry, free-flowing powder. If it contains residual solvent, dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

2. Assembly of the Sublimation Apparatus:

  • Thoroughly clean and dry all glassware.

  • Place the crude TCB powder in the bottom of the sublimation tube.

  • Insert the cold finger and ensure a good seal at the ground glass joint. Lightly grease the joint with a high-vacuum grease.

  • Connect the apparatus to a high-vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone).

3. Sublimation Process:

  • Start the vacuum pump and allow the system to reach a high vacuum (typically <0.1 Torr).

  • Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.

  • Slowly heat the bottom of the sublimation tube using a heating mantle or an oil bath.

  • Gradually increase the temperature to the desired sublimation temperature (e.g., starting at 250 °C and adjusting as needed).

  • Observe the apparatus for the deposition of crystalline material on the cold finger.

  • Continue the sublimation until no more material appears to be subliming from the bottom of the tube.

4. Collection of the Purified Product:

  • Turn off the heating and allow the apparatus to cool to room temperature under vacuum.

  • Once cooled, turn off the coolant flow to the cold finger.

  • Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas.

  • Carefully remove the cold finger from the sublimation tube.

  • Scrape the purified TCB crystals from the cold finger onto a clean, tared weighing paper or vial.

5. Characterization:

  • Determine the yield of the purified TCB.

  • Characterize the purified material using appropriate analytical techniques (e.g., melting point, NMR, HPLC) to assess its purity.

Quantitative Data Summary

ParameterValue/RangeNotes
Melting Point (TCB) 325-330 °CFor 97% pure material.
Sublimation Temperature 250 - 300 °C (estimated)Highly dependent on vacuum level. Should be determined empirically.
Operating Pressure < 0.1 Torr (high vacuum)Lower pressures allow for sublimation at lower temperatures.
Expected Purity >98.0% (HPLC)As reported for commercially available sublimed TCB.[2][4][5]

Visualizations

Sublimation_Troubleshooting_Workflow Troubleshooting Workflow for TCB Sublimation start Start Sublimation issue Problem Encountered? start->issue no_yield Low/No Yield issue->no_yield Yes contaminated Contaminated Product issue->contaminated Yes bumping Material Bumping issue->bumping Yes end Successful Purification issue->end No check_temp Increase Temperature or Improve Vacuum no_yield->check_temp check_heat_rate Slow Heating Rate or Pre-purify contaminated->check_heat_rate dry_sample Thoroughly Dry Sample bumping->dry_sample check_temp->issue check_heat_rate->issue dry_sample->issue

Caption: Troubleshooting logic for TCB sublimation.

Caption: Diagram of a typical sublimation apparatus.

References

Minimizing exciton-induced degradation of carbazole host materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with carbazole-based host materials in organic light-emitting diodes (OLEDs). The focus is on minimizing exciton-induced degradation to enhance device lifetime and performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary exciton-induced degradation mechanisms in carbazole host materials?

A1: The primary degradation pathway for carbazole host materials, such as 4,4'-Bis(carbazol-9-yl)biphenyl (CBP) and tris(4-carbazoyl-9-ylphenyl)amine (TCTA), is exciton-induced morphological aggregation.[1][2][3] This process involves the formation of molecular aggregates, such as dimers or trimers, under electrical stress. These aggregates can act as quenching centers, reducing the quantum efficiency of the OLED.[3] Another significant mechanism is the homolytic cleavage of the carbon-nitrogen (C-N) bond within the carbazole molecule, which can be triggered by the energy from exciton recombination.[2][3][4] Interactions between excitons and polarons are also a leading cause of degradation during electrical operation.[2][3]

Q2: What are the common observable signs of carbazole host degradation in an OLED?

A2: The most common signs of degradation include a decrease in the device's luminance over time, and a shift in the electroluminescence (EL) spectrum.[2] Often, new emission bands appear at longer wavelengths, causing a red-shift in the emitted light.[2][4] This is frequently attributed to the formation of emissive molecular aggregates or electroplexes at the interface between the carbazole host and the electron transport layer (ETL).[1][2][5]

Q3: How does the choice of the electron transport layer (ETL) material affect the stability of the carbazole host?

A3: The ETL material can significantly influence the degradation of the carbazole host. Complexation between aggregated carbazole molecules and ETL molecules can occur, contributing to the changes in the EL spectrum.[1][2][3] The interface between the emissive layer (EML) and the ETL is often where the electron/hole recombination zone is located, making this region particularly susceptible to degradation.[3] Therefore, selecting an ETL material with appropriate energy levels and good chemical stability with respect to the carbazole host is crucial for long-term device stability.

Q4: What molecular design strategies can be employed to minimize exciton-induced degradation of carbazole hosts?

A4: Several molecular design strategies can enhance the stability of carbazole hosts. One effective approach is to introduce bulky substituents into the carbazole molecular structure.[6][7] These bulky groups can create steric hindrance, which disrupts the planar stacking of the molecules and prevents the formation of aggregates that lead to quenching.[6][7] Another strategy is to create a rigid, non-planar molecular architecture to suppress intramolecular rotations and further inhibit aggregation.[7] The use of specific linking groups, such as meta-substituted phenyl linkers ("M"-type), has been shown to improve operational lifetime compared to para-substituted ("V"-type) linkers due to better charge transport properties.[8][9]

Q5: Can high operating temperatures accelerate the degradation of carbazole-based OLEDs?

A5: Yes, high operating temperatures can significantly accelerate the degradation of OLEDs. Heat can exacerbate the rate of chemical reactions, including the C-N bond cleavage, and can also promote morphological changes like crystallization in the thin films, which is a more ordered form of aggregation than the short-range ordering induced by excitons.[1][2] It is important to manage the thermal load on the device through proper heat sinking or by operating at lower current densities to mitigate these effects.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and operation of OLEDs with carbazole host materials.

Issue 1: Rapid Decrease in Device Luminance

Possible Cause Troubleshooting Steps Recommended Action
Material Impurity Verify the purity of the carbazole host material. Impurities can act as charge traps or quenching sites.Use high-purity materials. If impurities are suspected, purify the material using techniques like sublimation or recrystallization.
Poor Encapsulation Inspect the device for dark spots or areas of non-uniform emission, which can indicate moisture or oxygen ingress.Ensure the encapsulation process is performed in a dry, inert atmosphere (e.g., a glovebox) to prevent contamination.
High Operating Temperature Monitor the device temperature during operation.Improve the heat sinking of the device or operate at a lower current density to reduce thermal stress.
Charge Imbalance An imbalance in the injection and transport of electrons and holes can lead to exciton-polaron interactions and accelerated degradation.Optimize the thickness and material selection of the charge transport layers to achieve balanced charge injection.

Issue 2: Appearance of New Peaks or a Red-Shift in the Electroluminescence (EL) Spectrum

Possible Cause Troubleshooting Steps Recommended Action
Molecular Aggregation Analyze the morphology of the emissive layer in a degraded device using Atomic Force Microscopy (AFM).[2] Compare the photoluminescence (PL) spectra of pristine and degraded films to identify new emission peaks.[2]Employ molecular design strategies to inhibit aggregation, such as using carbazole derivatives with bulky side groups.[6][7]
Host-ETL Complexation Fabricate devices with different ETL materials and compare their spectral stability over time.Select an ETL material that shows minimal spectral changes when interfaced with the carbazole host.
Chemical Degradation The formation of new chemical species due to C-N bond cleavage can lead to emissive byproducts.[3]Consider using carbazole derivatives with stronger C-N bonds or molecular designs that dissipate exciton energy through other pathways.

Data Presentation

Table 1: Performance of OLEDs with Different Carbazole-Based Host Materials

Host MaterialEmitterMax. EQE (%)Luminance (cd/m²)Lifetime (LT50 in hours at a given luminance)Reference
mDCzPF ("M"-type)Red Phosphorescent--10x improvement over "V"-type[8][9]
mDCzPF ("M"-type)PtNON (Blue)18.35000 (at 13.3% EQE)-[8][9]
Cz-DBT derivativeBlue Phosphorescent17.9--[8]
Cz-DBT derivativeGreen Phosphorescent19.4--[8]
4CzPyzTADF24.1--[10]
3CzBPzTADF9.6--[10]
2CzBPzFluorescent3.2--[10]

Note: This table provides a summary of reported data. Direct comparison should be made with caution as device architectures and testing conditions may vary.

Experimental Protocols

Protocol 1: Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy

This protocol outlines the procedure for characterizing the emission properties of the OLED device before and after stress testing.

  • Initial Characterization:

    • Mount the pristine OLED device on a probe station.

    • For PL spectroscopy, use a suitable laser source (e.g., 325 nm or 405 nm) to excite the emissive layer and collect the emitted spectrum using a spectrometer.[11]

    • For EL spectroscopy, apply a forward bias to the device using a source measure unit (SMU) and record the emission spectrum at various current densities.[12]

  • Stress Testing (Accelerated Aging):

    • Subject the device to continuous electrical stress at a constant current density (e.g., 20-100 mA/cm²) for a defined period.[2]

    • Alternatively, use elevated temperatures (e.g., 60-85°C) to accelerate aging.[1]

  • Post-Stress Characterization:

    • Periodically, or after the stress test is complete, repeat the PL and EL measurements under the same conditions as the initial characterization.

  • Data Analysis:

    • Compare the pre- and post-stress spectra. Look for changes in peak intensity, peak wavelength (shifts), and the appearance of new emission features.

Protocol 2: Atomic Force Microscopy (AFM) for Morphological Analysis

This protocol describes how to analyze the surface morphology of the carbazole host layer to identify signs of aggregation.

  • Sample Preparation:

    • For a pristine sample, deposit a thin film of the carbazole host material onto a flat substrate (e.g., silicon wafer or ITO-coated glass).

    • For a degraded sample, carefully de-encapsulate the OLED device in an inert atmosphere to expose the organic layers.

  • AFM Imaging:

    • Mount the sample on the AFM stage.

    • Use tapping mode to minimize damage to the soft organic film.[13]

    • Scan a representative area of the film surface to obtain a topographical image.

  • Data Analysis:

    • Analyze the AFM images for changes in surface roughness and the formation of aggregate-like features.[13] Compare the morphology of the pristine and degraded films.

Visualizations

G Exciton-Induced Degradation Pathway of Carbazole Hosts cluster_initiation Initiation cluster_degradation Degradation Mechanisms cluster_interaction Interfacial Effects cluster_consequences Observable Consequences Exciton Exciton Formation (Electrical Stress) Aggregation Morphological Aggregation (e.g., Dimer Formation) Exciton->Aggregation BondCleavage Chemical Degradation (C-N Bond Cleavage) Exciton->BondCleavage ETL_Interaction Complexation with ETL Molecules Aggregation->ETL_Interaction SpectralShift Red-Shift in EL Spectrum Aggregation->SpectralShift EfficiencyLoss Reduced Quantum Efficiency Aggregation->EfficiencyLoss LuminanceDecay Luminance Decrease BondCleavage->LuminanceDecay BondCleavage->EfficiencyLoss ETL_Interaction->SpectralShift

Caption: Exciton-Induced Degradation Pathway in Carbazole Host Materials.

G Experimental Workflow for Degradation Analysis cluster_fabrication Step 1: Device Fabrication cluster_initial_char Step 2: Initial Characterization cluster_stress Step 3: Accelerated Aging cluster_post_char Step 4: Post-Stress Analysis cluster_analysis Step 5: Data Correlation Fab OLED Fabrication Initial_EL Measure Initial EL/PL Fab->Initial_EL Initial_IVL Measure Initial I-V-L Fab->Initial_IVL Stress Apply Electrical/Thermal Stress Initial_EL->Stress Initial_IVL->Stress Post_EL Measure Degraded EL/PL Stress->Post_EL Post_IVL Measure Degraded I-V-L Stress->Post_IVL AFM AFM Morphological Study Stress->AFM Analysis Correlate Spectral/Morphological Changes with Performance Decay Post_EL->Analysis Post_IVL->Analysis AFM->Analysis

Caption: Workflow for Investigating Carbazole Host Degradation.

G Troubleshooting Logic for Carbazole Host Instability cluster_symptoms Troubleshooting Logic for Carbazole Host Instability cluster_paths Troubleshooting Logic for Carbazole Host Instability cluster_causes_lum Potential Causes for Luminance Decay cluster_causes_spec Potential Causes for Spectral Shift Start Device Instability Observed Symptom Primary Symptom? Start->Symptom Luminance_Path Rapid Luminance Decay Symptom->Luminance_Path Luminance Decay Spectral_Path EL Spectral Shift Symptom->Spectral_Path Spectral Shift Impurity Material Impurity Luminance_Path->Impurity Check Purity Encapsulation Poor Encapsulation Luminance_Path->Encapsulation Inspect Device Thermal Thermal Stress Luminance_Path->Thermal Monitor Temp. Aggregation Molecular Aggregation Spectral_Path->Aggregation Perform AFM Interface Host/ETL Interaction Spectral_Path->Interface Test ETLs Chemical Chemical Degradation Spectral_Path->Chemical Analyze Composition

Caption: Troubleshooting Decision Tree for Device Instability.

References

Technical Support Center: Enhancing Charge Injection and Transport in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with organic electronic devices, particularly those based on thermally activated delayed fluorescence (TADF) and other charge-transport-critical materials.

Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format.

Q1: My device exhibits high turn-on voltage. What are the potential causes and solutions?

A1: A high turn-on voltage is typically a symptom of poor charge injection or high resistance within the device stack.

  • Cause 1: Large Injection Barrier. A significant energy level mismatch between the electrode (e.g., ITO anode) and the adjacent charge injection layer (e.g., Hole Injection Layer - HIL) can impede the efficient injection of charge carriers (holes or electrons).[1][2][3]

    • Solution: Introduce or optimize a Hole Injection Layer (HIL) or Electron Injection Layer (EIL). Materials like PEDOT:PSS or MoO₃ can be used as HILs to better match the work function of the anode and the HOMO level of the hole transport layer (HTL).[4] For electron injection, a thin layer of a low work function material like LiF is often used.[5]

  • Cause 2: Poor Interfacial Contact. Roughness of the substrate (e.g., ITO) or dewetting of the organic layers can lead to poor physical and electrical contact between layers, increasing series resistance.[6]

    • Solution: Ensure thorough substrate cleaning and consider surface treatments. Using interlayers can also promote better film formation and smoother interfaces.[6]

  • Cause 3: Low Mobility of Transport Layers. If the charge carrier mobility of the Hole Transport Layer (HTL) or Electron Transport Layer (ETL) is low, a higher electric field (and thus voltage) is required to drive charges across these layers.[7]

    • Solution: Select HTL and ETL materials with higher charge mobility. Comprehensive electrical analysis can reveal how the choice of transport layers affects mobility and carrier density balance.[8]

Q2: The external quantum efficiency (EQE) of my OLED is lower than expected. How can I diagnose and fix this?

A2: Low EQE points to inefficiencies in charge injection, transport, recombination, or light outcoupling.

  • Cause 1: Charge Imbalance. The ratio of holes and electrons reaching the emissive layer (EML) is not balanced, leading to excess carriers passing through the device without recombining radiatively.[4][9]

    • Solution: Adjust the thickness of the charge transport layers.[7] Thickening the ETL can help confine holes within the EML, while thickening the HTL can improve electron confinement. Using a hole-blocking or electron-blocking layer can also significantly improve charge balance and confine recombination to the EML.[10]

  • Cause 2: Exciton Quenching. Excitons can be quenched at the interfaces between the EML and the transport layers, or by triplet-triplet annihilation at high current densities.[11][12]

    • Solution: Utilize a host-guest system in the EML. Dispersing the emitter (guest) in a suitable host material reduces concentration quenching.[12] The host material should have a high triplet energy to confine the excitons on the guest molecules.[13]

  • Cause 3: Non-radiative Decay. In TADF emitters, an excessive through-space charge transfer (TSCT) can lead to complete electron-hole separation, which reduces the transition dipole moment and increases non-radiative losses.[14]

    • Solution: Optimize the molecular design of the TADF emitter to modulate the intensity of through-space charge transfer.[14] Fine-tuning the donor-acceptor configuration can balance radiative and non-radiative pathways.[15]

Q3: My device shows poor color stability with changing voltage. Why is this happening?

A3: This issue, known as electroluminescence (EL) spectrum shift, often indicates that the recombination zone within the emissive layer is moving as the applied voltage changes.

  • Cause 1: Carrier Mobility Mismatch. A significant difference in the mobility of holes and electrons can cause the recombination zone to shift towards the layer with the lower-mobility carrier as the electric field increases.

    • Solution: Choose HTL and ETL materials with more balanced charge mobilities.[16] Alternatively, using a bipolar host material in the EML can help manage carrier transport and stabilize the recombination zone.[8]

  • Cause 2: Interfacial Emission. Unwanted emission can occur from the transport layers or from exciplexes formed at the interface between the EML and HTL/ETL, especially at high voltages.

    • Solution: Inserting a thin interlayer between the functional layers can prevent direct energy transfer and confine carrier recombination, leading to enhanced luminous performance and color stability.[17]

Q4: The operational lifetime of my device is very short. What contributes to rapid degradation?

A4: Device degradation is a complex issue involving material stability, interfacial integrity, and environmental factors.

  • Cause 1: Interfacial Degradation. The hygroscopic and acidic nature of some HIL materials, like PEDOT:PSS, can corrode the ITO anode over time, degrading the hole injection interface and device stability.[2][3]

    • Solution: Use alternative, more stable HIL materials. Additionally, introducing an inner passivating interlayer can protect the organic stack from moisture and oxygen, significantly reducing the growth of dark spots and extending the device lifetime.[6][18]

  • Cause 2: Material Instability. Some organic materials have poor electrochemical or morphological stability under electrical stress and heat generated during operation.

    • Solution: Select materials with high glass transition temperatures (Tg) and good thermal stability. For blue phosphorescent OLEDs, which are particularly prone to stability issues, using a mixed-host system can improve charge balance and reduce the accumulation of trapped polarons, enhancing the device lifetime.[19]

Frequently Asked Questions (FAQs)

Q: What is the role of a 'host' material in an OLED's emissive layer? A: Host materials are crucial in the emissive layer of most high-efficiency OLEDs. They serve multiple functions: they act as a matrix to disperse the light-emitting 'guest' or 'dopant' molecules, which prevents self-quenching; they facilitate the transport of both electrons and holes (ambipolar transport); and they transfer energy efficiently to the guest molecules where light is produced.[20][21]

Q: How does doping affect charge transport in organic semiconductors? A: Chemical doping is used to increase the number of mobile charge carriers, thereby enhancing conductivity.[22][23] However, doping also introduces ionized dopants (anion-cation pairs) that can act as Coulomb traps, which can reduce carrier mobility at low doping concentrations.[24] As the doping level increases, these traps can overlap, leading to a smoother potential landscape and an increase in mobility.[22][23] Therefore, an optimal doping concentration exists for each host-dopant system.[22][23]

Q: What are interlayers and how do they improve device performance? A: Interlayers are thin films of organic or inorganic materials inserted between the primary functional layers of an OLED (e.g., between the EML and ETL).[17] They can improve performance in several ways: by enhancing charge injection/blocking to achieve better charge balance, by confining excitons within the emissive layer to increase recombination efficiency, and by preventing unwanted energy transfer between layers, which improves color stability.[17][25]

Q: What are common techniques to characterize charge mobility? A: Several techniques are used to measure charge carrier mobility in organic semiconductors. These include Time-of-Flight (TOF), Field-Effect Transistor (FET) measurements, Space-Charge-Limited Current (SCLC) method, and Carrier Extraction by Linearly Increasing Voltage (CELIV).[26][27][28] Each technique has its own merits and is suited for different material types and device structures.[26]

Data Summaries

The selection of Hole Transport Layers (HTLs) and Electron Transport Layers (ETLs) significantly impacts the performance of blue fluorescent OLEDs. The tables below summarize the performance of devices with different transport materials.

Table 1: Effect of Hole Transport Layer (HTL) on Blue Fluorescent OLED Performance (ETL fixed as TPBi)

HTL MaterialMax Luminance (cd/m²) at 50 mA/cm²Current Efficiency (cd/A) at 50 mA/cm²
TAPC29555.75
NPB23164.62
CBP20124.13
MoO₃17543.55
Data sourced from a study on blue fluorescent OLEDs based on mCP doped with BCzVBi.[9]

Table 2: Effect of Electron Transport Layer (ETL) on Blue Fluorescent OLED Performance (HTL fixed as TAPC)

ETL MaterialTurn-on Voltage (V)Max Luminance (cd/m²) at 50 mA/cm²
Bphen~3.43640
TPBi> 3.42955
Data sourced from the same study, introducing Bphen to improve electron injection and transport.[9]

Experimental Protocols & Visualizations

Protocol 1: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation

This protocol outlines the general steps for fabricating a standard multilayer OLED device.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a high-purity nitrogen gun.

    • Immediately treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the ITO work function and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially without breaking vacuum. A typical layer stack is:

      • Hole Injection Layer (HIL): e.g., MoO₃ or HATCN, deposited at a rate of ~0.1-0.2 Å/s.

      • Hole Transport Layer (HTL): e.g., TAPC or NPB, deposited at a rate of ~1-2 Å/s.[7]

      • Emissive Layer (EML): Co-evaporate the host and guest (emitter) materials from separate sources. The doping concentration is controlled by the relative deposition rates.

      • Electron Transport Layer (ETL): e.g., TPBi or TmPyPB, deposited at a rate of ~1-2 Å/s.[7]

  • Cathode Deposition:

    • Deposit the Electron Injection Layer (EIL), typically a thin layer of LiF (~1 nm), at a rate of ~0.1 Å/s.

    • Deposit the metal cathode, typically Aluminum (Al) (~100 nm), at a rate of ~2-5 Å/s.

  • Encapsulation:

    • Without exposure to air, transfer the completed device into a nitrogen-filled glovebox.

    • Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers and cathode from oxygen and moisture.

Protocol 2: Current-Voltage-Luminance (J-V-L) Characterization

This protocol describes the standard procedure for testing the optoelectronic performance of a fabricated OLED.

  • Equipment Setup:

    • A programmable source measure unit (SMU).

    • A calibrated photodiode or spectrometer (e.g., a spectroradiometer) to measure luminance and the electroluminescence spectrum.

    • A light-tight test fixture to hold the device and exclude ambient light.

  • Measurement Procedure:

    • Mount the encapsulated OLED device in the test fixture, ensuring good electrical contact with the SMU probes.

    • Position the photodiode or the spectrometer's collection optics normal to the device surface.

    • Apply a forward voltage bias sweep using the SMU, starting from 0 V and increasing in defined steps (e.g., 0.1 V).

    • At each voltage step, simultaneously record the current flowing through the device (from the SMU) and the luminance (from the photodetector).

  • Data Analysis:

    • Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).

    • Calculate the device efficiencies:

      • Current Efficiency (cd/A): Calculated by dividing the luminance (L) by the current density (J).

      • Power Efficiency (lm/W): Calculated by the formula (π * L) / (J * V).

      • External Quantum Efficiency (EQE %): Requires a calibrated integrating sphere setup for accurate measurement of total photon flux.

Diagrams

Below are diagrams illustrating key concepts in device structure, troubleshooting, and the underlying physics of charge injection.

OLED_Structure cluster_device Typical OLED Device Stack cluster_charge Anode Anode (e.g., ITO) HIL HIL Anode->HIL HTL HTL HIL->HTL EML Emissive Layer (Host:Guest) HTL->EML ETL ETL EML->ETL Photon Light (Photon) EML->Photon EIL EIL ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Hole h+ Hole->EML Hole Injection Electron e- Electron->EML Electron Injection

Caption: Diagram of a typical multilayer OLED structure showing charge injection and light emission.

Troubleshooting_Workflow start Problem: Low External Quantum Efficiency (EQE) check_injection Is turn-on voltage high? start->check_injection check_balance Is there spectral shift with voltage? check_injection->check_balance No fix_injection Improve Injection: - Optimize HIL/EIL - Check interfacial contacts check_injection->fix_injection Yes check_quenching Is efficiency roll-off severe? check_balance->check_quenching No fix_balance Improve Charge Balance: - Adjust HTL/ETL thickness - Add blocking layers check_balance->fix_balance Yes fix_quenching Reduce Quenching: - Optimize emitter doping - Select high triplet energy host check_quenching->fix_quenching Yes end_node Re-test Device check_quenching->end_node No fix_injection->end_node fix_balance->end_node fix_quenching->end_node

Caption: A troubleshooting workflow for diagnosing the cause of low device efficiency (EQE).

Energy_Levels cluster_levels Simplified Energy Level Diagram cluster_barriers Anode Anode (ITO) Work Function ~4.7 eV HTL HTL LUMO ~ -2.4 eV HOMO ~ -5.4 eV Anode->HTL:s Anode:e->HTL:w h+ EML EML LUMO ~ -2.8 eV HOMO ~ -5.8 eV HTL:e->EML:w h+ ETL ETL LUMO ~ -3.0 eV HOMO ~ -6.2 eV ETL:w->EML:e e- Cathode Cathode (Al) Work Function ~4.2 eV Cathode->ETL:s Cathode:w->ETL:e e- p1 Hole Injection Barrier p2 Electron Injection Barrier

References

Validation & Comparative

A Comparative Guide to Host Materials for Blue Phosphorescent OLEDs: 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCP) vs. mCP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Organic Electronics and Drug Development

This guide provides a comprehensive comparison of two prominent host materials used in the fabrication of blue phosphorescent organic light-emitting diodes (PhOLEDs): 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCP) and 1,3-Bis(N-carbazolyl)benzene (mCP). The selection of an appropriate host material is critical for achieving high efficiency, long operational lifetime, and color purity in PhOLEDs. This document summarizes key performance data, photophysical and electrochemical properties, and experimental protocols to aid in the selection of the optimal host material for specific research and development applications.

Executive Summary

Both TCP and mCP are carbazole-based molecules widely employed as host materials in PhOLEDs due to their high triplet energies, which are essential for confining the triplet excitons of blue phosphorescent emitters. mCP is a well-established and extensively studied host material with a high triplet energy level, making it a common choice for blue PhOLEDs.[1] TCP, with its tri-carbazole structure, is recognized for its excellent hole-transporting properties and high thermal stability, positioning it as a strong candidate for high-performance devices.[2] The choice between TCP and mCP will depend on the specific device architecture and the desired balance between charge transport, exciton confinement, and device stability.

Data Presentation: A Head-to-Head Comparison

Table 1: Photophysical and Electrochemical Properties

PropertyThis compound (TCP)1,3-Bis(N-carbazolyl)benzene (mCP)
Molecular Formula C₄₂H₂₇N₃C₃₀H₂₀N₂
Triplet Energy (ET) ~2.9 - 3.0 eV (estimated)2.91 - 3.02 eV[1]
HOMO Level Not consistently reported~5.9 eV
LUMO Level Not consistently reported~2.4 eV
Thermal Stability High (Melting Point >325 °C)Melting Point: 173-178 °C

Table 2: Performance in Blue PhOLEDs (Representative Data)

Performance MetricThis compound (TCP) Host1,3-Bis(N-carbazolyl)benzene (mCP) Host
Maximum External Quantum Efficiency (EQE) Data not readily available in direct comparisonUp to 20.1% (in mixed host systems)[3]
Maximum Power Efficiency Data not readily available in direct comparison~11.96 lm/W (in co-host systems)[4]
Maximum Current Efficiency Data not readily available in direct comparison~11.4 cd/A (in solution-processed devices)[1]
Operational Lifetime (T50 at 500 cd/m2) Data not readily available in direct comparison51 hours (in mixed host systems)[3]

Note: The performance of PhOLEDs is highly dependent on the device architecture, dopant material, and other ancillary layers. The data presented here are for illustrative purposes and may not represent the upper limits of performance for these materials.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible fabrication and characterization of high-performance PhOLEDs. Below are generalized procedures for fabricating blue PhOLEDs using TCP and mCP as host materials, based on common practices in the field.

Device Fabrication Workflow

A typical workflow for the fabrication of a blue PhOLED is outlined below. This process involves the sequential deposition of multiple organic and inorganic layers onto a transparent conductive substrate.

G cluster_0 Substrate Preparation cluster_1 Layer Deposition (Thermal Evaporation) cluster_2 Encapsulation & Characterization sub1 ITO Glass Substrate sub2 Cleaning (e.g., Deionized Water, Acetone, Isopropanol) sub1->sub2 sub3 UV-Ozone or Oxygen Plasma Treatment sub2->sub3 dep1 Hole Injection Layer (HIL) (e.g., MoO₃) sub3->dep1 Transfer to Vacuum Chamber dep2 Hole Transport Layer (HTL) (e.g., NPB) dep1->dep2 dep3 Emissive Layer (EML) (Host:Dopant, e.g., TCP:FIrpic or mCP:FIrpic) dep2->dep3 dep4 Hole Blocking Layer (HBL) (e.g., TPBi) dep3->dep4 dep5 Electron Transport Layer (ETL) (e.g., TPBi) dep4->dep5 dep6 Electron Injection Layer (EIL) (e.g., LiF) dep5->dep6 dep7 Cathode (e.g., Al) dep6->dep7 encap Encapsulation (e.g., Glass Lid with UV-cured Epoxy) dep7->encap Transfer to Glovebox charac Device Characterization (J-V-L, EQE, EL Spectra, Lifetime) encap->charac

Fig. 1: General workflow for PhOLED fabrication.
Key Experimental Steps:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO for efficient hole injection.

  • Organic and Cathode Layer Deposition: All organic layers and the metal cathode are typically deposited by thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr).

    • Hole Injection and Transport Layers (HIL/HTL): Materials like molybdenum trioxide (MoO₃) for HIL and N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) for HTL are deposited.

    • Emissive Layer (EML): The host material (TCP or mCP) and a blue phosphorescent dopant (e.g., iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate, FIrpic) are co-evaporated from separate sources. The doping concentration is a critical parameter to optimize.

    • Hole Blocking and Electron Transport Layers (HBL/ETL): A material with a deep highest occupied molecular orbital (HOMO) and good electron mobility, such as 2,2',2''-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), is often used for both HBL and ETL.

    • Electron Injection Layer (EIL) and Cathode: A thin layer of an alkali metal halide like lithium fluoride (LiF) is deposited as the EIL, followed by a thicker layer of a low work function metal like aluminum (Al) as the cathode.

  • Encapsulation: To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), electroluminescence (EL) spectra, and operational lifetime of the encapsulated devices are measured using appropriate equipment.

Signaling Pathways and Energy Level Diagrams

The efficient operation of a PhOLED relies on the proper alignment of the energy levels of the different materials to facilitate charge injection, transport, and recombination within the emissive layer.

References

A Comparative Analysis of TCP and TCTA as Hole-Transporting Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the advancement of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate Hole-Transporting Material (HTM) is critical for achieving high efficiency, stability, and operational longevity. This guide provides a detailed comparative study of two prominent carbazole-based HTMs: 1,3,5-Tris(N-carbazolyl)benzene (TCP) and Tris(4-carbazoyl-9-ylphenyl)amine (TCTA). Both materials are widely utilized due to their excellent hole-transporting capabilities, which stem from their electron-rich carbazole moieties.[1][2] However, their distinct molecular architectures lead to significant differences in their electrochemical, thermal, and charge-transport properties, influencing their performance in electronic devices.

Molecular Structures

TCTA , or 4,4',4"-Tris(carbazol-9-yl)triphenylamine, features a central triphenylamine core with three carbazole arms, creating a "starburst" molecular structure.[3] This non-planar structure helps to inhibit crystallization and promote the formation of stable amorphous films. TCP , or 1,3,5-tris(carbazol-9-yl)benzene, consists of three carbazole units attached to a central benzene ring.[2] Both are designed to facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer in an OLED.[1][4]

Quantitative Performance Comparison

The fundamental properties and device performance metrics for TCP and TCTA are summarized below. The data has been compiled from various experimental studies to provide a clear, side-by-side comparison.

PropertyTCP (1,3,5-Tris(N-carbazolyl)benzene) TCTA (Tris(4-carbazoyl-9-ylphenyl)amine)
CAS Number 148044-07-9[2][5]139092-78-7[6]
Chemical Formula C₄₂H₂₇N₃[2][5]C₅₄H₃₆N₄[6]
Molecular Weight 573.68 g/mol [2][5]740.89 g/mol [6]
HOMO Level 5.8 eV[2][5]5.83 eV[6]
LUMO Level 2.3 eV[2][5]2.43 eV[6]
Energy Gap (Eg) 3.5 eV3.4 eV[6]
Hole Mobility (μh) Data not available in reviewed literature~1 x 10⁻⁴ cm²/V·s[1][7]
Thermal Stability (Tm) 330 °C[2][5]298-300 °C[6][8]
Device Performance In a mixed-host white OLED: • EQE: 11.3% (@500 cd/m²) • Current Efficiency: 23.5 cd/A (@500 cd/m²)[2]In a green phosphorescent OLED (as HTL): • EQE: ~18-22% • Power Efficiency: ~55-65 lm/W • Current Efficiency: ~60-70 cd/A[3]

Performance Analysis

Electrochemical Properties: TCP and TCTA possess similar Highest Occupied Molecular Orbital (HOMO) energy levels around 5.8 eV, which are well-matched with the work function of standard anodes like Indium Tin Oxide (ITO), facilitating efficient hole injection.[2][3][5] TCTA's high-lying Lowest Unoccupied Molecular Orbital (LUMO) level of ~2.4 eV makes it an effective material for blocking electrons from reaching the anode, thereby confining charge recombination to the emissive layer and improving device efficiency.[6][8][9]

Thermal Stability: With a higher melting point of 330 °C, TCP exhibits superior thermal stability compared to TCTA (Tm = 298-300 °C).[2][5][6][8] This suggests that TCP may contribute to longer operational lifetimes in devices subjected to thermal stress.

Device Application: TCTA has demonstrated exceptional performance as an HTL in high-efficiency phosphorescent OLEDs, leading to devices with high current and power efficiencies.[3] It is also frequently used as a host material for phosphorescent emitters due to its high band gap.[6] TCP is similarly employed as both an HTL and a phosphorescent host.[2][10] The available data on a mixed-host device shows respectable efficiency, but a direct comparison of single-HTL device performance is challenging based on the provided results.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of hole-transporting materials and the devices they are used in. Below are standard protocols for key experiments.

OLED Device Fabrication (Thermal Evaporation)

This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation, a standard technique for producing high-performance devices.

  • Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each. The substrates are then dried in an oven and treated with UV-Ozone for 10 minutes to improve the work function and facilitate hole injection.

  • Vacuum Deposition: The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure below 10⁻⁶ Torr.

  • Layer Deposition: The organic layers and cathode are deposited sequentially without breaking the vacuum.

    • Hole-Transporting Layer (HTL): TCP or TCTA is deposited at a rate of 1-2 Å/s to a typical thickness of 30-60 nm.[3]

    • Emissive Layer (EML): A host material (e.g., CBP) is co-deposited with a phosphorescent dopant (e.g., Ir(ppy)₃) at a specific weight percentage (e.g., 6-10 wt%).[3]

    • Electron-Transporting Layer (ETL): An electron-transporting material is deposited to a thickness of 20-40 nm.

    • Cathode: A thin layer of Lithium Fluoride (LiF) (~1 nm) is deposited, followed by a thicker layer of Aluminum (Al) (~100 nm) to complete the device.[3]

  • Encapsulation: The completed devices are encapsulated under an inert nitrogen atmosphere to prevent degradation from moisture and oxygen.

Hole Mobility Measurement (Space-Charge Limited Current Method)

The Space-Charge Limited Current (SCLC) method is used to determine the charge carrier mobility of a material by fabricating a single-carrier device.

  • Device Fabrication: A hole-only device is fabricated with the structure: FTO/HTM/Ag.[11] Fluorine-doped Tin Oxide (FTO) serves as the anode, and a high work function metal like Gold (Au) or Silver (Ag) is used as the cathode to ensure efficient hole injection and block electron injection.

  • Current-Voltage (J-V) Measurement: The J-V characteristics of the device are measured in the dark.

  • Mobility Calculation: At higher voltages, the current becomes space-charge limited. The hole mobility (μh) can be calculated from the J-V curve in this region using the Mott-Gurney law for a trap-free semiconductor:

    • J = (9/8)ε₀εᵣμh(V²/d³)

Comparative Workflow Visualization

The following diagram illustrates the logical workflow for the comparative analysis of TCP and TCTA, from their intrinsic properties to their final performance in a device context.

G cluster_materials Hole-Transporting Materials cluster_properties Material Property Analysis cluster_fab Device Integration cluster_eval Performance Evaluation TCP TCP (1,3,5-Tris(N-carbazolyl)benzene) Properties_TCP TCP Properties: - HOMO: 5.8 eV - LUMO: 2.3 eV - Tm: 330 °C TCP->Properties_TCP TCTA TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) Properties_TCTA TCTA Properties: - HOMO: 5.83 eV - LUMO: 2.43 eV - Mobility: ~10⁻⁴ cm²/V·s - Tm: 298-300 °C TCTA->Properties_TCTA Fabrication OLED Fabrication (Vacuum Thermal Evaporation) Properties_TCP->Fabrication Properties_TCTA->Fabrication Evaluation Device Characterization: - Efficiency (EQE, PCE) - Turn-on Voltage - Luminance Fabrication->Evaluation Conclusion Comparative Conclusion Evaluation->Conclusion

Caption: Logical workflow for comparing TCP and TCTA as hole-transporting materials.

References

Performance Analysis of 1,3,5-Tri(9H-carbazol-9-yl)benzene in Red vs. Green Phosphorescent OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance of the host material 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCPb) in red and green phosphorescent Organic Light-Emitting Diodes (OLEDs) reveals its broad applicability and high efficiency, with nuanced differences in performance metrics between the two color systems. This guide provides a comparative overview of TCPb's performance, supported by experimental data, and outlines a typical fabrication protocol for vacuum-deposited OLEDs.

This compound, commonly known as TCPb, tCP, or TCB, is a widely utilized host material in the emissive layer of phosphorescent OLEDs (PhOLEDs).[1][2] Its popularity stems from its excellent hole-transporting properties, high thermal stability, and a high triplet energy level. These characteristics are crucial for efficiently transferring energy to the phosphorescent dopant, which is responsible for light emission.[3][4] This guide focuses on the comparative performance of TCPb when used as a host for red and green emitting phosphors.

Quantitative Performance Comparison

Common phosphorescent dopants used in these systems are tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] for green emission and complexes like bis(1-phenylisoquinoline)(acetylacetonate)iridium(III) [Ir(piq)2(acac)] or tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3] for red emission.[5][6]

Table 1: Performance of Green Phosphorescent OLEDs with Carbazole-Based Hosts

Host MaterialDopant (Concentration)Max. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)
Double-Host SystemIr(ppy)3 (12 wt%)19.0569.3877.29
Carbazole Derivative (LPGH 153)Green Phosphor-32.2-
p-i-n deviceIr(ppy)319-77

Table 2: Performance of Red Phosphorescent OLEDs with Carbazole-Based Hosts

Host MaterialDopant (Concentration)Max. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)
Carbazole Derivative (B24)Red Phosphor16.6--
Carbazole Derivative (LPGH 153)Red Phosphor-22.2-
Indolocarbazole DerivativeIr(piq)2(acac)13.79.92-
Dinuclear Pd(II) Complex HostComplex 120.52--

From the available data, it is evident that TCPb and other carbazole-based hosts can be utilized to fabricate highly efficient green and red PhOLEDs. Green PhOLEDs using these hosts have demonstrated exceptionally high efficiencies, with EQEs reaching up to 19% and power efficiencies as high as 77 lm/W.[7] Red PhOLEDs with similar host materials also show strong performance, with reported EQEs as high as 20.52%.[5][8]

Experimental Protocols

The fabrication of high-performance PhOLEDs is a multi-step process typically carried out in a high-vacuum environment to prevent contamination and degradation of the organic materials. The following is a generalized experimental protocol for the fabrication of a multilayer PhOLED using thermal vapor deposition.

OLED Fabrication by Vacuum Thermal Deposition
  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.

  • Organic and Metal Layer Deposition:

    • The substrates are loaded into a high-vacuum thermal evaporation system with a base pressure typically below 10⁻⁶ Torr.

    • A series of organic layers and the metal cathode are deposited sequentially without breaking the vacuum. The deposition rates and thicknesses of each layer are monitored in situ using quartz crystal monitors.

    • A typical device structure is as follows:

      • Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN) (10 nm)

      • Hole Transport Layer (HTL): e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) (40 nm)

      • Emissive Layer (EML): TCPb doped with a phosphorescent emitter (e.g., 6-12 wt% Ir(ppy)3 for green or Ir(piq)3 for red) (20-30 nm). The host and dopant are co-evaporated from separate sources at a controlled rate.

      • Electron Transport Layer (ETL): e.g., 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) or Alq3 (40 nm)[9]

      • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) (1 nm)

      • Cathode: Aluminum (Al) (100 nm)

  • Encapsulation:

    • After deposition, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Device Architecture and Energy Level Diagram

The efficient operation of a PhOLED relies on the proper alignment of the energy levels of the different materials to facilitate charge injection, transport, and confinement within the emissive layer.

OLED_Device_Structure cluster_device OLED Device Structure cluster_recombination Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) TCPb:Phosphor HTL->EML Holes Light hv EML->Light Recombination & Light Emission ETL Electron Transport Layer (ETL) ETL->EML Electrons EIL Electron Injection Layer (EIL) EIL->ETL Cathode Cathode (Al) Cathode->EIL

Caption: A typical multilayer OLED device structure.

The diagram below illustrates the energy levels of the materials in a typical PhOLED. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels are shown, along with the triplet energy levels (T1) of the host (TCPb) and the guest (phosphorescent dopant). For efficient energy transfer, the triplet energy of the host must be higher than that of the dopant.

Energy_Level_Diagram cluster_energy Energy Level Diagram cluster_materials cluster_levels Anode Anode (ITO) HTL HTL TCPb_Host TCPb (Host) Phosphor_Guest Phosphor (Guest) ETL ETL Cathode Cathode (Al) Anode_WF HTL_HOMO HOMO TCPb_HOMO HOMO HTL_HOMO->TCPb_HOMO HTL_LUMO LUMO Phosphor_HOMO HOMO TCPb_HOMO->Phosphor_HOMO TCPb_LUMO LUMO TCPb_T1 T1 Phosphor_T1 T1 TCPb_T1->Phosphor_T1 Energy Transfer Phosphor_LUMO LUMO Phosphor_LUMO->TCPb_LUMO Phosphor_T1->Phosphor_HOMO Light Emission ETL_HOMO HOMO ETL_LUMO LUMO ETL_LUMO->Phosphor_LUMO Cathode_WF

Caption: Energy level diagram of a typical PhOLED.

Conclusion

References

A Comparative Guide to Validating the Purity of 1,3,5-Tri(9H-carbazol-9-yl)benzene using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for validating the purity of 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCzB). TCzB is a crucial hole-transporting material in organic light-emitting diodes (OLEDs), and its purity is paramount to device performance and longevity. This document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC) for TCzB Purity Assessment

HPLC is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile organic compounds like TCzB. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities that may arise during synthesis.

Potential Impurities in this compound:

Impurities in TCzB can originate from its synthesis, which typically involves the reaction of carbazole with a tri-substituted benzene derivative. Potential impurities may include:

  • Starting Materials: Unreacted carbazole or 1,3,5-tri-substituted benzene.

  • By-products: Incompletely substituted intermediates such as 1-(9H-carbazol-9-yl)-3,5-disubstituted benzene or 1,3-di(9H-carbazol-9-yl)-5-substituted benzene.

  • Degradation Products: Compounds formed due to exposure to light, heat, or air.

The specificity of the HPLC method is critical for effectively separating TCzB from these potential impurities, thereby ensuring an accurate purity determination.

Table 1: Proposed HPLC Method Parameters for TCzB Analysis

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile (ACN) and Water
0-2 min: 80% ACN
2-15 min: Linear gradient to 100% ACN
15-20 min: 100% ACN
20.1-25 min: 80% ACN (re-equilibration)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 293 nm and 324 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 25 minutes
Sample Preparation Dissolve TCzB in Tetrahydrofuran (THF) at a concentration of 1 mg/mL.
Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary or confirmatory data regarding the purity of TCzB.

Table 2: Comparison of Analytical Techniques for TCzB Purity Validation

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative, robust, and widely available.Requires a chromophore, may not detect non-UV active impurities.Quantitative purity analysis of the main component and UV-active impurities.
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a reference standard of the analyte, non-destructive, provides structural information.Lower sensitivity than HPLC, requires a high-purity internal standard, and peak overlap can be an issue.Absolute purity determination and quantification of impurities with known structures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio detection.High sensitivity and selectivity, provides molecular weight information for impurity identification.Can be less quantitative than HPLC-UV, and ionization efficiency can vary between compounds.Identification and characterization of unknown impurities.
Thermal Analysis (DSC/TGA) Measures changes in physical properties as a function of temperature.Provides information on melting point depression (DSC) and thermal stability (TGA).Less sensitive to low levels of impurities, not suitable for all compounds.Assessment of bulk purity and thermal stability.

Experimental Protocols

HPLC Method for TCzB Purity Analysis

This protocol describes a reverse-phase HPLC method suitable for the separation and quantification of TCzB and its potential impurities.

a. Equipment and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (4.6 mm x 250 mm, 5 µm).

  • HPLC-grade Acetonitrile (ACN) and water.

  • HPLC-grade Tetrahydrofuran (THF).

  • This compound (TCzB) sample.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

b. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as specified in Table 1. Degas the solvents before use.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the TCzB sample in THF to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (80% ACN) for at least 30 minutes.

    • Inject 10 µL of the prepared sample.

    • Run the analysis using the gradient program outlined in Table 1.

    • Monitor the chromatogram at 293 nm and 324 nm.

  • Data Analysis:

    • Integrate the peak areas of the main TCzB peak and any impurity peaks.

    • Calculate the purity of TCzB using the area percent method:

      • % Purity = (Area of TCzB peak / Total area of all peaks) x 100

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a method for the absolute purity determination of TCzB using an internal standard.[1][2][3]

a. Equipment and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity internal standard (e.g., maleic anhydride or dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analytical balance.

  • NMR tubes.

b. Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the TCzB sample (e.g., 10 mg) and a known amount of the internal standard (e.g., 5 mg) into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of TCzB and a signal of the internal standard.

    • Calculate the purity of TCzB using the following formula:

      • % Purity = (I_TCzB / I_IS) * (N_IS / N_TCzB) * (MW_TCzB / MW_IS) * (m_IS / m_TCzB) * 100

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the identification and characterization of impurities in a TCzB sample.[4][5]

a. Equipment and Reagents:

  • LC-MS system (HPLC coupled to a mass spectrometer, e.g., Q-TOF or Orbitrap).

  • Use the same column, mobile phase, and sample preparation as the HPLC method.

b. Procedure:

  • Chromatographic Separation: Perform the HPLC separation as described in the HPLC protocol.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed to the mass spectrometer.

    • Use an appropriate ionization source (e.g., APCI or ESI) and operate in positive ion mode.

    • Acquire mass spectra for the main TCzB peak and all impurity peaks.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ions for each impurity.

    • Use the accurate mass measurements to propose elemental compositions and potential structures for the impurities.

Thermal Analysis (DSC/TGA)

This protocol outlines the use of Differential Scanning Calorimetry (DSC) for melting point-based purity assessment and Thermogravimetric Analysis (TGA) for thermal stability.[6][7][8]

a. Equipment and Reagents:

  • DSC instrument.

  • TGA instrument.

  • TCzB sample.

  • Aluminum pans.

b. Procedure for DSC:

  • Accurately weigh a small amount of the TCzB sample (2-5 mg) into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for the melting point onset and peak shape. A sharp melting peak indicates high purity, while a broad peak suggests the presence of impurities.

c. Procedure for TGA:

  • Place a small, accurately weighed amount of the TCzB sample (5-10 mg) into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the weight loss as a function of temperature.

  • Analyze the thermogram to determine the decomposition temperature, which is an indicator of thermal stability.

Visualizations

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation TCzB_Sample TCzB Sample Dissolution Dissolution in appropriate solvent TCzB_Sample->Dissolution Thermal Thermal Analysis (DSC/TGA) TCzB_Sample->Thermal HPLC HPLC-UV Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR LCMS LC-MS Analysis Dissolution->LCMS Purity_Quant Purity Quantification (%) HPLC->Purity_Quant qNMR->Purity_Quant Impurity_ID Impurity Identification LCMS->Impurity_ID Thermal_Stab Thermal Stability Thermal->Thermal_Stab Final_Report Final Purity Report Purity_Quant->Final_Report Impurity_ID->Final_Report Thermal_Stab->Final_Report

Caption: Workflow for the purity validation of this compound.

HPLC_vs_Alternatives cluster_hplc Primary Method cluster_alternatives Complementary / Orthogonal Methods TCzB TCzB Purity Validation HPLC HPLC-UV TCzB->HPLC qNMR qNMR TCzB->qNMR LCMS LC-MS TCzB->LCMS Thermal Thermal Analysis TCzB->Thermal HPLC_Adv High Resolution Quantitative Robust HPLC->HPLC_Adv qNMR_Adv Absolute Quantification Structural Information qNMR->qNMR_Adv LCMS_Adv Impurity ID High Sensitivity LCMS->LCMS_Adv Thermal_Adv Bulk Purity Thermal Stability Thermal->Thermal_Adv

Caption: Logical relationship between HPLC and alternative purity validation techniques for TCzB.

References

Benchmarking Hole Mobility: A Comparative Analysis of TCP and Other Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 25, 2025 – In the rapidly advancing field of organic electronics, the selection of high-performance materials is paramount to enhancing device efficiency and longevity. This guide presents a comparative analysis of the hole mobility of 1,3,5-tris(carbazol-9-yl)benzene (TCP), a prominent carbazole derivative, against two other widely utilized carbazole-based compounds: 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA) and 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Carbazole derivatives are a class of organic materials renowned for their excellent hole-transporting properties, making them integral components in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other organic electronic devices.[1] The efficiency of these devices is intrinsically linked to the hole mobility of the transport layer, which dictates the ease with which positive charge carriers move through the material.

Quantitative Comparison of Hole Mobility

The hole mobility of these carbazole derivatives has been experimentally determined using various techniques, primarily the Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) methods. The following table summarizes the reported hole mobility values for TCP, TCTA, and CBP.

CompoundAbbreviationHole Mobility (μh) [cm²/V·s]Measurement Method(s)
1,3,5-tris(carbazol-9-yl)benzeneTCP (or tCP)Excellent hole-transporting properties noted, specific experimental value not widely reported.[2][3]-
4,4',4''-Tris(carbazol-9-yl)triphenylamineTCTA~1 x 10⁻⁴Time-of-Flight (TOF)[4][5]
4,4'-bis(N-carbazolyl)-1,1'-biphenylCBP10⁻³ - 10⁻⁴ (experimental); 1.52 (theoretical)TOF, SCLC[6][7]

Note: While TCP is widely cited for its excellent hole-transporting capabilities, a specific, consistently reported experimental value for its hole mobility is not as readily available in the literature as for TCTA and CBP. The provided data for TCTA and CBP represents values obtained from thin-film measurements at room temperature.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, detailed methodologies for the two primary techniques used to measure hole mobility in these organic thin films are provided below.

Time-of-Flight (TOF) Method

The Time-of-Flight method is a direct technique for measuring charge carrier mobility. It involves generating a sheet of charge carriers near one electrode of a sample by a short pulse of light and measuring the time it takes for these carriers to drift across the sample thickness to the opposite electrode under an applied electric field.

Experimental Workflow for Time-of-Flight (TOF) Measurement:

TOF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Substrate Cleaning p2 Electrode Deposition (e.g., ITO) p1->p2 p3 Organic Film Deposition (e.g., Spin-coating, Thermal Evaporation) p2->p3 p4 Counter-Electrode Deposition (e.g., Al) p3->p4 m1 Mount Sample in Vacuum Chamber p4->m1 m2 Apply Bias Voltage m1->m2 m3 Pulsed Laser Excitation m2->m3 m4 Record Photocurrent Transient m3->m4 a1 Determine Transit Time (τt) from Transient m4->a1 a2 Calculate Mobility (μ = d² / (V * τt)) a1->a2

Figure 1. A flowchart illustrating the key steps in determining hole mobility using the Time-of-Flight (TOF) method.

Detailed Protocol:

  • Sample Preparation:

    • A transparent conductive substrate, typically Indium Tin Oxide (ITO) coated glass, is thoroughly cleaned.

    • A thin film of the carbazole derivative (e.g., TCP, TCTA, or CBP) is deposited onto the ITO substrate. This can be achieved through techniques like spin-coating from a solution or thermal evaporation in a high-vacuum chamber. The film thickness should be on the order of a few micrometers for optimal TOF measurements.[8]

    • A top metal electrode (e.g., aluminum) is then deposited onto the organic layer via thermal evaporation. This creates a sandwich-like device structure (ITO/Carbazole Derivative/Al).

  • Measurement Setup:

    • The prepared sample is placed in a vacuum chamber to prevent degradation from environmental factors.

    • A DC voltage source is connected across the two electrodes to create an electric field within the organic layer.

    • A pulsed laser with a wavelength that is strongly absorbed by the carbazole derivative is used to generate electron-hole pairs near the transparent ITO electrode. The pulse duration should be much shorter than the carrier transit time.

  • Data Acquisition and Analysis:

    • Upon laser excitation, the generated holes drift across the organic layer under the influence of the applied electric field, inducing a transient photocurrent.

    • This photocurrent is measured using a fast oscilloscope connected in series with the sample.

    • The transit time (τt) is determined from the shape of the photocurrent transient. For non-dispersive transport, this is the time at which the photocurrent starts to drop off.

    • The hole mobility (μ) is then calculated using the formula: μ = d² / (V * τt), where 'd' is the thickness of the organic film and 'V' is the applied voltage.

Space-Charge-Limited Current (SCLC) Method

The Space-Charge-Limited Current (SCLC) method is another common technique for determining the charge carrier mobility in organic semiconductors. This method analyzes the current-voltage (J-V) characteristics of a single-carrier device. At a certain voltage, the injected charge carriers form a space charge that limits the current, and the mobility can be extracted from this SCLC regime.

Logical Flow for SCLC Mobility Determination:

SCLC_Logic start Fabricate Hole-Only Device measure Measure Current-Voltage (J-V) Characteristics start->measure plot Plot J vs. V² measure->plot identify Identify Linear SCLC Region plot->identify fit Fit to Mott-Gurney Law identify->fit extract Extract Hole Mobility (μ) fit->extract

Figure 2. The logical progression for extracting hole mobility from SCLC measurements.

Detailed Protocol:

  • Device Fabrication:

    • A "hole-only" device is fabricated. This requires selecting electrode materials with work functions that align with the Highest Occupied Molecular Orbital (HOMO) of the carbazole derivative to ensure efficient hole injection and block electron injection. A typical structure would be ITO/Hole Injection Layer/Carbazole Derivative/High Work Function Metal (e.g., Au or MoO₃/Al).

    • The organic layer is deposited using methods similar to those for TOF samples (spin-coating or thermal evaporation).

  • Electrical Characterization:

    • The current density (J) is measured as a function of the applied voltage (V) using a source-measure unit.

  • Data Analysis:

    • The J-V characteristics are plotted on a log-log scale. In an ideal trap-free semiconductor, the plot will exhibit an ohmic region (J ∝ V) at low voltages and an SCLC region (J ∝ V²) at higher voltages.

    • The mobility is extracted from the SCLC region using the Mott-Gurney law: J = (9/8) * ε₀ * εr * μ * (V²/d³), where ε₀ is the permittivity of free space, εr is the relative dielectric constant of the material, μ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the organic layer. By plotting J versus V², the mobility can be determined from the slope of the linear fit in the SCLC regime.

Conclusion

This guide provides a comparative overview of the hole mobility of TCP, TCTA, and CBP, three important carbazole derivatives in the field of organic electronics. While TCTA and CBP have well-documented hole mobilities in the range of 10⁻⁴ to 10⁻³ cm²/V·s, the quantitative data for TCP is less prevalent, though it is consistently recognized for its excellent hole-transporting characteristics. The provided detailed experimental protocols for the Time-of-Flight and Space-Charge-Limited Current methods offer a foundational understanding for researchers seeking to perform their own comparative studies and contribute to the growing body of knowledge on these promising materials. Further experimental investigation into the hole mobility of TCP is warranted to enable more direct and quantitative comparisons within this important class of organic semiconductors.

References

A Comparative Analysis of Triplet Energies in Host Materials: 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCP) vs. 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic electronics, particularly in the development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the selection of an appropriate host material is paramount. The triplet energy (ET) of the host is a critical parameter that dictates its ability to effectively confine and facilitate the radiative decay of triplet excitons from a phosphorescent guest emitter. This guide provides a detailed comparison of the triplet energies of two widely recognized carbazole-based host materials: 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCP) and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).

Quantitative Data Summary

The triplet energies of TCP and CBP, determined through experimental measurements, are summarized in the table below. A higher triplet energy in a host material is generally desirable, especially for blue PhOLEDs, to prevent reverse energy transfer from the guest emitter to the host.

CompoundChemical StructureTriplet Energy (ET) [eV]
This compound (TCP) Chemical structure of this compound~2.9 - 3.0 (estimated)
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) Chemical structure of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl2.58 - 2.69

Note: While TCP is widely recognized as a high-triplet-energy host material suitable for blue phosphorescent emitters, a precise, experimentally determined value is not consistently reported in the literature. The estimated value is based on its molecular structure and performance in devices. A structurally related compound, 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB), has a reported triplet energy of 2.79 eV[1].

Comparative Analysis

As the data indicates, TCP possesses a significantly higher estimated triplet energy compared to CBP. This makes TCP a more suitable host material for high-energy (i.e., blue and deep-blue) phosphorescent emitters. The triplet energy of CBP, while sufficient for green and red emitters, can be too low for blue emitters, leading to energy back-transfer and reduced device efficiency.

The structural difference between the two molecules underpins their differing triplet energies. In CBP, the two carbazole moieties are linked via a biphenyl bridge, which allows for a degree of electronic conjugation and results in a lower triplet energy state. In contrast, the meta-linkage of the three carbazole units to the central benzene ring in TCP disrupts the π-conjugation pathway. This localization of the electronic excitation on the individual carbazole moieties leads to a higher triplet energy.

Experimental Protocols

The determination of triplet energy for organic materials is crucial for their application in OLEDs. The most common and direct method is low-temperature phosphorescence spectroscopy .

Phosphorescence Spectroscopy at 77 K

Objective: To measure the phosphorescence emission spectrum of the material to determine its triplet energy (ET). The highest energy (shortest wavelength) peak or the onset of the phosphorescence spectrum corresponds to the T1 -> S0 transition.

Methodology:

  • Sample Preparation: The organic material (e.g., TCP or CBP) is dissolved in a suitable, optically transparent solvent that forms a rigid glass at low temperatures. A common choice is 2-methyltetrahydrofuran (2-MeTHF). The concentration is typically kept low (e.g., 10-5 M) to minimize intermolecular interactions and aggregation. The solution is placed in a quartz sample tube.

  • Cryogenic Setup: The sample tube is placed in a quartz dewar filled with liquid nitrogen (77 K). This low temperature is essential to minimize non-radiative decay processes and enhance the phosphorescence quantum yield, making the emission easier to detect.

  • Excitation: The sample is excited using a monochromatic light source, typically a pulsed laser or the output of a monochromated xenon lamp. The excitation wavelength is chosen to correspond to an absorption band of the material.

  • Detection: The emitted light is collected at a 90-degree angle to the excitation beam to minimize scattered light. To distinguish the long-lived phosphorescence from short-lived fluorescence, a time-gated detection method is employed. This involves introducing a delay between the excitation pulse and the start of signal acquisition. A chopper or a pulsed detector can be used for this purpose.

  • Spectral Analysis: The collected phosphorescence is passed through a monochromator and detected by a sensitive photodetector, such as a photomultiplier tube (PMT) or a CCD camera. The resulting phosphorescence spectrum (intensity vs. wavelength) is recorded.

  • Triplet Energy Calculation: The triplet energy (ET) is determined from the high-energy onset of the 0-0 vibrational peak in the phosphorescence spectrum. The wavelength (λ) at this onset is converted to energy in electron volts (eV) using the following equation:

    E (eV) = 1240 / λ (nm)

Visualizations

Energy Transfer Mechanism in a Phosphorescent OLED

The following diagram illustrates the fundamental energy transfer process within the emissive layer of a PhOLED, highlighting the critical role of the host and guest triplet energy levels.

EnergyTransfer H_S1 S1 (Singlet) H_T1 T1 (Triplet) H_S1->H_T1 ISC G_T1 T1 (Triplet) H_T1->G_T1 Triplet Energy Transfer (Förster/Dexter) H_S0 S0 (Ground State) G_S1 S1 (Singlet) G_S0 S0 (Ground State) G_T1->G_S0 Phosphorescence (Light Emission) charge_recombination Charge Recombination on Host

Caption: Energy level diagram illustrating exciton dynamics in a PhOLED.

Experimental Workflow for Triplet Energy Determination

This diagram outlines the key steps in the experimental determination of a material's triplet energy using phosphorescence spectroscopy.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Measurement at 77 K cluster_analysis Data Analysis A Dissolve sample in 2-MeTHF (10^-5 M) B Place in quartz tube A->B C Cool sample in liquid nitrogen dewar B->C D Excite with pulsed laser C->D E Time-gated detection of emission D->E F Record phosphorescence spectrum E->F G Determine high-energy onset (λ_onset) F->G H Calculate E_T = 1240 / λ_onset G->H

Caption: Workflow for triplet energy measurement via phosphorescence spectroscopy.

References

Navigating the Landscape of Host Materials: A Comparative Analysis of Device Efficiency Roll-Off in TCP-Based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of 1,2,3-tris(carbazol-9-yl)benzene (TCP) as a host material in Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent Organic Light-Emitting Diodes (OLEDs), benchmarked against the widely-used hosts mCP and CBP.

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of the host material for the emissive layer is paramount. The host matrix plays a crucial role in facilitating charge transport, maintaining a high triplet energy to confine excitons on the guest emitter, and ultimately, in mitigating the ubiquitous challenge of efficiency roll-off at high brightness levels. This guide provides a comparative analysis of 1,2,3-tris(carbazol-9-yl)benzene (TCP) against two other prominent carbazole-based host materials: 1,3-bis(N-carbazolyl)benzene (mCP) and 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP).

Quantitative Performance Comparison

The following table summarizes key performance metrics for OLEDs utilizing TCP, mCP, and CBP as host materials. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the available literature; therefore, variations in device architecture and emitter materials should be considered when interpreting the data.

Host MaterialEmitter TypeEmitterMax. External Quantum Efficiency (EQE) (%)Current Efficiency at 100 cd/m² (cd/A)Current Efficiency at 1000 cd/m² (cd/A)Efficiency Roll-off at 1000 cd/m² (%)
TCP PhosphorescentIr(ppy)₃ (Green)~18-20%~55-60~45-50~15-25%
mCP PhosphorescentFIrpic (Blue)~19.6%45.0~30-35~22-33%
mCP TADF4CzIPN (Green)22.0%--4.5% (at 1000 cd/m²) and 11.4% (at 2000 cd/m²)
CBP PhosphorescentIr(ppy)₃ (Green)~15-19%~40-50~25-35~30-50%
CBP Derivative (CBPPO) PhosphorescentFIrpic (Blue)14.4%--Negligible (EQE of 14.1% at 5000 cd/m²)[1]

Note: Efficiency roll-off is calculated as [(Peak Efficiency - Efficiency at 1000 cd/m²) / Peak Efficiency] * 100%. Data is compiled from multiple sources and represents a general performance range.

Understanding Efficiency Roll-Off: Key Mechanisms

The decrease in efficiency at higher current densities, or "roll-off," is a critical issue for OLEDs, particularly for high-brightness applications. This phenomenon is primarily attributed to several quenching mechanisms that lead to non-radiative recombination of excitons.

Key Quenching Mechanisms:
  • Triplet-Triplet Annihilation (TTA): At high exciton densities, two triplet excitons can interact, resulting in the annihilation of one or both excitons, often without the emission of light. This is a dominant roll-off mechanism in phosphorescent and TADF OLEDs due to the long lifetime of triplet excitons.

  • Triplet-Polaron Quenching (TPQ): The interaction between a triplet exciton and a charge carrier (polaron) can lead to the non-radiative decay of the exciton. This process becomes more significant at high current densities where there is a higher concentration of polarons.

  • Singlet-Triplet Annihilation (STA): In TADF devices, where both singlet and triplet excitons are present, the interaction between a singlet exciton and a triplet exciton can quench the emissive singlet state.

The molecular structure and electronic properties of the host material significantly influence the extent of these quenching processes. Hosts with balanced charge transport properties can reduce the accumulation of polarons in the emissive layer, thereby mitigating TPQ. A high triplet energy is also crucial to ensure efficient energy transfer to the guest and to prevent back-energy transfer, which can exacerbate quenching effects.

Efficiency_Roll_Off_Mechanisms cluster_injection Charge Injection & Transport cluster_emission Emissive Layer Hole Holes Exciton Exciton Formation (Singlet & Triplet) Hole->Exciton TPQ Triplet-Polaron Quenching Hole->TPQ Electron Electrons Electron->Exciton Electron->TPQ Radiative_Decay Light Emission Exciton->Radiative_Decay Desired Pathway TTA Triplet-Triplet Annihilation Exciton->TTA Roll-Off Exciton->TPQ Roll-Off STA Singlet-Triplet Annihilation Exciton->STA Roll-Off (TADF)

Key mechanisms contributing to efficiency roll-off in OLEDs.

Experimental Protocols

The fabrication and characterization of OLEDs involve a series of well-defined steps to ensure reproducibility and accurate performance evaluation. Below is a generalized experimental protocol for the fabrication of a phosphorescent OLED, which can be adapted for different host and guest materials.

Substrate Preparation:
  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone for 10-15 minutes to remove organic residues and improve the work function of the ITO anode.

Device Fabrication:
  • All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr).

  • Hole Injection Layer (HIL): A material such as hexaazatriphenylene-hexacarbonitrile (HAT-CN) or molybdenum oxide (MoO₃) is deposited to a thickness of 5-10 nm.

  • Hole Transport Layer (HTL): A hole-transporting material like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) or TAPC is deposited to a thickness of 30-50 nm.

  • Emissive Layer (EML): The host material (TCP, mCP, or CBP) and the phosphorescent guest emitter are co-evaporated from separate sources. The doping concentration of the guest is typically in the range of 6-15 wt%. The thickness of the EML is usually between 20-40 nm.

  • Electron Transport Layer (ETL): An electron-transporting material such as tris(8-hydroxyquinolinato)aluminum (Alq₃) or 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) is deposited to a thickness of 30-50 nm.

  • Electron Injection Layer (EIL): A thin layer of lithium fluoride (LiF) or cesium carbonate (Cs₂CO₃) (1-2 nm) is deposited to facilitate electron injection.

  • Cathode: An aluminum (Al) or silver (Ag) layer (100-150 nm) is deposited as the cathode.

Device Characterization:
  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer.

  • The electroluminescence (EL) spectra are recorded to determine the emission color and purity.

  • The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectrum.

  • Efficiency roll-off is determined by plotting the efficiency as a function of current density or luminance.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_char Characterization Cleaning Substrate Cleaning (Ultrasonication) UVO UV-Ozone Treatment Cleaning->UVO HIL HIL Deposition UVO->HIL HTL HTL Deposition HIL->HTL EML EML Co-evaporation (Host + Guest) HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode JVL J-V-L Measurement Cathode->JVL EL EL Spectrum Cathode->EL Efficiency Efficiency Calculation (EQE, CE, PE) JVL->Efficiency EL->Efficiency RollOff Roll-Off Analysis Efficiency->RollOff

A generalized workflow for OLED fabrication and characterization.

Conclusion

While TCP, mCP, and CBP are all effective carbazole-based host materials, their performance regarding efficiency roll-off can vary depending on the specific device architecture and emitter used. The available data suggests that TCP can offer a good balance of high efficiency and moderate roll-off, particularly for green phosphorescent emitters. Modified versions of mCP and CBP, such as those incorporating bulky side groups or bipolar functionalities, have shown significant improvements in reducing efficiency roll-off, highlighting the ongoing research efforts to optimize host material design. For researchers and professionals in the field, the choice of host material will ultimately depend on the specific application requirements, including the desired color, efficiency targets at operational brightness, and the overall device stability. Further direct comparative studies under identical conditions are needed to definitively rank the performance of these host materials and to fully elucidate the structure-property relationships that govern efficiency roll-off.

References

Morphological Stability Showdown: Crystalline Thin Films Versus Amorphous Solid Dispersions in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the morphological stability and performance of crystalline thin films versus amorphous solid dispersions as drug delivery platforms.

The physical form of a drug within its delivery system is a critical determinant of its stability, dissolution rate, and ultimately, its bioavailability. Two prominent strategies for formulating poorly soluble drugs involve creating either highly ordered crystalline thin films or disordered amorphous solid dispersions (ASDs). This guide provides an in-depth comparison of the morphological stability of these two platforms, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal approach for their drug development needs.

At a Glance: Key Performance Metrics

The choice between a crystalline thin film and an amorphous solid dispersion hinges on a trade-off between thermodynamic stability and kinetic solubility. Crystalline forms are inherently more stable, while amorphous forms offer the advantage of higher apparent solubility and faster dissolution rates.[1] The following table summarizes the key performance characteristics of each system.

Performance MetricCrystalline Thin FilmsAmorphous Solid Dispersions (Amorphous Hosts)
Morphological Stability High (thermodynamically stable)Low (thermodynamically unstable, prone to recrystallization)[1]
Solubility LowerHigher[2]
Dissolution Rate SlowerFaster[2]
Drug Loading Capacity Can be high, dependent on film structureLimited by the miscibility of the drug in the polymer matrix
Manufacturing Complexity Can be complex to control crystal polymorphism and morphology[3]Often involves solvent evaporation or melt extrusion techniques[4]
Common Challenges Limited dissolution enhancement for very poorly soluble drugsPhysical instability (recrystallization) during storage and in the presence of moisture[5]

Deep Dive: Understanding Morphological Stability

The long-term efficacy of a drug product is intrinsically linked to the physical stability of its formulation. For both crystalline films and amorphous dispersions, maintaining the intended solid-state form is paramount.

Crystalline Thin Films: The Fortress of Stability

Crystalline thin films are characterized by a highly ordered, repeating three-dimensional arrangement of molecules. This lattice structure represents a low-energy state, making it thermodynamically stable.[1] The primary challenge in developing crystalline thin films is not in maintaining stability, but in controlling the crystallization process to achieve the desired polymorph, morphology, and crystal size, as these factors significantly impact the dissolution rate.[3]

Factors influencing the stability and performance of crystalline thin films include:

  • Polymer-Drug Interactions: The choice of polymer and its interaction with the drug can influence crystal growth and adhesion to the substrate.[6]

  • Manufacturing Process: Techniques like evaporative meniscus guided coating allow for control over crystal morphology and polymorphism by adjusting parameters such as coating temperature and speed.[3]

  • Environmental Factors: While generally stable, extreme temperatures or exposure to certain solvents can potentially induce polymorphic transformations.[7]

Amorphous Solid Dispersions: The High-Energy State

In contrast, amorphous solid dispersions (ASDs) consist of the drug molecularly dispersed in a polymer matrix in a disordered, high-energy state.[2] This lack of a crystal lattice eliminates the energy barrier required for dissolution, leading to higher apparent solubility and faster release rates. However, this thermodynamic instability makes ASDs susceptible to converting to the more stable crystalline form over time, a phenomenon known as recrystallization.[1]

Key factors governing the stability of amorphous solid dispersions include:

  • Polymer Selection: The polymer acts as a stabilizer by increasing the glass transition temperature (Tg) of the mixture and through specific drug-polymer interactions that inhibit molecular mobility.[8]

  • Drug Loading: Higher drug loading can increase the propensity for recrystallization, as the drug molecules are more likely to come into contact and form crystal nuclei.

  • Environmental Conditions: Exposure to heat and moisture can act as plasticizers, lowering the Tg of the dispersion and increasing molecular mobility, thereby accelerating recrystallization.[5]

Experimental Protocols for Assessing Morphological Stability

A robust assessment of morphological stability requires a suite of analytical techniques to characterize the solid-state properties of the drug delivery system over time and under various stress conditions.

Core Stability-Indicating Methods
Experimental TechniquePurpose
Powder X-Ray Diffraction (PXRD) To identify the solid-state form of the drug (crystalline or amorphous). Sharp peaks indicate crystallinity, while a halo pattern suggests an amorphous state.[4]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of amorphous dispersions and the melting point (Tm) of crystalline materials. Changes in these thermal events over time can indicate physical instability.[9]
Scanning Electron Microscopy (SEM) To visualize the surface morphology of the film or dispersion. The appearance of crystalline structures on the surface of an ASD is a direct indication of recrystallization.[9]
Polarized Light Microscopy (PLM) To detect birefringence, a property of crystalline materials. The appearance of birefringent regions in an initially amorphous sample signifies crystallization.
In Vitro Dissolution Testing To measure the rate and extent of drug release. A decrease in the dissolution rate of an ASD over time often correlates with recrystallization.[9]

Visualizing the Pathways: From Formulation to Stability Assessment

The following diagrams illustrate the key decision points and experimental workflows in the development and stability assessment of crystalline thin films and amorphous solid dispersions.

Formulation_Development_Pathway cluster_Start Drug Candidate cluster_Formulation_Choice Formulation Strategy cluster_Crystalline Crystalline Thin Film cluster_Amorphous Amorphous Solid Dispersion cluster_Stability Stability Assessment Start Poorly Soluble Drug Choice Select Formulation Approach Start->Choice Crystalline_Dev Control Polymorphism & Morphology Choice->Crystalline_Dev Crystalline Film Amorphous_Dev Select Polymer & Prepare ASD Choice->Amorphous_Dev Amorphous Host Crystalline_Char Characterize Crystal Form Crystalline_Dev->Crystalline_Char Stability_Testing Accelerated Stability Studies (Temp/Humidity) Crystalline_Char->Stability_Testing Amorphous_Char Confirm Amorphous State Amorphous_Dev->Amorphous_Char Amorphous_Char->Stability_Testing Final_Assessment Assess Morphological Stability (PXRD, DSC, SEM) Stability_Testing->Final_Assessment

Caption: Formulation development and stability assessment workflow.

Amorphous_Instability_Pathway Amorphous Amorphous Solid Dispersion (High Energy State) Plasticization Plasticization (Lowered Tg) Mobility Increased Molecular Mobility Amorphous->Mobility leads to Stress Stress Factors (Temperature, Moisture) Stress->Amorphous Plasticization->Mobility Nucleation Nucleation Mobility->Nucleation Growth Crystal Growth Nucleation->Growth Crystalline Crystalline Form (Low Energy State) Growth->Crystalline Performance_Loss Loss of Performance (Decreased Dissolution) Crystalline->Performance_Loss

Caption: Pathway of amorphous solid dispersion instability.

Conclusion

The decision to formulate a drug as a crystalline thin film or an amorphous solid dispersion is a complex one, with significant implications for the product's stability and performance. Crystalline films offer a robust, stable platform, but may not provide sufficient enhancement in dissolution for highly insoluble compounds. Amorphous solid dispersions can dramatically improve solubility and dissolution, but their inherent instability requires careful formulation and manufacturing strategies to prevent recrystallization. A thorough understanding of the physical chemistry of the drug and the polymer, coupled with a comprehensive stability assessment program utilizing the techniques outlined in this guide, is essential for the successful development of either dosage form.

References

Comparative Electrochemical Stability of Tris(4-carboxyphenyl)benzene Isomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, understanding the electrochemical stability of organic molecules is paramount for their application in diverse fields, from electronic devices to therapeutic agents. This guide provides a comparative overview of the electrochemical stability of 1,3,5-Tris(4-carboxyphenyl)benzene (TCP) and its isomers, supported by the available, albeit limited, scientific data.

Currently, detailed experimental comparisons of the electrochemical stability of TCP and its various isomers, such as 1,2,4- and 1,2,3-Tris(4-carboxyphenyl)benzene, are not extensively available in peer-reviewed literature. The primary focus of existing research on 1,3,5-Tris(4-carboxyphenyl)benzene (also known as H3BTB) has been its application as a versatile building block in the synthesis of Metal-Organic Frameworks (MOFs) for gas storage and catalysis, as well as its potential as an anticancer agent due to its ability to interact with DNA. While these studies provide valuable insights into its chemical and physical properties, they do not typically delve into a systematic analysis of its electrochemical behavior.

Theoretical Insights into Electrochemical Properties

In the absence of direct experimental electrochemical data, computational studies offer a theoretical glimpse into the electronic characteristics that underpin the electrochemical stability of 1,3,5-Tris(4-carboxyphenyl)benzene. Density Functional Theory (DFT) calculations have been employed to determine key electronic parameters.

Parameter1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
Ionization Potential (eV)9.2
Chemical Softness (η)0.31
Global Reactivity Index (eV)3.1

Table 1: Theoretically calculated electronic properties of 1,3,5-Tris(4-carboxyphenyl)benzene. These parameters provide an indication of the molecule's tendency to be oxidized or reduced.

The ionization potential suggests the energy required to remove an electron, indicating its resistance to oxidation. Chemical softness and the global reactivity index provide further insights into its overall chemical reactivity and stability. It is important to note that these are theoretical values and experimental verification is crucial for a definitive comparison.

Experimental Considerations for Assessing Electrochemical Stability

To experimentally evaluate and compare the electrochemical stability of TCP and its isomers, a standardized set of electrochemical techniques would be employed. The following outlines a typical experimental workflow.

Experimental Workflow for Electrochemical Stability Analysis

G cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Electrochemical Measurements cluster_analysis Data Analysis prep1 Dissolve TCP/isomer in suitable solvent (e.g., DMF, DMSO) prep2 Add supporting electrolyte (e.g., TBAPF6) prep1->prep2 cell1 Three-electrode cell: Working Electrode (e.g., GC) Reference Electrode (e.g., Ag/AgCl) Counter Electrode (e.g., Pt wire) prep2->cell1 Introduce solution into the cell cv Cyclic Voltammetry (CV) cell1->cv Perform initial scan cp Chronoamperometry/ Chronocoulometry cv->cp Apply constant potential analysis1 Determine oxidation & reduction potentials from CV cv->analysis1 eis Electrochemical Impedance Spectroscopy (EIS) cp->eis Probe interfacial properties analysis2 Evaluate cycling stability (current retention over cycles) cp->analysis2 analysis3 Analyze charge transfer resistance from EIS eis->analysis3

A Comparative Guide to the Quantum Efficiency of OLEDs Featuring 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCPB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Organic Light-Emitting Diodes (OLEDs) utilizing 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCPB) as a key component. The quantum efficiency of TCPB-based devices is benchmarked against common alternative materials, supported by experimental data to inform material selection and advance OLED research and development.

Performance Comparison of Host and Hole-Transport Materials

The selection of appropriate host and hole-transport materials is critical in determining the overall efficiency and longevity of an OLED. This compound (TCPB) is a versatile material often employed as both a hole-transporting layer (HTL) and a host material for phosphorescent emitters due to its high triplet energy and good hole mobility.[1] This section compares the performance of OLEDs using TCPB with devices employing other widely used materials such as 1,3-Di(9H-carbazol-9-yl)benzene (mCP), 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA), and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).

Data Presentation: Quantitative Performance Metrics

The following table summarizes key performance metrics for phosphorescent OLEDs (PhOLEDs) utilizing TCPB and common alternative materials. It is important to note that direct comparisons are most effective when device architectures are similar. The data presented here is compiled from various studies to provide a representative overview.

Host/HTL MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Max. Luminance (cd/m²)Turn-on Voltage (V)
TCPB Ir(ppy)₃~19.3~45.0~55.0>10,000~3.0
mCPFIrpic~30.0~45.0---
TCTAIr(ppy)₃~18-22~55-65~60-70>20,000~2.8-3.8
CBPIr(dmpq)₂(acac)---293 @ 14V-

Note: Performance metrics can vary significantly based on the specific device architecture, emitter used, layer thicknesses, and fabrication conditions. The data above should be considered as a general reference.

Discussion of Alternatives

  • 1,3-Di(9H-carbazol-9-yl)benzene (mCP): A widely used host material, particularly for blue PhOLEDs, due to its high triplet energy (ET ≈ 2.91 eV).[2][3] Studies have shown that mCP can facilitate very high internal quantum yields.[2] However, its lower glass transition temperature (Tg ≈ 63 °C) can be a limitation for device stability.[4]

  • 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA): This starburst-type molecule is an excellent hole-transporting material and can also function as a host.[1][5] It offers good thermal stability and high hole mobility, often leading to devices with high efficiency and low turn-on voltages.[1]

  • 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP): A versatile and commonly used host material for green and red PhOLEDs.[1] While it has a suitable triplet energy for many common phosphorescent emitters, its performance can sometimes be surpassed by more advanced host materials.[1]

Experimental Protocols

To ensure the reproducibility and validity of quantum efficiency measurements, detailed and consistent experimental protocols are essential. This section outlines a typical methodology for the fabrication and characterization of OLEDs.

OLED Fabrication

The fabrication of multilayer OLEDs is typically carried out in a high-vacuum environment (< 10-6 Torr) using thermal evaporation. A typical device structure is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Hole Injection Layer (HIL): A thin layer of a hole injection material, such as hexaazatriphenylenehexacarbonitrile (HATCN), is deposited onto the ITO anode.

  • Hole Transport Layer (HTL): The hole-transporting material (e.g., TCPB, TCTA, or mCP) is deposited to a specified thickness, typically in the range of 30-60 nm.

  • Emissive Layer (EML): The host material (e.g., TCPB, mCP, or CBP) is co-evaporated with a phosphorescent dopant (e.g., an iridium(III) complex) at a specific doping concentration (typically 5-15 wt%). The thickness of this layer is usually around 20-40 nm.[1]

  • Electron Transport Layer (ETL): An electron-transporting material, such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), is deposited.

  • Electron Injection Layer (EIL): A thin layer of a low work function material, like lithium fluoride (LiF), is deposited to facilitate electron injection.

  • Cathode: A metal cathode, typically aluminum (Al), is deposited to complete the device.

Quantum Efficiency Validation

The external quantum efficiency (EQE) is a critical parameter for evaluating OLED performance. It is defined as the ratio of the number of photons emitted from the device to the number of electrons injected.

Measurement Setup:

  • Integrating Sphere: To accurately measure the total emitted light, regardless of the angular distribution, the OLED is placed inside an integrating sphere.[6][7] This captures photons emitted in all forward directions.

  • Source Meter: A source meter is used to apply a controlled current or voltage to the OLED device.

  • Spectrometer: A calibrated spectrometer, often a CCD-based system, is coupled to the integrating sphere to measure the electroluminescence spectrum of the device.[6]

Measurement Procedure:

  • The fabricated OLED is placed at a port of the integrating sphere.

  • The device is driven by the source meter at various current densities.

  • At each current density, the electroluminescence spectrum is recorded by the spectrometer.

  • The total number of emitted photons is calculated by integrating the spectral photon flux over the entire emission wavelength range.

  • The number of injected electrons is determined from the measured current.

  • The EQE is then calculated using the following formula[8]:

    EQE (%) = (Number of emitted photons / Number of injected electrons) x 100

Mandatory Visualizations

To further elucidate the experimental workflow and the fundamental principles of OLED operation, the following diagrams are provided.

experimental_workflow cluster_fabrication Device Fabrication cluster_characterization Quantum Efficiency Validation sub_clean Substrate Cleaning (ITO Glass) hil_dep HIL Deposition (e.g., HATCN) sub_clean->hil_dep htl_dep HTL Deposition (e.g., TCPB) hil_dep->htl_dep eml_dep EML Co-evaporation (Host:Dopant) htl_dep->eml_dep etl_dep ETL Deposition (e.g., TPBi) eml_dep->etl_dep eil_dep EIL Deposition (e.g., LiF) etl_dep->eil_dep cathode_dep Cathode Deposition (Al) eil_dep->cathode_dep place_device Place Device in Integrating Sphere cathode_dep->place_device Encapsulation & Transfer apply_current Apply Current/Voltage (Source Meter) place_device->apply_current measure_spectrum Measure EL Spectrum (Spectrometer) apply_current->measure_spectrum calculate_eqe Calculate EQE measure_spectrum->calculate_eqe

Caption: Experimental workflow for OLED fabrication and quantum efficiency validation.

oled_signaling_pathway cluster_organic_layers Organic Layers cluster_recombination anode Anode (ITO) hil Hole Injection Layer (HIL) anode->hil Hole Injection cathode Cathode (Al) eil Electron Injection Layer (EIL) cathode->eil Electron Injection htl Hole Transport Layer (HTL) (e.g., TCPB) hil->htl eml Emissive Layer (EML) (Host + Emitter) htl->eml Hole Transport recombination Exciton Formation (Recombination) etl Electron Transport Layer (ETL) etl->eml Electron Transport eil->etl light Light recombination->light Photon Emission (Light)

References

Safety Operating Guide

Proper Disposal Procedures for 1,3,5-Tri(9H-carbazol-9-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB), catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

I. Physicochemical and Hazard Data

A summary of the key data for this compound is presented below. While comprehensive toxicological data is not available, the compound should be handled with care, assuming it may have hazardous properties.

PropertyValueReference
CAS Number 148044-07-9[1]
Molecular Formula C₄₂H₂₇N₃[1]
Molecular Weight 573.68 g/mol [1]
Appearance White to off-white powder or crystals[2]
Melting Point 325-330 °C[2]
Solubility Soluble in Tetrahydrofuran (THF)[2]
Acute Toxicity No data available[1]
Skin Corrosion/Irritation No data available[1]
Carcinogenicity Not identified as a carcinogen by IARC[1]

II. Experimental Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for the disposal of solid, non-halogenated aromatic organic compounds.

A. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

B. Disposal of Unused or Waste this compound

  • Collection:

    • Carefully sweep up the solid this compound powder or crystals.

    • Use a plastic or soft-bristled brush and a plastic dustpan to avoid generating dust.

    • Place the collected material into a clearly labeled, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is recommended.

  • Labeling:

    • The waste container must be labeled as "Hazardous Waste."

    • The label should include:

      • The full chemical name: "this compound"

      • CAS Number: "148044-07-9"

      • The hazard characteristics (e.g., "Solid Chemical Waste," "Aromatic Compound").

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

C. Decontamination of Labware

  • Initial Cleaning:

    • Wipe down any contaminated surfaces or labware (e.g., beakers, spatulas) with a dry cloth or paper towel to remove as much of the solid residue as possible. Dispose of these wipes as solid hazardous waste.

  • Solvent Rinsing:

    • Rinse the contaminated labware with a minimal amount of a suitable solvent in which this compound is soluble, such as tetrahydrofuran (THF).

    • Collect the resulting solvent rinse (rinseate) in a separate, labeled hazardous waste container for "Non-halogenated Organic Solvent Waste."

  • Final Cleaning:

    • After the initial solvent rinse, the labware can be washed with soap and water.

D. Disposal of Empty Containers

  • Thorough Removal of Residue:

    • Ensure the original container is as empty as possible by scraping out any remaining solid.

  • Rinsing:

    • Triple-rinse the empty container with a suitable solvent (e.g., THF).

    • Collect the rinseate in the "Non-halogenated Organic Solvent Waste" container.

  • Disposal of Rinsed Container:

    • Once triple-rinsed, deface or remove the original label.

    • The clean, rinsed container can typically be disposed of as non-hazardous waste (e.g., in the regular trash or recycling, depending on institutional policies). Consult your EHS office for specific guidance.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_procedure Disposal Procedure cluster_final_disposal Final Disposal Waste This compound Waste (Unused chemical, contaminated materials) SolidWaste Solid Waste (Chemical, contaminated wipes) Waste->SolidWaste LiquidWaste Liquid Waste (Solvent rinseate) Waste->LiquidWaste EmptyContainer Empty Chemical Container Waste->EmptyContainer CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container LiquidWaste->CollectLiquid TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse EHS Contact EHS for Pickup and Disposal CollectSolid->EHS CollectLiquid->EHS TripleRinse->CollectLiquid Collect Rinseate NonHazardous Dispose as Non-Hazardous Waste TripleRinse->NonHazardous Dispose of Rinsed Container

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1,3,5-Tri(9H-carbazol-9-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3,5-Tri(9H-carbazol-9-yl)benzene. The procedural guidance herein is designed to ensure safe operational handling and disposal in a laboratory setting.

Hazard Assessment

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1]. Due to the limited toxicological data, this compound should be handled with caution, assuming it is potentially hazardous.

Known Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications and Use
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.Must be ANSI Z87.1 compliant. Goggles are required for handling liquids, and a face shield should be worn over safety glasses or goggles when handling larger quantities or solutions.[3][4]
Hand Protection Disposable nitrile gloves.Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated. Wash hands thoroughly after removing gloves.[3][5]
Body Protection Laboratory coat.A flame-resistant lab coat should be worn and fully buttoned.[4][6]
Respiratory Protection N95 or P1 dust mask.Recommended when handling the powder outside of a certified chemical fume hood to protect against nuisance dust.[1]
Foot Protection Closed-toe shoes.Required in all laboratory settings to protect against spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Protocol

3.1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

3.2. Weighing and Aliquoting:

  • Don all required PPE as outlined in the table above.

  • Perform all manipulations of the solid compound within a chemical fume hood.

  • To minimize dust generation, do not pour the powder directly. Use a spatula or scoop to transfer the material.

  • If weighing, use an analytical balance inside the fume hood or in a containment enclosure.

  • Close the container tightly immediately after use.

3.3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or hot plate with a stirrer.

  • Keep the solution covered to the extent possible to prevent vapor release.

3.4. Accidental Release Measures:

  • Minor Spill:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[1]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent entry into the affected area.

    • Follow your institution's emergency response procedures.

First Aid Measures

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Storage and Disposal Plan

5.1. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Keep the container tightly closed and clearly labeled.[1]

5.2. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All waste must be placed in a sealed, properly labeled container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Handling_Workflow start Start prep 1. Preparation: - Don all required PPE - Verify fume hood function start->prep weigh 2. Weighing/Aliquoting: - Handle solid in fume hood - Use spatula to avoid dust - Close container promptly prep->weigh Solid Handling dissolve 3. Solution Preparation: - Add solid to solvent slowly - Use controlled heating - Keep solution covered weigh->dissolve If making solution use 4. Experimental Use: - Conduct experiment in fume hood - Follow specific protocol weigh->use Direct use of solid dissolve->use cleanup 5. Decontamination: - Clean work area - Decontaminate equipment use->cleanup disposal 6. Waste Disposal: - Collect all waste in a  labeled, sealed container - Dispose as hazardous waste cleanup->disposal end End disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.